(-)-12-Oxocalanolide B
Description
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Structure
2D Structure
3D Structure
Properties
CAS No. |
183904-54-3 |
|---|---|
Molecular Formula |
C22H24O5 |
Molecular Weight |
368.4 g/mol |
IUPAC Name |
(16S,17S)-10,10,16,17-tetramethyl-6-propyl-3,9,15-trioxatetracyclo[12.4.0.02,7.08,13]octadeca-1(14),2(7),5,8(13),11-pentaene-4,18-dione |
InChI |
InChI=1S/C22H24O5/c1-6-7-13-10-15(23)26-21-16(13)20-14(8-9-22(4,5)27-20)19-17(21)18(24)11(2)12(3)25-19/h8-12H,6-7H2,1-5H3/t11-,12-/m0/s1 |
InChI Key |
HQVBDUZROQMWRN-RYUDHWBXSA-N |
Isomeric SMILES |
CCCC1=CC(=O)OC2=C1C3=C(C=CC(O3)(C)C)C4=C2C(=O)[C@H]([C@@H](O4)C)C |
Canonical SMILES |
CCCC1=CC(=O)OC2=C1C3=C(C=CC(O3)(C)C)C4=C2C(=O)C(C(O4)C)C |
Origin of Product |
United States |
Foundational & Exploratory
(-)-12-Oxocalanolide B: A Technical Overview of its Discovery, Origin, and Anti-HIV Activity
Introduction
(-)-12-Oxocalanolide B belongs to the calanolide class of compounds, a group of dipyranocoumarins that have garnered significant interest in the field of drug development due to their potent anti-HIV activity. This technical guide provides a comprehensive overview of the discovery, natural origin, and biological evaluation of this compound and its closely related analogs. The information presented is intended for researchers, scientists, and professionals in drug development.
Discovery and Origin
The journey to the discovery of 12-oxocalanolides began with the broader exploration of natural products for antiviral agents. In 1992, a bioassay-guided fractionation of an extract from the tropical rainforest tree Calophyllum lanigerum led to the isolation of a series of novel coumarin compounds, including the notable (+)-Calanolide A and (-)-Calanolide B.[1] These compounds were identified as a new class of non-nucleoside reverse transcriptase inhibitors (NNRTIs) with potent activity against HIV-1.[1]
While not one of the initially reported eight new coumarins, the potential for derivatives at the C-12 position was quickly recognized. Subsequent research into the structure-activity relationships of calanolides revealed that modifications at this position, specifically the oxidation of the hydroxyl group to a ketone, could retain and in some cases enhance anti-HIV activity. Synthetic intermediates in which the 12-hydroxyl group was in the ketone oxidation state exhibited significant anti-HIV activity, with EC50 values only 5-fold less potent than that of calanolide A for both the 10,11-cis and -trans series.[2][3] This finding was crucial as it demonstrated that a 12-hydroxyl group was not an absolute requirement for antiviral efficacy.[2]
Further investigations into synthetic analogs led to the development and evaluation of racemic 11-demethyl-12-oxo calanolide A, which showed comparable inhibitory activity to (+)-Calanolide A and a better therapeutic index.[4][5] While a dedicated study on the specific isolation of this compound from a natural source is not prominent in the literature, its existence as a derivative of the naturally occurring (-)-Calanolide B is inferred from the extensive research on calanolide analogs. The primary natural source for the parent calanolide compounds remains the genus Calophyllum, with various species being investigated for the presence of these and other minor calanolides.[6][7]
Data Presentation
The following tables summarize the quantitative data on the anti-HIV-1 activity of various calanolides and their derivatives, providing a comparative context for the potency of 12-oxo analogs.
Table 1: Anti-HIV-1 Activity of Natural Calanolides
| Compound | EC50 (µM) | Source Organism | Reference |
| (+)-Calanolide A | 0.1 | Calophyllum lanigerum | [1] |
| (-)-Calanolide B | 0.4 | Calophyllum lanigerum | [1] |
Table 2: Anti-HIV-1 Activity of Synthetic 12-Oxocalanolide Analogs
| Compound | EC50 (µM) | Therapeutic Index (TI) | Reference |
| Racemic 11-demethyl-12-oxo calanolide A | 0.11 | 818 | [4][5] |
| 10-bromomethyl-11-demethyl-12-oxo calanolide A | 0.00285 | >10,526 | [4][5] |
| 12-Oxocalanolide A (synthetic intermediate) | ~0.5 (estimated 5-fold less potent than Calanolide A) | Not Reported | [2][3] |
Experimental Protocols
Isolation of Calanolides from Calophyllum species
The general procedure for the isolation of calanolides from their natural source involves a multi-step extraction and chromatographic process.[6]
-
Extraction: Dried and ground plant material (leaves, twigs, or bark) is extracted with an organic solvent, typically a mixture of dichloromethane and methanol (1:1).
-
Solvent Partitioning: The crude extract is subjected to a series of solvent-solvent partitions using solvents of increasing polarity (e.g., hexane, carbon tetrachloride, chloroform, methanol). The anti-HIV activity is monitored in each fraction to guide the separation.
-
Chromatography: The active fractions are then subjected to multiple rounds of column chromatography. This may include:
-
Silica Gel Chromatography: Using a gradient of solvents such as hexane and ethyl acetate to separate compounds based on polarity.
-
Sephadex LH-20 Chromatography: For further purification, often with methanol as the eluent.
-
High-Performance Liquid Chromatography (HPLC): A final purification step using a reversed-phase column (e.g., C18) with a mobile phase such as methanol and water to yield the pure calanolide compounds.
-
-
Structure Elucidation: The structure of the isolated compounds is determined using spectroscopic methods, including Nuclear Magnetic Resonance (NMR - 1H, 13C, COSY, HMQC, HMBC) and Mass Spectrometry (MS).
Synthesis of 12-Oxocalanolide Analogs
The synthesis of 12-oxocalanolide analogs typically starts from a suitable coumarin precursor. The following is a generalized scheme based on the synthesis of 11-demethyl-12-oxo calanolide A analogs.[8]
-
Synthesis of the Dipyranocoumarin Core: The tetracyclic core structure is assembled through a series of reactions, often involving a Pechmann condensation to form the coumarin ring, followed by the construction of the two pyran rings. Polyphosphoric acid (PPA) can be used as a catalyst and solvent for the cyclization steps.
-
Introduction of the 12-Oxo Functionality: The ketone at the C-12 position is often a result of the synthetic strategy, where a chromanone intermediate is formed.
-
Modification and Derivatization: Diverse functional groups can be introduced at various positions (e.g., C-10) on the calanolide scaffold to explore structure-activity relationships. This can involve reactions such as bromination, followed by nucleophilic substitution to introduce a variety of side chains.
-
Purification: The synthesized analogs are purified using column chromatography and/or recrystallization.
-
Characterization: The final products are characterized by NMR, MS, and elemental analysis to confirm their structure and purity.
Mechanism of Action and Experimental Workflows
HIV-1 Reverse Transcriptase Inhibition
Calanolides, including the 12-oxo derivatives, function as non-nucleoside reverse transcriptase inhibitors (NNRTIs). They bind to a hydrophobic pocket in the p66 subunit of the HIV-1 reverse transcriptase enzyme, which is distinct from the active site where nucleoside analogs bind. This allosteric binding induces a conformational change in the enzyme, thereby inhibiting its DNA polymerase activity and preventing the conversion of viral RNA into DNA, a critical step in the HIV replication cycle.
Caption: Mechanism of action of this compound as an NNRTI.
General Experimental Workflow for Calanolide Evaluation
The process of discovering, isolating, and evaluating new calanolide compounds follows a systematic workflow, from the initial collection of plant material to the final determination of biological activity.
Caption: Experimental workflow for calanolide discovery and evaluation.
References
- 1. The calanolides, a novel HIV-inhibitory class of coumarin derivatives from the tropical rainforest tree, Calophyllum lanigerum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structure-Activity Relationships of Synthetic Coumarins as HIV-1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structural analogues of the calanolide anti-HIV agents. Modification of the trans-10,11-dimethyldihydropyran-12-ol ring (ring C) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Chemical library and structure-activity relationships of 11-demethyl-12-oxo calanolide A analogues as anti-HIV-1 agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Naturally Occurring Calanolides: Occurrence, Biosynthesis, and Pharmacological Properties Including Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 7. New pyranocoumarins isolated from Calophyllum lanigerum and Calophyllum teysmannii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide to the Structure Elucidation of (-)-12-Oxocalanolide B
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed overview of the analytical techniques and methodologies employed in the structural elucidation of (-)-12-Oxocalanolide B, a naturally occurring pyranocoumarin with recognized anti-HIV activity. The determination of its complex tetracyclic structure relies on a combination of advanced spectroscopic and spectrometric methods.
Spectroscopic and Spectrometric Analysis
The foundational techniques for elucidating the structure of this compound involve Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). These methods provide detailed information about the carbon-hydrogen framework, functional groups, and overall molecular formula.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for determining the intricate structure of this compound. A suite of 1D and 2D NMR experiments is utilized to establish the connectivity of atoms and the relative stereochemistry of the molecule.
Table 1: ¹H NMR Spectroscopic Data for (+)-12-Oxocalanolide A (as a proxy for this compound)
| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| 4-n-propyl-CH₂ | 2.97 | t | 7.6 |
| 4-n-propyl-CH₂ | 1.67-1.76 | m | |
| 4-n-propyl-CH₃ | 1.07 | t | 7.2 |
| 5 | 6.12 | s | |
| 6-gem-CH₃ | 1.55 | s | |
| 8 | 6.86 | s | |
| 10-CH₃ | d | ||
| 11-CH₃ | d | ||
| 10 | m | ||
| 11 | m |
Table 2: ¹³C NMR Spectroscopic Data for (+)-12-Oxocalanolide A (as a proxy for this compound)
| Position | Chemical Shift (δ, ppm) |
| 2 | 160.9 |
| 3 | 110.4 |
| 4 | 151.7 |
| 4a | 108.9 |
| 4-n-propyl-CH₂ | 38.6 |
| 4-n-propyl-CH₂ | 23.1 |
| 4-n-propyl-CH₃ | 14.0 |
| 5 | 113.9 |
| 6 | 77.1 |
| 6-gem-(CH₃)₂ | 27.7 |
| 6a | 154.5 |
| 7 | 115.4 |
| 8 | 120.8 |
| 8a | 157.6 |
| 10 | |
| 11 | |
| 12 (C=O) | ~200-210 |
| 10-CH₃ | |
| 11-CH₃ |
Key 2D NMR Experiments:
-
Correlation Spectroscopy (COSY): This experiment identifies proton-proton (¹H-¹H) couplings within the molecule, revealing adjacent protons. For this compound, COSY would be crucial for tracing the connectivity within the propyl side chain and the dihydropyran ring.
-
Heteronuclear Single Quantum Coherence (HSQC): HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C). This is essential for assigning the carbon signals based on the well-resolved proton spectrum.
-
Heteronuclear Multiple Bond Correlation (HMBC): HMBC reveals long-range correlations between protons and carbons (typically 2-3 bonds). This experiment is vital for connecting different spin systems and for assigning quaternary carbons, which lack directly attached protons. For instance, HMBC would show correlations from the methyl protons to the adjacent quaternary carbons in the pyran rings.
Mass Spectrometry (MS)
High-Resolution Mass Spectrometry (HR-MS) is employed to determine the precise molecular weight and elemental composition of this compound.
Table 3: Mass Spectrometry Data for (+)-12-Oxocalanolide A (as a proxy for this compound)
| Technique | Ion | Observed m/z | Calculated m/z | Molecular Formula |
| HR-EIMS | [M]⁺ | 368.1624 | 368.1624 | C₂₂H₂₄O₅ |
Tandem Mass Spectrometry (MS/MS) can be used to fragment the molecule and provide further structural information based on the fragmentation pattern.
Experimental Protocols
Detailed experimental protocols are critical for the successful and reproducible structure elucidation of complex natural products.
NMR Spectroscopy
General Procedure for 1D and 2D NMR:
-
Sample Preparation: Dissolve approximately 5-10 mg of purified this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆, or DMSO-d₆). The choice of solvent depends on the solubility of the compound and the desired resolution of the spectra.
-
Instrumentation: Acquire NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a cryoprobe for enhanced sensitivity.
-
1D NMR Acquisition:
-
¹H NMR: Acquire a standard ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds, and a 30-45° pulse angle.
-
¹³C NMR: Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans is typically required due to the low natural abundance of ¹³C.
-
-
2D NMR Acquisition:
-
COSY: Utilize a standard gradient-selected COSY (gCOSY) pulse sequence.
-
HSQC: Employ a gradient-selected HSQC experiment with parameters optimized for one-bond ¹JCH coupling constants (typically ~145 Hz).
-
HMBC: Use a gradient-selected HMBC experiment with the long-range coupling delay optimized for ⁿJCH couplings of 4-10 Hz.
-
High-Resolution Mass Spectrometry (HR-MS)
-
Sample Preparation: Prepare a dilute solution of the purified compound in a suitable solvent (e.g., methanol or acetonitrile).
-
Instrumentation: Utilize a high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, coupled to an appropriate ionization source (e.g., Electrospray Ionization - ESI).
-
Data Acquisition: Acquire the mass spectrum in positive or negative ion mode, depending on the compound's properties. Calibrate the instrument using a known standard to ensure high mass accuracy.
Visualization of Methodologies and Pathways
The following diagrams, generated using the DOT language, illustrate the workflow for structure elucidation and the proposed mechanism of action for calanolide compounds.
The Biosynthesis of Calanolide Compounds in Calophyllum: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Calanolides are a series of tetracyclic dipyranocoumarins, primarily isolated from trees of the genus Calophyllum, that have garnered significant interest for their potent anti-HIV activity. This technical guide provides a comprehensive overview of the biosynthesis of these valuable secondary metabolites. It details the proposed biosynthetic pathway, from the initial precursor L-phenylalanine to the final calanolide structures, and discusses the key enzymes and regulatory mechanisms involved. Furthermore, this document compiles available quantitative data on calanolide production and presents detailed experimental protocols for the quantification of calanolides, analysis of gene expression, and enzyme activity assays. Visualizations of the biosynthetic pathway and relevant experimental workflows are provided to facilitate a deeper understanding of the complex processes underlying calanolide formation in Calophyllum.
The Calanolide Biosynthetic Pathway
The biosynthesis of calanolides is a multi-step process that begins with the general phenylpropanoid pathway and proceeds through the coumarin biosynthesis route to generate the central precursor, umbelliferone. From umbelliferone, the pathway branches into a series of modifications, including prenylation and cyclization, to form the characteristic dipyranocoumarin scaffold of calanolides.
The proposed biosynthetic pathway for calanolides A, B, and C is initiated with the amino acid L-phenylalanine.[1][2] This precursor is converted to trans-cinnamic acid by the enzyme phenylalanine ammonia-lyase (PAL) . Subsequently, cinnamate 4-hydroxylase (C4H) , a cytochrome P450 monooxygenase, hydroxylates trans-cinnamic acid to produce p-coumaric acid.[2] The activated intermediate, p-coumaroyl-CoA, is then formed by the action of 4-coumarate-CoA ligase (4CL) .[2]
From p-coumaroyl-CoA, the pathway proceeds to the formation of umbelliferone (7-hydroxycoumarin), a key branch-point intermediate in coumarin biosynthesis.[2][3] The precise steps leading from p-coumaroyl-CoA to umbelliferone in Calophyllum are not fully elucidated but are thought to involve hydroxylation and lactonization.
Two main routes have been proposed for the conversion of umbelliferone to the key intermediate, dipetalolactone[1][2]:
-
Route 1: Involves the conversion of umbelliferone to osthenol, which then undergoes further reactions to form dipetalolactone.[1]
-
Route 2: Proceeds through the formation of 5,7-dihydroxycoumarin from umbelliferone, which is then converted to dipetalolactone.[1]
From dipetalolactone, the pathway continues to a 3-propyl-intermediate, which is a crucial precursor for the final calanolide structures.[1][2] A significant step in the formation of calanolides A, B, and C from this intermediate is a Wagner-Meerwein rearrangement .[1][2] The final steps in the biosynthesis are believed to be catalyzed by P450 monooxygenases , which introduce hydroxyl groups and perform other modifications to yield the various calanolide compounds.[1][2]
Proposed biosynthetic pathway of calanolides in Calophyllum.
Key Enzymes and Their Regulation
The biosynthesis of calanolides is controlled by a suite of enzymes, with the initial steps being part of the well-characterized phenylpropanoid pathway. The expression and activity of these enzymes are regulated by various internal and external factors.
2.1 Phenylalanine Ammonia-Lyase (PAL)
PAL catalyzes the first committed step in the phenylpropanoid pathway, the deamination of L-phenylalanine to trans-cinnamic acid. The expression of PAL genes is known to be induced by various stimuli, including pathogen attack, UV radiation, and nutrient stress, highlighting its role as a key regulatory point.
2.2 Cinnamate 4-Hydroxylase (C4H)
C4H, a member of the cytochrome P450 family, is responsible for the hydroxylation of trans-cinnamic acid. Like PAL, C4H is a critical control point in the pathway, and its expression is often coordinately regulated with other phenylpropanoid genes.
2.3 4-Coumarate-CoA Ligase (4CL)
4CL activates p-coumaric acid by ligating it to coenzyme A. Different isoforms of 4CL may exist in plants, exhibiting distinct substrate specificities and thereby channeling intermediates into different branches of the phenylpropanoid pathway.
2.4 Downstream Enzymes
The enzymes involved in the later stages of calanolide biosynthesis, including the prenyltransferases, cyclases, and specific P450 monooxygenases, are less well-characterized. Transcriptome analysis of Calophyllum brasiliense has led to the identification of several candidate genes encoding P450s and other enzymes that may be involved in these downstream modifications.[3]
2.5 Regulation of the Pathway
The biosynthesis of coumarins, and by extension calanolides, is regulated at the transcriptional level by various families of transcription factors, including MYB, bHLH, and WRKY.[2] These transcription factors can be activated by signaling molecules such as jasmonates and salicylic acid, as well as by abiotic stressors. This complex regulatory network allows the plant to modulate the production of calanolides in response to its environment.
Quantitative Data on Calanolide Production
The production of calanolides can vary significantly between different Calophyllum species, tissues, and under different growth conditions. The following tables summarize some of the available quantitative data.
| Compound | Plant Material | Concentration (mg/kg dry weight) | Reference |
| Calanolide B | C. brasiliense callus (from seed explants) | 309.25 | [1] |
| Calanolide C | C. brasiliense callus (from seed explants) | 117.70 | [1] |
| Calanolide B | C. brasiliense callus (from leaf explants) | 8.70 | [1] |
| Calanolide C | C. brasiliense callus (from leaf explants) | 0.0 | [1] |
| Table 1: Calanolide concentrations in Calophyllum brasiliense callus cultures. |
| Condition | Compound | Fold Decrease in Concentration | Reference |
| K+ deficiency | Calanolide B | 15 | [4] |
| K+ deficiency | Calanolide C | 4.2 | [4] |
| Ca2+ deficiency | Calanolide B | 4.3 | [4] |
| Ca2+ deficiency | Calanolide C | 2.4 | [4] |
| Table 2: Effect of nutrient deficiency on calanolide concentrations in Calophyllum brasiliense seedlings. |
Experimental Protocols
This section provides detailed methodologies for key experiments related to the study of calanolide biosynthesis.
4.1 Quantification of Calanolides by High-Performance Liquid Chromatography (HPLC)
This protocol is adapted from methods used for the analysis of coumarins in plant extracts.
4.1.1. Plant Material Extraction
-
Harvest fresh plant material (leaves, stems, etc.) and immediately freeze in liquid nitrogen.
-
Lyophilize the frozen tissue and grind to a fine powder.
-
Extract a known amount of the powdered tissue (e.g., 100 mg) with a suitable solvent, such as methanol or a 1:1 mixture of dichloromethane and methanol, using sonication or overnight shaking at room temperature.[4]
-
Centrifuge the extract to pellet the solid debris and collect the supernatant.
-
Filter the supernatant through a 0.22 µm syringe filter prior to HPLC analysis.
4.1.2. HPLC Analysis
-
HPLC System: A standard HPLC system equipped with a UV-Vis or diode array detector (DAD) is suitable.
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.
-
Mobile Phase: A gradient of water (A) and methanol or acetonitrile (B), both often acidified with a small amount of formic acid or acetic acid (e.g., 0.1%), is typically employed.
-
Gradient Program: A linear gradient from a lower to a higher concentration of the organic solvent (B) over 20-30 minutes is a good starting point. The exact gradient should be optimized for the specific calanolides of interest.
-
Flow Rate: A flow rate of 1.0 mL/min is standard.
-
Detection: Monitor the eluent at a wavelength where calanolides show maximum absorbance (e.g., around 280 nm and 330 nm).
-
Quantification: Create a calibration curve using authentic standards of the calanolide compounds of interest to quantify their concentrations in the plant extracts.
4.2 Gene Expression Analysis by Quantitative Real-Time PCR (qPCR)
This protocol outlines the steps for analyzing the expression of genes involved in the calanolide biosynthetic pathway.
4.2.1. RNA Extraction and cDNA Synthesis
-
Extract total RNA from frozen, powdered Calophyllum tissue using a commercial plant RNA extraction kit or a standard Trizol-based method.
-
Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.
-
Assess the quality and quantity of the RNA using a spectrophotometer (e.g., NanoDrop) and by agarose gel electrophoresis.
-
Synthesize first-strand cDNA from a known amount of total RNA (e.g., 1 µg) using a reverse transcription kit with oligo(dT) or random primers.
4.2.2. qPCR
-
Design and validate qPCR primers for the target genes (e.g., PAL, C4H, 4CL, and candidate P450s) and a suitable reference gene (e.g., actin or ubiquitin).
-
Prepare the qPCR reaction mixture containing cDNA, primers, and a SYBR Green-based qPCR master mix.
-
Perform the qPCR reaction in a real-time PCR cycler using a standard three-step cycling protocol (denaturation, annealing, extension).
-
Analyze the qPCR data using the 2-ΔΔCt method to determine the relative expression levels of the target genes.
4.3 Enzyme Activity Assays
The following are general protocols for assaying the activity of key enzymes in the upstream phenylpropanoid pathway.
4.3.1. Phenylalanine Ammonia-Lyase (PAL) Activity Assay
-
Enzyme Extraction: Homogenize frozen plant tissue in an ice-cold extraction buffer (e.g., 0.1 M sodium borate buffer, pH 8.8, containing β-mercaptoethanol and polyvinylpyrrolidone). Centrifuge the homogenate and use the supernatant as the crude enzyme extract.
-
Assay Mixture: The reaction mixture typically contains the enzyme extract, L-phenylalanine as the substrate, and the extraction buffer.
-
Incubation: Incubate the reaction mixture at a specific temperature (e.g., 37°C) for a defined period.
-
Detection: Stop the reaction (e.g., by adding HCl) and measure the formation of trans-cinnamic acid by spectrophotometry at 290 nm.
-
Calculation: Calculate the enzyme activity based on the rate of trans-cinnamic acid formation, using a standard curve.
4.3.2. Cinnamate 4-Hydroxylase (C4H) and 4-Coumarate-CoA Ligase (4CL) Activity Assays
These enzyme assays are more complex as they involve membrane-bound proteins (C4H) and require CoA as a co-substrate (4CL). Commercially available assay kits can be used, or protocols can be adapted from the literature. The general principle involves incubating the enzyme extract with the appropriate substrate (trans-cinnamic acid for C4H, p-coumaric acid for 4CL) and co-factors, and then measuring the formation of the product (p-coumaric acid for C4H, p-coumaroyl-CoA for 4CL) by HPLC or spectrophotometry.
Visualizations of Workflows and Pathways
The following diagrams, generated using the DOT language, illustrate key aspects of calanolide biosynthesis research.
Workflow for identifying candidate genes in calanolide biosynthesis.
Simplified regulatory network of calanolide biosynthesis.
Conclusion
The biosynthesis of calanolides in Calophyllum is a complex and highly regulated process that is of significant interest for the production of these medicinally important compounds. While the general outline of the biosynthetic pathway has been proposed, further research is needed to fully elucidate the specific enzymes involved in the downstream steps and the intricate regulatory networks that control their expression. The experimental protocols and quantitative data presented in this guide provide a valuable resource for researchers working to unravel the remaining mysteries of calanolide biosynthesis and to develop strategies for the sustainable production of these potent anti-HIV agents.
References
- 1. researchgate.net [researchgate.net]
- 2. experts.illinois.edu [experts.illinois.edu]
- 3. Identification of candidate genes related to calanolide biosynthesis by transcriptome sequencing of Calophyllum brasiliense (Calophyllaceae) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Naturally Occurring Calanolides: Occurrence, Biosynthesis, and Pharmacological Properties Including Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Analysis of (-)-12-Oxocalanolide B: A Technical Guide
Introduction
Data Presentation
The clear and concise presentation of spectroscopic data is crucial for its interpretation and dissemination. The following tables provide a standardized format for summarizing NMR and MS data for (-)-12-Oxocalanolide B.
Table 1: ¹H NMR Spectroscopic Data for this compound
| Position | δ (ppm) | Multiplicity | J (Hz) | Assignment |
Table 2: ¹³C NMR Spectroscopic Data for this compound
| Position | δ (ppm) | Type |
Table 3: Mass Spectrometry Data for this compound
| Technique | Ionization Mode | [M+H]⁺ (m/z) | [M+Na]⁺ (m/z) | High-Resolution MS (HRMS) |
| ESI-MS | Positive | |||
Experimental Protocols
Detailed and reproducible experimental protocols are the foundation of high-quality spectroscopic data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation : A sample of this compound (typically 1-5 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆, MeOD-d₄; 0.5-0.7 mL) in a 5 mm NMR tube. The choice of solvent depends on the solubility of the compound. Tetramethylsilane (TMS) is often added as an internal standard (0 ppm).
-
Instrumentation : NMR spectra are typically acquired on a high-field NMR spectrometer (e.g., 400, 500, or 600 MHz).
-
¹H NMR Acquisition :
-
A standard pulse sequence (e.g., zg30) is used.
-
Key parameters include: spectral width (~12-16 ppm), number of scans (e.g., 16-64), relaxation delay (1-5 s), and acquisition time (~2-4 s).
-
-
¹³C NMR Acquisition :
-
A proton-decoupled pulse sequence (e.g., zgpg30) is commonly used to obtain singlets for all carbon atoms.
-
Key parameters include: spectral width (~200-240 ppm), a larger number of scans (e.g., 1024-4096) due to the low natural abundance of ¹³C, and a relaxation delay of 2-5 s.
-
-
2D NMR Experiments : To aid in structural elucidation, various 2D NMR experiments are often performed, including:
-
COSY (Correlation Spectroscopy) : To identify proton-proton couplings.
-
HSQC (Heteronuclear Single Quantum Coherence) : To correlate directly bonded proton and carbon atoms.
-
HMBC (Heteronuclear Multiple Bond Correlation) : To identify long-range (2-3 bond) correlations between protons and carbons.
-
NOESY (Nuclear Overhauser Effect Spectroscopy) : To determine the spatial proximity of protons.
-
Mass Spectrometry (MS)
-
Sample Preparation : A dilute solution of this compound is prepared in a suitable solvent (e.g., methanol, acetonitrile) at a concentration of approximately 1-10 µg/mL.
-
Instrumentation : A high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, equipped with an electrospray ionization (ESI) source is commonly used.
-
Data Acquisition :
-
The sample is introduced into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system.
-
Mass spectra are acquired in both positive and negative ion modes to observe different adducts (e.g., [M+H]⁺, [M+Na]⁺, [M-H]⁻).
-
The mass range is set to cover the expected molecular weight of the compound.
-
For HRMS, the instrument is calibrated to ensure high mass accuracy, which is crucial for determining the elemental composition.
-
Visualization of Experimental Workflow
The following diagram illustrates a typical workflow for the isolation and spectroscopic analysis of a natural product like this compound.
The Core Mechanism of (-)-12-Oxocalanolide B as a Non-Nucleoside Reverse Transcriptase Inhibitor (NNRTI)
An In-Depth Technical Guide for Researchers and Drug Development Professionals
Introduction
The calanolides, a class of dipyranocoumarins originally isolated from the tropical rainforest tree Calophyllum lanigerum, have demonstrated significant activity against the human immunodeficiency virus type 1 (HIV-1). These compounds function as non-nucleoside reverse transcriptase inhibitors (NNRTIs), a critical class of antiretroviral drugs that allosterically inhibit the viral reverse transcriptase (RT) enzyme, thereby preventing the conversion of the viral RNA genome into proviral DNA. This guide focuses on the mechanism of action of 12-oxocalanolide derivatives, with a specific emphasis on inferring the properties of (-)-12-Oxocalanolide B, a derivative of (-)-Calanolide B (costatolide). While direct experimental data for this compound is sparse in publicly available literature, its mechanism can be elucidated by examining structurally related compounds, particularly (+)-12-Oxocalanolide A and its parent compounds, (+)-Calanolide A and (-)-Calanolide B.
Mechanism of Action: Allosteric Inhibition of HIV-1 Reverse Transcriptase
As an NNRTI, this compound is presumed to bind to a hydrophobic pocket in the p66 subunit of the HIV-1 reverse transcriptase, located approximately 10 Å from the polymerase active site. This binding is non-competitive with respect to the nucleoside triphosphate substrates. The binding of the inhibitor induces a conformational change in the enzyme, which distorts the active site and limits the mobility of the "thumb" and "finger" subdomains of the p66 subunit. This restriction of movement ultimately prevents the enzyme from efficiently catalyzing the polymerization of viral DNA.
The oxidation of the C-12 hydroxyl group to a ketone in the calanolide structure has been shown to be a viable modification that retains anti-HIV activity. Synthetic intermediates with the 12-oxo-calanolide A structure have exhibited potent anti-HIV activity. This suggests that the C-12 position can tolerate this modification without abolishing the essential binding interactions within the NNRTI binding pocket.
Figure 1. Allosteric inhibition of HIV-1 RT by this compound.
Quantitative Data on Calanolide Derivatives
| Compound | EC50 (µM) | IC50 (µM) | Therapeutic Index (TI) | Target Cell Line | Notes |
| (+)-Calanolide A | 0.1 | 15.0 | 150 | CEM-SS | Parent compound for the "A" series. |
| (-)-Calanolide B (Costatolide) | 0.4 | 15.0 | 37.5 | CEM-SS | Parent compound for the "B" series; less potent than Calanolide A. |
| Racemic 11-demethyl-12-oxo calanolide A | 0.11 | >90 | 818 | MT-4 | A related 12-oxo derivative with comparable potency to (+)-Calanolide A and a better therapeutic index.[1] |
| 10-bromomethyl-11-demethyl-12-oxo calanolide A | 0.00285 | >30 | >10,526 | MT-4 | A highly potent 12-oxo derivative, indicating that modifications at other positions can significantly enhance activity.[1] |
Experimental Protocols
The determination of the anti-HIV activity and mechanism of action of calanolide derivatives involves several key experimental protocols.
Cell-Based Anti-HIV Assay (XTT Assay)
This assay is used to determine the 50% effective concentration (EC50) of the compound, which is the concentration required to protect 50% of cells from the cytopathic effects of HIV-1 infection.
Methodology:
-
Cell Seeding: CEM-SS or other susceptible T-lymphoblastoid cells are seeded in a 96-well microtiter plate.
-
Compound Addition: Serial dilutions of the test compound (e.g., this compound) are added to the wells.
-
Viral Infection: A standardized amount of HIV-1 is added to the wells containing the cells and the test compound.
-
Incubation: The plates are incubated for a period of 6 days to allow for viral replication and the induction of cytopathic effects.
-
XTT Staining: An XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) solution, combined with an electron-coupling agent, is added to each well.
-
Incubation and Reading: The plates are incubated for a further 4-6 hours. Metabolically active (viable) cells will reduce the XTT tetrazolium salt to a soluble formazan product. The absorbance of the formazan is measured spectrophotometrically at 450 nm.
-
Data Analysis: The EC50 is calculated by plotting the absorbance (cell viability) against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Figure 2. Workflow for the XTT cell-based anti-HIV assay.
HIV-1 Reverse Transcriptase Inhibition Assay
This biochemical assay directly measures the ability of a compound to inhibit the enzymatic activity of purified recombinant HIV-1 RT, providing the 50% inhibitory concentration (IC50).
Methodology:
-
Reaction Mixture Preparation: A reaction mixture is prepared containing a template-primer (e.g., poly(rA)-oligo(dT)), dNTPs (with one being radiolabeled, such as [³H]dTTP), and a suitable buffer with MgCl₂.
-
Enzyme and Inhibitor Pre-incubation: Purified recombinant HIV-1 RT is pre-incubated with various concentrations of the test compound.
-
Initiation of Reaction: The enzymatic reaction is initiated by adding the reaction mixture to the pre-incubated enzyme and inhibitor.
-
Incubation: The reaction is allowed to proceed at 37°C for a defined period (e.g., 30-60 minutes).
-
Termination and Precipitation: The reaction is stopped by the addition of a strong acid (e.g., trichloroacetic acid, TCA). The newly synthesized radiolabeled DNA is precipitated.
-
Filtration and Washing: The precipitated DNA is collected on a filter membrane, and unincorporated radiolabeled dNTPs are washed away.
-
Quantification: The amount of radioactivity incorporated into the DNA is quantified using a scintillation counter.
-
Data Analysis: The IC50 value is determined by plotting the percentage of RT inhibition against the log of the compound concentration.
Figure 3. Experimental workflow for the HIV-1 RT inhibition assay.
Conclusion
This compound, as a member of the 12-oxo-calanolide series, is a promising NNRTI. Its mechanism of action is centered on the allosteric inhibition of HIV-1 reverse transcriptase, a well-validated target for antiretroviral therapy. While direct quantitative data for this specific stereoisomer is limited, the available data for related compounds suggest that the 12-oxo modification is compatible with potent anti-HIV activity. Further investigation into the synthesis and biological evaluation of this compound is warranted to fully characterize its potential as a therapeutic agent. The experimental protocols outlined in this guide provide a framework for such future studies.
References
Initial Biological Activity Screening of Calanolide Analogs: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Calanolides are a class of naturally occurring dipyranocoumarins, originally isolated from the tropical rainforest tree Calophyllum lanigerum.[1] These compounds, particularly (+)-Calanolide A, have garnered significant attention due to their potent and unique anti-HIV-1 activity.[1][2] Calanolides function as non-nucleoside reverse transcriptase inhibitors (NNRTIs), a critical class of antiretroviral drugs.[2][3] What sets them apart is their ability to bind to two distinct sites on the HIV-1 reverse transcriptase (RT) enzyme, offering a potential advantage against drug-resistant viral strains.[3] This technical guide provides an in-depth overview of the initial biological activity screening of calanolide analogs, focusing on their anti-HIV-1 efficacy, cytotoxicity, and the experimental protocols used for their evaluation.
Data Presentation: Anti-HIV-1 Activity and Cytotoxicity of Calanolide Analogs
The following tables summarize the quantitative data from various studies on the anti-HIV-1 activity (EC50), cytotoxicity (CC50), and HIV-1 reverse transcriptase inhibitory activity (IC50) of selected calanolide analogs. The Selectivity Index (SI), calculated as the ratio of CC50 to EC50, is also provided as a measure of the therapeutic window.
Table 1: Anti-HIV-1 Activity (EC50) and Cytotoxicity (CC50) of Natural Calanolide Analogs
| Compound | Cell Line | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Reference |
| (+)-Calanolide A | CEM-SS, H9, MT-2, AA5, U937 | 0.08 - 0.5 | 10 - 20 | ~100 - 200 | [4] |
| (-)-Calanolide B (Costatolide) | CEM-SS, H9, MT-2, AA5, U937 | 0.06 - 1.4 | 10 - 20 | ~100 - 200 | [4] |
| (-)-Dihydrocostatolide | CEM-SS, H9, MT-2, AA5, U937 | 0.1 - 0.8 | 10 - 20 | ~100 - 200 | [4] |
| 12-acetoxycalanolide A | - | > 1 | - | - | [1] |
| 12-methoxycalanolide A | - | > 1 | - | - | [1] |
| Calanolide C | - | Inactive | - | - | [1] |
Table 2: HIV-1 Reverse Transcriptase (RT) Inhibition (IC50) of Calanolide Analogs
| Compound | Enzyme Source | IC50 (µM) | Reference |
| (+)-Calanolide A | Recombinant HIV-1 RT | Not specified, but potent | [1] |
| Costatolide | Recombinant HIV-1 RT | 0.003 - 0.01 | [4] |
| Dihydrocostatolide | Recombinant HIV-1 RT | 0.003 - 0.01 | [4] |
Table 3: Anti-HIV-1 Activity and Cytotoxicity of Synthetic Calanolide Analogs
| Compound | Modification | Cell Line | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Reference |
| (+/-)-12-oxocalanolide A | 12-keto derivative | - | Active against HIV-1 and SIV | - | - | [5] |
| 10,11-cis-12-keto analog | Ketone at C-12, cis-methyls | CEM-SS | ~5-fold less potent than Calanolide A | - | - | [6] |
| 10,11-trans-12-keto analog | Ketone at C-12, trans-methyls | CEM-SS | ~5-fold less potent than Calanolide A | - | - | [6] |
Experimental Protocols
Detailed methodologies for the key experiments cited in the screening of calanolide analogs are provided below.
Anti-HIV-1 Cytoprotection Assay (XTT Method)
This assay is used to determine the ability of a compound to protect cells from the cytopathic effects of HIV-1 infection.
Materials:
-
CEM-SS cells
-
HIV-1 viral stock
-
Calanolide analogs
-
Complete medium (e.g., RPMI 1640 with 10% fetal bovine serum)
-
XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) solution
-
Phenazine methosulfate (PMS)
-
96-well microtiter plates
-
Spectrophotometer
Procedure:
-
Seed CEM-SS cells into a 96-well microtiter plate at a density of 2.5 x 10^4 cells per well in 100 µL of complete medium.
-
Prepare serial dilutions of the calanolide analogs in complete medium.
-
Add 100 µL of the diluted compounds to the appropriate wells. Include wells with cells and virus only (virus control) and cells only (cell control).
-
Add 50 µL of HIV-1 viral stock to all wells except the cell control wells.
-
Incubate the plates at 37°C in a 5% CO2 incubator for 6 days.
-
On day 6, prepare the XTT/PMS solution. For each plate, mix 5 ml of XTT solution (1 mg/ml in pre-warmed medium) with 0.25 ml of PMS solution (1.53 mg/ml in PBS).
-
Add 50 µL of the XTT/PMS solution to each well.
-
Incubate the plates for 4-6 hours at 37°C in a 5% CO2 incubator.
-
Read the absorbance of the plates at 450 nm using a spectrophotometer.
-
Calculate the percentage of cell protection for each compound concentration and determine the EC50 value.
Cytotoxicity Assay (MTT Method)
This assay measures the cytotoxicity of the calanolide analogs on host cells.
Materials:
-
Human T-lymphoblastoid cell line (e.g., MT-4 or CEM-SS)
-
Calanolide analogs
-
Complete medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
96-well microtiter plates
-
Spectrophotometer
Procedure:
-
Seed cells into a 96-well microtiter plate at a density of 1 x 10^4 cells per well in 100 µL of complete medium.
-
Prepare serial dilutions of the calanolide analogs in complete medium.
-
Add 100 µL of the diluted compounds to the appropriate wells. Include wells with cells only (untreated control).
-
Incubate the plates for 4-5 days at 37°C in a 5% CO2 incubator.
-
Add 10 µL of MTT solution to each well.
-
Incubate the plates for 4 hours at 37°C.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Incubate the plates overnight at 37°C.
-
Read the absorbance of the plates at 570 nm using a spectrophotometer.
-
Calculate the percentage of cytotoxicity for each compound concentration and determine the CC50 value.[7]
HIV-1 Reverse Transcriptase (RT) Inhibition Assay
This biochemical assay directly measures the inhibitory effect of calanolide analogs on the activity of the HIV-1 RT enzyme.
Materials:
-
Recombinant HIV-1 RT
-
Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.8, 60 mM KCl, 2 mM DTT, 5 mM MgCl2, 0.1% Triton X-100)
-
Poly(rA)-oligo(dT) template-primer
-
[³H]dTTP (tritiated deoxythymidine triphosphate)
-
Calanolide analogs
-
Trichloroacetic acid (TCA)
-
Glass fiber filters
-
Scintillation fluid and counter
Procedure:
-
Prepare serial dilutions of the calanolide analogs.
-
In a reaction tube, combine the reaction buffer, poly(rA)-oligo(dT), and [³H]dTTP.
-
Add the diluted calanolide analog or control (e.g., DMSO).
-
Initiate the reaction by adding the recombinant HIV-1 RT.
-
Incubate the reaction mixture at 37°C for 1 hour.
-
Stop the reaction by adding cold TCA.
-
Precipitate the radiolabeled DNA by incubating on ice.
-
Collect the precipitated DNA on glass fiber filters by vacuum filtration.
-
Wash the filters with TCA and ethanol.
-
Dry the filters and place them in scintillation vials with scintillation fluid.
-
Measure the radioactivity using a scintillation counter.
-
Calculate the percentage of RT inhibition for each compound concentration and determine the IC50 value.
Syncytium Formation Inhibition Assay
This assay assesses the ability of compounds to inhibit the fusion of HIV-1 infected cells with uninfected CD4+ cells, a process that leads to the formation of giant, multinucleated cells called syncytia.
Materials:
-
HIV-1 infected cell line (e.g., H9/IIIB)
-
Uninfected CD4+ T-cell line (e.g., CEM-SS)
-
Calanolide analogs
-
Complete medium
-
96-well microtiter plates
-
Inverted microscope
Procedure:
-
Co-culture HIV-1 infected cells with uninfected CEM-SS cells at a ratio of 1:5 in a 96-well plate.
-
Add serial dilutions of the calanolide analogs to the co-culture.
-
Include a positive control (e.g., a known fusion inhibitor) and a negative control (no compound).
-
Incubate the plates at 37°C in a 5% CO2 incubator for 24 hours.
-
Observe the formation of syncytia under an inverted microscope. A syncytium is typically defined as a giant cell with at least four times the diameter of a single cell.
-
Count the number of syncytia in each well.
-
Calculate the percentage of syncytium inhibition for each compound concentration and determine the EC50 value.
Visualizations
Mechanism of Action of Calanolide Analogs
Calanolides are non-nucleoside reverse transcriptase inhibitors (NNRTIs) that allosterically inhibit the HIV-1 reverse transcriptase enzyme. They bind to a hydrophobic pocket located near the active site of the enzyme, inducing a conformational change that disrupts its catalytic activity. Uniquely, calanolide A has been shown to bind to two distinct sites within the NNRTI binding pocket, which may contribute to its activity against certain drug-resistant strains.
References
- 1. The calanolides, a novel HIV-inhibitory class of coumarin derivatives from the tropical rainforest tree, Calophyllum lanigerum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Naturally Occurring Calanolides: Occurrence, Biosynthesis, and Pharmacological Properties Including Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Bioinspired Pyrano[2,3-f]chromen-8-ones: Ring C-Opened Analogues of Calanolide A: Synthesis and Anti-HIV-1 Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structure-Activity Relationships of Synthetic Coumarins as HIV-1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structural analogues of the calanolide anti-HIV agents. Modification of the trans-10,11-dimethyldihydropyran-12-ol ring (ring C) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchmap.jp [researchmap.jp]
An In-depth Technical Guide to the Solubility and Stability Properties of (-)-12-Oxocalanolide B
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the essential solubility and stability properties of the anti-HIV agent, (-)-12-Oxocalanolide B. The information herein is intended to support researchers, scientists, and professionals in the field of drug development in understanding and evaluating the physicochemical characteristics of this promising natural product. The following sections detail experimental protocols for determining solubility and stability, present data in a structured format, and include visualizations of key experimental workflows and potential degradation pathways.
Solubility Profile of this compound
The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and formulation development. Understanding the solubility of this compound in various solvents is a primary step in its preclinical evaluation.
Quantitative Solubility Data
A systematic study of the solubility of this compound would involve determining its concentration in a saturated solution across a range of pharmaceutically relevant solvents. The following table outlines the expected data to be generated from such studies.
| Solvent System | Temperature (°C) | Solubility (mg/mL) | Method of Analysis |
| Purified Water | 25 | HPLC-UV | |
| Phosphate Buffered Saline (pH 7.4) | 25 | HPLC-UV | |
| 0.1 N Hydrochloric Acid (pH 1.2) | 37 | HPLC-UV | |
| Fasted State Simulated Intestinal Fluid (FaSSIF) | 37 | HPLC-UV | |
| Fed State Simulated Intestinal Fluid (FeSSIF) | 37 | HPLC-UV | |
| Ethanol | 25 | HPLC-UV | |
| Propylene Glycol | 25 | HPLC-UV | |
| Dimethyl Sulfoxide (DMSO) | 25 | HPLC-UV |
Experimental Protocol for Solubility Determination
The equilibrium solubility of this compound can be determined using the shake-flask method, a standard and reliable technique.
Objective: To determine the concentration of this compound in a saturated solution of a given solvent at a specified temperature.
Materials:
-
This compound (solid)
-
Selected solvents (e.g., water, PBS, ethanol)
-
Vials with screw caps
-
Shaking incubator or orbital shaker
-
Centrifuge
-
Syringe filters (0.45 µm)
-
High-Performance Liquid Chromatography (HPLC) system with UV detector
Procedure:
-
Add an excess amount of solid this compound to a vial containing a known volume of the selected solvent. The presence of undissolved solid is essential to ensure saturation.
-
Seal the vials and place them in a shaking incubator set to the desired temperature (e.g., 25°C or 37°C).
-
Agitate the samples for a predetermined period (e.g., 24 to 72 hours) to ensure equilibrium is reached.
-
After the incubation period, visually inspect the samples to confirm the presence of undissolved solid.
-
Centrifuge the samples to pellet the excess solid.
-
Carefully withdraw an aliquot of the supernatant and filter it through a 0.45 µm syringe filter to remove any remaining solid particles.
-
Dilute the filtered solution with an appropriate mobile phase and analyze the concentration of this compound using a validated HPLC-UV method.
Stability Profile of this compound
Stability testing is crucial for determining the shelf-life of a drug substance and identifying potential degradation products.[] Forced degradation studies are conducted under stress conditions to accelerate the degradation process and elucidate the degradation pathways.[2]
Forced Degradation Studies
The following table summarizes the recommended stress conditions for the forced degradation study of this compound.
| Stress Condition | Reagent/Condition | Duration | Expected Degradation Pathway |
| Hydrolysis | |||
| Acidic | 0.1 N HCl | Up to 7 days | Hydrolysis of ester or ether linkages |
| Neutral | Purified Water | Up to 7 days | Hydrolysis of ester or ether linkages |
| Basic | 0.1 N NaOH | Up to 7 days | Hydrolysis of ester or ether linkages |
| Oxidation | 3% Hydrogen Peroxide | Up to 7 days | Oxidation of susceptible functional groups |
| Thermal | 60°C | Up to 30 days | Thermally induced degradation |
| Photostability | ICH Q1B option 1 or 2 (UV and visible light) | As per ICH guidelines | Photolytic degradation |
Experimental Protocol for Forced Degradation Studies
Objective: To investigate the degradation of this compound under various stress conditions and to identify the major degradation products.
Materials:
-
This compound
-
Reagents for stress conditions (HCl, NaOH, H₂O₂)
-
Temperature-controlled ovens
-
Photostability chamber
-
HPLC-UV system
-
Liquid Chromatography-Mass Spectrometry (LC-MS) system
Procedure:
-
Prepare solutions of this compound in the appropriate stress media.
-
For thermal and photostability studies, expose the solid drug substance and solutions to the specified conditions.
-
At predetermined time points, withdraw samples and neutralize them if necessary (for acidic and basic conditions).
-
Analyze the samples by a stability-indicating HPLC method to quantify the remaining this compound and detect any degradation products.
-
Characterize the structure of significant degradation products using LC-MS.
Potential Degradation Pathways
Based on the chemical structure of coumarins and related natural products, the following degradation pathways for this compound can be postulated.
Conclusion
This technical guide outlines the fundamental experimental procedures for characterizing the solubility and stability of this compound. The successful execution of these studies will provide critical data to support the advancement of this compound through the drug development pipeline. The methodologies described are based on standard pharmaceutical practices and are intended to serve as a robust framework for generating high-quality, reliable data for regulatory submissions and further formulation development.
References
An In-Depth Technical Guide to the Natural Source Isolation of (-)-12-Oxocalanolide B
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the isolation of (-)-12-Oxocalanolide B from its natural source. The methodologies detailed herein are based on established protocols for the separation of closely related calanolide compounds, offering a robust framework for obtaining this valuable natural product.
Introduction
This compound is a member of the calanolide family of pyranocoumarins, a class of compounds that has garnered significant interest for its potent biological activities. The primary natural source of these compounds is the genus Calophyllum, with various species distributed throughout tropical regions. This guide focuses on the isolation of this compound from Calophyllum inophyllum seed oil, a known source of the related compound 12-Oxocalanolide A. The isolation of a specific stereoisomer such as this compound typically involves a multi-step process of extraction and chromatographic purification. While a definitive protocol for the exclusive isolation of the (-) enantiomer is not extensively documented, the following procedures, adapted from the successful isolation of 12-Oxocalanolide A, provide a blueprint for obtaining this compound, which may then be subjected to chiral separation.
Natural Source and Extraction
The primary source for the isolation of 12-oxocalanolides is the seed oil of Calophyllum inophyllum, commonly known as Tamanu oil[1]. The initial step involves the extraction of the crude oil to obtain a resinous fraction enriched with coumarins.
Experimental Protocol: Ethanolic Extraction of Calophyllum inophyllum Seed Oil
-
Initial Extraction: The crude seed oil (1800 g) is first treated with 70 mL of 96% (v/v) ethanol to precipitate a gummy, dark green solid, which is subsequently removed.
-
Liquid-Liquid Extraction: The filtrate is then subjected to a liquid-liquid extraction with ethanol (3 x 1 L).
-
Solvent Removal: The ethanol is removed from the combined extracts under vacuum to yield a brown resin (285 g), referred to as the ethanol-soluble extract (EtTO).
-
Fractionation: The EtTO (238 g) is dissolved in diethyl ether (2 L) and extracted with aqueous NaOH (10% v/v) until a pH of 10 is reached, separating the neutral and acidic fractions. The diethyl ether layer contains the neutral Tamanu resin (NTR) fraction, which is enriched in 12-oxocalanolides[1].
Chromatographic Purification
The neutral resin fraction (NTR) is subjected to a series of chromatographic steps to isolate the target compound. This typically involves low-pressure liquid chromatography (LPLC) for initial fractionation, followed by high-performance liquid chromatography (HPLC) for final purification.
Experimental Protocol: Chromatographic Isolation
-
Low-Pressure Liquid Chromatography (LPLC):
-
Sample Preparation: The NTR fraction (70 g) is dissolved in 50 mL of dichloromethane and mixed with 50 g of silica gel 60. The solvent is evaporated to yield an impregnated silica powder.
-
Column Packing: A glass column is packed with silica gel in n-hexane. The impregnated silica is then loaded onto the top of the column.
-
Elution: The column is eluted with a step-gradient of n-hexane and ethyl acetate (EtOAc) in the following ratios (v/v): 10:90, 15:85, 20:80, 30:70, 40:60, and 50:50. Each solvent mixture is run with a volume of 1 L.
-
Fraction Collection and Analysis: Effluent fractions are monitored by thin-layer chromatography (TLC). Fractions with similar profiles are combined. 12-Oxocalanolide A has been shown to elute in a specific sub-fraction (NTR VI) under these conditions[1].
-
-
High-Performance Liquid Chromatography (HPLC):
-
Further Separation: The LPLC sub-fraction containing the 12-oxocalanolide is further purified by preparative HPLC.
-
Column and Mobile Phase: While the specific conditions for 12-Oxocalanolide B are not detailed in the literature, a typical approach for calanolide separation involves either normal-phase (e.g., silica column with n-hexane/EtOAc gradient) or reversed-phase (e.g., C18 column with acetonitrile/water gradient) HPLC[2].
-
Isolation: The peak corresponding to 12-Oxocalanolide B is collected. The stereochemical identity and purity of the isolated compound should be confirmed by analytical techniques such as chiral HPLC and spectroscopy.
-
Quantitative Data
The following table summarizes the reported yield for the isolation of 12-Oxocalanolide A, which serves as a benchmark for the expected yield of this compound from Calophyllum inophyllum oil.
| Compound | Starting Material | Amount of Starting Material (g) | Isolated Yield (mg) | Percentage Yield (%) | Reference |
| 12-Oxocalanolide A | Neutral Tamanu Resin (NTR) | 70 | 7.0 | 0.01 | [1] |
Note: The yield is calculated based on the amount of the neutral resin fraction used for chromatographic separation.
Visualization of the Isolation Workflow
The following diagrams illustrate the key steps in the isolation of this compound from its natural source.
Conclusion
The isolation of this compound from Calophyllum inophyllum seed oil is a feasible yet intricate process requiring a combination of classical extraction techniques and modern chromatographic methods. The protocols outlined in this guide, based on the successful isolation of the closely related 12-Oxocalanolide A, provide a solid foundation for researchers. It is important to note that the final step may require specialized chiral chromatography to resolve the enantiomers and obtain the desired this compound in high purity. Further optimization of the chromatographic conditions may be necessary to improve the yield and efficiency of the isolation process. The spectroscopic data for the isolated compound should be rigorously compared with literature values to confirm its identity and stereochemistry.
References
The Critical Influence of Stereochemistry on the Anti-HIV Activity of Calanolides: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Calanolides, a class of dipyranocoumarins originally isolated from the tropical rainforest tree Calophyllum lanigerum, have emerged as a significant area of interest in the development of novel anti-HIV therapeutics. These natural products function as non-nucleoside reverse transcriptase inhibitors (NNRTIs), a critical class of antiretroviral drugs that target the HIV-1 reverse transcriptase (RT) enzyme, an essential component for viral replication. A striking feature of calanolides is the profound impact of their stereochemistry on their biological activity. This technical guide provides an in-depth exploration of the stereochemical nuances of calanolides, their differential effects on anti-HIV-1 activity, detailed experimental methodologies for their evaluation, and a summary of their mechanism of action.
The Decisive Role of Stereochemistry in Calanolide Activity
The three-dimensional arrangement of atoms in calanolide molecules is a primary determinant of their efficacy against HIV-1. The most extensively studied of these compounds, calanolide A, exists as multiple stereoisomers, with the naturally occurring (+)-calanolide A being the most potent anti-HIV agent. In stark contrast, its enantiomer, (-)-calanolide A, is devoid of any significant antiviral activity. This dramatic difference underscores the highly specific nature of the interaction between the drug molecule and its target, the HIV-1 reverse transcriptase.
The core structure of calanolides contains several chiral centers, and the specific configuration at each of these centers is crucial for optimal binding to the NNRTI binding pocket of the HIV-1 RT. Research has consistently demonstrated that the stereochemistry of the chromanol ring within the calanolide structure is a key factor governing its anti-HIV-1 activity.
Quantitative Analysis of Calanolide Stereoisomer Activity
The anti-HIV-1 potency of various calanolide stereoisomers and related compounds has been quantified through in vitro cell-based assays and enzymatic inhibition assays. The following tables summarize the key activity parameters: the 50% effective concentration (EC50) required to inhibit viral replication by 50%, the 50% inhibitory concentration (IC50) needed to inhibit the reverse transcriptase enzyme by 50%, and the 50% cytotoxic concentration (CC50) that causes a 50% reduction in cell viability. A higher therapeutic index (TI), calculated as CC50/EC50, indicates a more favorable safety profile.
| Compound | EC50 (µM) | IC50 (µM) | CC50 (µM) | Therapeutic Index (TI) | References |
| (+)-Calanolide A | 0.1 | ~0.15 | >20 | >200 | [1][2] |
| (-)-Calanolide A | Inactive | Inactive | >20 | - | |
| (-)-Calanolide B (Costatolide) | 0.4 | - | >20 | >50 | [1] |
| Dihydrocostatolide | - | - | - | - |
Experimental Protocols
Anti-HIV-1 Activity Assay in MT-4 Cells
This protocol describes a cell-based assay to determine the anti-HIV-1 activity of calanolide compounds using the MT-4 human T-cell line and quantifying viral replication by measuring the p24 antigen concentration in the culture supernatant.
Materials:
-
MT-4 cells
-
HIV-1 (e.g., strain IIIB)
-
RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS), L-glutamine, penicillin, and streptomycin
-
Calanolide compounds dissolved in dimethyl sulfoxide (DMSO)
-
96-well microtiter plates
-
CO2 incubator (37°C, 5% CO2)
-
p24 antigen capture ELISA kit
-
Microplate reader
Procedure:
-
Cell Preparation: Culture MT-4 cells in RPMI 1640 medium. On the day of the assay, ensure the cells are in the logarithmic growth phase and adjust the cell density to 1 x 10^5 cells/mL.
-
Compound Dilution: Prepare serial dilutions of the calanolide compounds in culture medium. The final DMSO concentration should be kept below 0.1% to avoid cytotoxicity.
-
Infection: In a 96-well plate, add 50 µL of the MT-4 cell suspension to each well. Add 50 µL of the diluted calanolide compounds to the respective wells. Finally, add 50 µL of a pre-titered HIV-1 stock to each well (except for the cell control wells). Include a virus control (cells + virus, no compound) and a cell control (cells only).
-
Incubation: Incubate the plate for 4-5 days at 37°C in a 5% CO2 incubator.
-
p24 Antigen Quantification: After the incubation period, centrifuge the plate to pellet the cells. Collect the supernatant and quantify the p24 antigen concentration using a commercial ELISA kit according to the manufacturer's instructions.
-
Data Analysis: Determine the EC50 value by plotting the percentage of p24 inhibition against the compound concentration and fitting the data to a dose-response curve. The CC50 value is determined in a parallel assay without virus infection, measuring cell viability using a method such as the MTT assay.
HIV-1 Reverse Transcriptase (RT) Inhibition Assay
This enzymatic assay measures the ability of calanolide compounds to inhibit the activity of recombinant HIV-1 RT using a poly(rA)-oligo(dT) template-primer.
Materials:
-
Recombinant HIV-1 RT
-
Poly(rA)-oligo(dT) template-primer
-
Reaction buffer (e.g., 50 mM Tris-HCl pH 8.0, 60 mM KCl, 3 mM MgCl2, 1 mM DTT)
-
[³H]-dTTP (tritiated deoxythymidine triphosphate)
-
Unlabeled dTTP
-
Calanolide compounds dissolved in DMSO
-
96-well filter plates (e.g., glass fiber)
-
Trichloroacetic acid (TCA)
-
Scintillation fluid
-
Scintillation counter
Procedure:
-
Reaction Setup: In a 96-well plate, prepare the reaction mixture containing the reaction buffer, poly(rA)-oligo(dT), and a mixture of [³H]-dTTP and unlabeled dTTP.
-
Inhibitor Addition: Add the diluted calanolide compounds to the reaction wells. Include an enzyme control (no inhibitor) and a background control (no enzyme).
-
Enzyme Addition: Initiate the reaction by adding the recombinant HIV-1 RT to all wells except the background control.
-
Incubation: Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).
-
Reaction Termination and Precipitation: Stop the reaction by adding cold 10% TCA. This will precipitate the newly synthesized radiolabeled DNA onto the filter plate.
-
Washing: Wash the filter plate multiple times with 5% TCA and then with ethanol to remove unincorporated [³H]-dTTP.
-
Quantification: After drying the filters, add scintillation fluid to each well and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percentage of RT inhibition for each compound concentration and determine the IC50 value by plotting the percentage of inhibition against the compound concentration.
Asymmetric Synthesis of (+)-Calanolide A
The total synthesis of the optically pure (+)-calanolide A is a complex multi-step process. While several approaches have been developed for the synthesis of the racemic mixture, achieving the desired stereochemistry of the natural product requires either an asymmetric synthesis strategy or a chiral resolution of the racemate. A common strategy for the total synthesis of (±)-calanolide A involves a Pechmann reaction, Friedel-Crafts acylation, chromenylation, cyclization, and a Luche reduction.
A detailed, step-by-step protocol for the asymmetric synthesis is beyond the scope of this guide, but a general workflow is presented below.
Caption: Generalized workflow for the asymmetric synthesis of (+)-Calanolide A.
Chiral HPLC Resolution of (±)-Calanolide A
The separation of the enantiomers of racemic calanolide A can be achieved using preparative high-performance liquid chromatography (HPLC) with a chiral stationary phase (CSP).
Instrumentation and Conditions:
-
HPLC System: A preparative HPLC system equipped with a UV detector.
-
Chiral Column: A polysaccharide-based chiral column (e.g., Chiralcel OD-H or Chiralpak AD).
-
Mobile Phase: A mixture of n-hexane and a polar organic solvent such as isopropanol or ethanol. The exact ratio needs to be optimized for baseline separation. A small amount of an acidic or basic modifier (e.g., trifluoroacetic acid or diethylamine) may be added to improve peak shape.
-
Flow Rate: Optimized for the preparative column dimensions.
-
Detection: UV detection at a wavelength where calanolide A absorbs (e.g., 280 nm).
Procedure:
-
Sample Preparation: Dissolve the racemic (±)-calanolide A in the mobile phase.
-
Injection: Inject the sample onto the chiral column.
-
Elution and Fraction Collection: Elute the enantiomers with the optimized mobile phase. Collect the fractions corresponding to each enantiomeric peak.
-
Purity Analysis: Analyze the collected fractions using an analytical chiral HPLC method to confirm the enantiomeric purity of the separated (+)- and (-)-calanolide A.
-
Solvent Removal: Remove the solvent from the collected fractions to obtain the pure enantiomers.
Mechanism of Action: Inhibition of HIV-1 Reverse Transcriptase
(+)-Calanolide A is a non-nucleoside reverse transcriptase inhibitor (NNRTI) that specifically targets the HIV-1 RT enzyme. Unlike nucleoside reverse transcriptase inhibitors (NRTIs) which are incorporated into the growing DNA chain and cause chain termination, NNRTIs bind to a hydrophobic pocket in the p66 subunit of the HIV-1 RT, which is distinct from the active site.
Binding of (+)-calanolide A to this allosteric site induces a conformational change in the enzyme, which distorts the active site and inhibits the polymerase activity of the RT. This prevents the conversion of the viral RNA genome into double-stranded DNA, a crucial step in the HIV-1 replication cycle.
One of the significant advantages of calanolides is their activity against certain NNRTI-resistant strains of HIV-1. Mutations in the NNRTI binding pocket, such as Y181C and K103N, can confer resistance to many clinically used NNRTIs. However, (+)-calanolide A has been shown to retain significant activity against some of these mutant viruses, suggesting a slightly different binding mode or a greater conformational flexibility that allows it to accommodate these changes.
Caption: Mechanism of action of (+)-Calanolide A as an NNRTI of HIV-1 RT.
Conclusion
The stereochemistry of calanolides is a paramount factor governing their anti-HIV activity. The pronounced difference in efficacy between stereoisomers, particularly the high potency of (+)-calanolide A and the inactivity of its enantiomer, highlights the exquisite stereospecificity of the drug-target interaction. This technical guide has provided a comprehensive overview of the structure-activity relationships of calanolides, quantitative data on their antiviral and cytotoxic effects, detailed experimental protocols for their evaluation, and an elucidation of their mechanism of action. This information serves as a valuable resource for researchers and drug development professionals working towards the design and development of novel and effective anti-HIV therapeutics based on the calanolide scaffold. The unique properties of calanolides, including their activity against certain drug-resistant HIV-1 strains, continue to make them a compelling lead for further investigation in the fight against AIDS.
References
In Silico Modeling of (-)-12-Oxocalanolide B Binding to HIV-1 Reverse Transcriptase: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the in silico modeling of (-)-12-Oxocalanolide B, a potent non-nucleoside reverse transcriptase inhibitor (NNRTI), and its binding interaction with HIV-1 Reverse Transcriptase (RT). This document outlines the computational methodologies, presents key quantitative data, and visualizes the intricate molecular processes involved, offering a comprehensive resource for researchers in the field of anti-HIV drug discovery.
Introduction to this compound and HIV-1 Reverse Transcriptase
This compound, also known as costatolide, is a naturally derived coumarin compound that has demonstrated significant inhibitory activity against HIV-1. It belongs to the class of non-nucleoside reverse transcriptase inhibitors (NNRTIs), which are allosteric inhibitors that bind to a hydrophobic pocket in the p66 subunit of HIV-1 RT, approximately 10 Å away from the polymerase active site. This binding induces a conformational change in the enzyme, thereby disrupting its catalytic activity and inhibiting viral replication. The unique structural features of calanolides, including this compound, have made them a subject of interest for the development of novel antiretroviral agents, particularly against drug-resistant strains of HIV-1.
HIV-1 RT is a crucial enzyme in the viral life cycle, responsible for converting the single-stranded viral RNA genome into double-stranded DNA, a necessary step for the integration of the viral genetic material into the host cell's genome. The enzyme is a heterodimer composed of two subunits, p66 and p51. The p66 subunit contains the polymerase and RNase H active sites, while the p51 subunit plays a structural role. The NNRTI binding pocket is located within the "palm" sub-domain of the p66 subunit and is characterized by the presence of several key hydrophobic and aromatic amino acid residues.
Quantitative Data Summary
The following tables summarize the key quantitative data related to the anti-HIV-1 activity and binding characteristics of this compound and related compounds.
Table 1: In Vitro Anti-HIV-1 Activity of Calanolide Analogs
| Compound | Virus Strain | Cell Line | EC50 (µM) | Reference |
| This compound (Costatolide) | HIV-1 | Various | 0.06 - 1.4 | [1] |
| (±)-12-Oxocalanolide A | HIV-1 | 12 | [2] |
Table 2: In Vitro Inhibition of HIV-1 Reverse Transcriptase
| Compound | Inhibition Type | IC50 (µM) | Reference |
| This compound (Costatolide) | Mixed-type (affects both K_m and V_max) | Not explicitly stated | [1] |
| (±)-12-Oxocalanolide A | Not explicitly stated | 2.8 | [2] |
Table 3: Illustrative Binding Energies from Molecular Docking of Phytochemicals with HIV-1 RT (for comparative purposes)
| Compound | Binding Energy (kcal/mol) | Inhibition Constant (K_i) (µM) | Reference |
| Aleuritolic acid | -8.48 | 0.61 | [3] |
| Delavirdine (FDA-approved NNRTI) | -6.85 | Not specified | [3] |
Note: Specific binding energy values for this compound from published molecular docking or MM/PBSA/GBSA studies were not available in the searched literature. The data in Table 3 is provided to illustrate typical binding energy ranges for other phytochemicals targeting HIV-1 RT.
Experimental Protocols for In Silico Modeling
This section details the generalized methodologies for the key in silico experiments used to model the binding of this compound to HIV-1 Reverse Transcriptase.
Molecular Docking
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor, as well as the binding affinity.
Protocol:
-
Protein Preparation:
-
Obtain the three-dimensional crystal structure of HIV-1 Reverse Transcriptase (e.g., from the Protein Data Bank, PDB). A common choice is the structure complexed with another NNRTI.
-
Remove water molecules and any co-crystallized ligands from the PDB file.
-
Add polar hydrogen atoms and assign appropriate atomic charges (e.g., Kollman charges for the protein and Gasteiger charges for the ligand).
-
Define the binding site, typically by creating a grid box centered on the known NNRTI binding pocket. The size of the grid box should be sufficient to accommodate the ligand and allow for rotational and translational sampling.
-
-
Ligand Preparation:
-
Obtain the 3D structure of this compound. This can be done using chemical drawing software and then optimizing the geometry using a suitable force field (e.g., MMFF94).
-
Assign rotatable bonds to allow for conformational flexibility during the docking process.
-
-
Docking Simulation:
-
Utilize a docking program such as AutoDock.
-
Employ a genetic algorithm or a Lamarckian genetic algorithm to search for the optimal binding pose of the ligand within the defined active site.
-
Perform multiple docking runs to ensure the convergence of the results.
-
-
Analysis of Results:
-
Cluster the resulting docking poses based on their root-mean-square deviation (RMSD).
-
Analyze the binding energy of the most populated and lowest energy clusters to identify the most probable binding mode.
-
Visualize the protein-ligand interactions (e.g., hydrogen bonds, hydrophobic interactions) using molecular visualization software like PyMOL or VMD.
-
Molecular Dynamics (MD) Simulations
MD simulations provide insights into the dynamic behavior of the protein-ligand complex over time, allowing for the assessment of its stability and the nature of the intermolecular interactions.
Protocol:
-
System Setup:
-
Use the best-ranked docked pose of the this compound-RT complex as the starting structure.
-
Solvate the complex in a periodic box of water molecules (e.g., TIP3P water model).
-
Add counter-ions to neutralize the system.
-
-
Simulation Parameters:
-
Employ a molecular dynamics simulation package such as GROMACS or AMBER.
-
Use a suitable force field for the protein (e.g., CHARMM36 or AMBER) and generate parameters for the ligand using tools like the SwissParam or antechamber.
-
Minimize the energy of the system to remove any steric clashes.
-
Gradually heat the system to the desired temperature (e.g., 300 K) under constant volume (NVT ensemble).
-
Equilibrate the system at the desired temperature and pressure (e.g., 1 atm) under constant pressure (NPT ensemble).
-
-
Production Run:
-
Perform a production MD run for a significant duration (e.g., 100 ns or more) to ensure adequate sampling of the conformational space.
-
-
Trajectory Analysis:
-
Analyze the trajectory to calculate parameters such as RMSD, root-mean-square fluctuation (RMSF), radius of gyration, and the number of hydrogen bonds over time to assess the stability of the complex.
-
Visualize the trajectory to observe the dynamic interactions between the ligand and the protein.
-
Binding Free Energy Calculations
Binding free energy calculations provide a more accurate estimation of the binding affinity compared to docking scores. The Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) methods are commonly used.
Protocol:
-
Snapshot Extraction:
-
Extract snapshots of the protein-ligand complex from the equilibrated portion of the MD simulation trajectory.
-
-
Energy Calculations:
-
For each snapshot, calculate the following energy components for the complex, the protein, and the ligand separately:
-
Molecular Mechanics Energy (ΔE_MM): Includes internal, van der Waals, and electrostatic energies.
-
Solvation Free Energy (ΔG_solv): Calculated using either the Poisson-Boltzmann (PB) or Generalized Born (GB) model for the electrostatic component and a surface area-dependent term for the nonpolar component.
-
-
The binding free energy is then calculated using the following equation: ΔG_bind = <ΔE_MM> + <ΔG_solv> - TΔS
-
-
Entropy Calculation (Optional but Recommended):
-
The entropy change upon binding (TΔS) can be estimated using methods like normal-mode analysis, although this is computationally expensive. Often, relative binding free energies are compared, and the entropy term is assumed to be similar for related ligands.
-
Visualizations
The following diagrams, generated using the DOT language, illustrate key concepts and workflows in the in silico modeling of this compound.
HIV-1 Reverse Transcription and Inhibition by NNRTIs
Caption: Signaling pathway of HIV-1 RT inhibition by this compound.
In Silico Modeling Workflow
Caption: A typical workflow for the in silico modeling of ligand-protein binding.
Logical Relationship of NNRTI Action
Caption: Logical relationships in the mechanism of NNRTI-mediated RT inhibition.
Conclusion
The in silico modeling of this compound provides valuable insights into its mechanism of action as an HIV-1 NNRTI. Molecular docking studies can elucidate the probable binding mode within the allosteric pocket of reverse transcriptase, highlighting key interactions with amino acid residues. Molecular dynamics simulations further refine this understanding by revealing the stability of the protein-ligand complex and the dynamic nature of their interactions. Finally, binding free energy calculations offer a more quantitative measure of the binding affinity. While further experimental validation is essential, the computational approaches detailed in this guide serve as powerful tools for the rational design and optimization of novel calanolide-based antiretroviral drugs. The continued application of these in silico methods will undoubtedly accelerate the discovery of more potent and resilient inhibitors to combat the global challenge of HIV/AIDS.
References
- 1. Kinetic analysis of inhibition of human immunodeficiency virus type-1 reverse transcriptase by calanolide A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Molecular Docking, Validation, Dynamics Simulations, and Pharmacokinetic Prediction of Phytochemicals Isolated From Croton dichogamus Against the HIV-1 Reverse Transcriptase - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Chiral Separation of Calanolide Enantiomers: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the chiral separation of calanolide enantiomers, crucial compounds with significant therapeutic potential, particularly in antiviral drug development. The methods described herein are essential for the isolation and purification of the biologically active (+)-calanolide A from its inactive (-)-enantiomer.
Introduction to Calanolides and Chiral Separation
Calanolides are a group of dipyranocoumarins isolated from the plant genus Calophyllum. Notably, (+)-Calanolide A has demonstrated potent anti-HIV-1 activity by inhibiting the reverse transcriptase enzyme.[1] Conversely, its enantiomer, (-)-calanolide A, is inactive. This stereospecificity underscores the critical need for robust and efficient chiral separation methods to obtain enantiomerically pure (+)-calanolide A for pharmaceutical development.
This document outlines protocols for three key chromatographic techniques for chiral separations: High-Performance Liquid Chromatography (HPLC), Supercritical Fluid Chromatography (SFC), and Simulated Moving Bed (SMB) chromatography.
High-Performance Liquid Chromatography (HPLC) Method
HPLC is a widely used and effective technique for the analytical and preparative separation of calanolide enantiomers. A well-established method utilizes a Pirkle-type chiral stationary phase.
Protocol: Semi-Preparative HPLC Separation of Calanolide A Enantiomers
This protocol is based on a published method for the semi-preparative separation of Calanolide A.
Objective: To separate and isolate the (+) and (-) enantiomers of Calanolide A from a racemic mixture.
Materials and Instrumentation:
-
HPLC System: A preparative or semi-preparative HPLC system equipped with a pump, injector, column oven, and a UV detector.
-
Chiral Stationary Phase (CSP): Whelk-O® 1 column (5 µm particle size, 25 cm x 4.6 mm i.d.).[2][3][4][5][6] The Whelk-O® 1 is a π-electron acceptor/π-electron donor phase based on 1-(3,5-Dinitrobenzamido)-1,2,3,4,-tetrahydrophenanthrene, known for its broad selectivity for a variety of racemates.[2][3]
-
Mobile Phase: Isopropanol (IPA) and Hexane (HPLC grade).
-
Sample: Racemic Calanolide A dissolved in the mobile phase.
-
Glassware and Solvents: Appropriate vials, flasks, and solvents for sample preparation and fraction collection.
Experimental Procedure:
-
Mobile Phase Preparation: Prepare the mobile phase by mixing Isopropanol and Hexane in a 10:90 (v/v) ratio. Degas the mobile phase before use.
-
Sample Preparation: Dissolve a known amount of racemic Calanolide A (e.g., 5 mg) in a small volume of the mobile phase.
-
HPLC System Setup:
-
Install the Whelk-O® 1 column in the column oven.
-
Set the column temperature to ambient.
-
Set the flow rate to 1.25 mL/min.
-
Set the UV detector wavelength to 270 nm.
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
-
Injection and Separation:
-
Inject the prepared sample onto the column.
-
Monitor the separation and record the chromatogram. The expected run time is approximately 18 minutes.
-
-
Fraction Collection: Collect the fractions corresponding to the two separated enantiomer peaks.
-
Analysis of Fractions: Analyze the collected fractions to determine their enantiomeric purity using the same HPLC method.
-
Solvent Evaporation: Evaporate the solvent from the collected fractions to obtain the isolated enantiomers.
Data Analysis:
The enantiomeric excess (ee%) of each isolated fraction can be calculated from the peak areas in the chromatogram using the following formula:
ee% = [ (Area of major enantiomer - Area of minor enantiomer) / (Area of major enantiomer + Area of minor enantiomer) ] x 100[7][8][9]
Quantitative Data Summary:
| Parameter | Value | Reference |
| Chiral Stationary Phase | Whelk-O® 1 (5 µm, 25 cm x 4.6 mm) | [2][3][4][5][6] |
| Mobile Phase | 10% Isopropanol in Hexane | |
| Flow Rate | 1.25 mL/min | |
| Detection | UV at 270 nm | |
| Retention Factor (k'1) | 3.2 | |
| Separation Factor (α) | 1.4 | |
| Sample Load | 5 mg | |
| Run Time | 18 min |
Supercritical Fluid Chromatography (SFC) Method
Protocol: Chiral SFC Separation of Calanolide Enantiomers
Objective: To develop a fast and efficient method for the analytical separation of calanolide enantiomers.
Materials and Instrumentation:
-
SFC System: An analytical SFC system with a CO2 pump, a co-solvent pump, an autosampler, a column oven, a back-pressure regulator, and a UV detector.
-
Chiral Stationary Phase (CSP): A polysaccharide-based CSP such as Chiralpak® AD-H or a Pirkle-type CSP like Whelk-O® 1. Polysaccharide-based CSPs are widely used in SFC for their broad applicability.
-
Mobile Phase: Supercritical Carbon Dioxide (CO2) and a co-solvent (e.g., Methanol, Ethanol, or Isopropanol).
-
Sample: Racemic Calanolide A dissolved in the co-solvent.
Experimental Procedure:
-
Co-solvent Preparation: Use HPLC-grade alcohol (Methanol, Ethanol, or Isopropanol) as the co-solvent.
-
Sample Preparation: Dissolve a small amount of racemic Calanolide A in the co-solvent to a concentration of approximately 1 mg/mL.
-
SFC System Setup:
-
Install the chosen chiral column.
-
Set the column temperature (e.g., 35 °C).
-
Set the back-pressure (e.g., 150 bar).
-
Set the initial mobile phase composition (e.g., 5% co-solvent in CO2).
-
Set the flow rate (e.g., 2-4 mL/min).
-
Set the UV detector wavelength to 270 nm.
-
Equilibrate the system.
-
-
Method Development (Screening):
-
Inject the sample and run a gradient of the co-solvent (e.g., 5% to 40% over 5-10 minutes) to determine the optimal elution conditions.
-
If necessary, screen different co-solvents (Methanol, Ethanol, Isopropanol) to optimize selectivity.
-
For basic compounds, adding a small amount of an amine additive (e.g., 0.1% diethylamine) to the co-solvent can improve peak shape.
-
-
Isocratic Separation: Once optimal conditions are found, run an isocratic separation for quantitative analysis.
Data Analysis:
Similar to HPLC, calculate the retention times, resolution, and enantiomeric excess from the resulting chromatogram.
Expected Quantitative Data (Illustrative):
| Parameter | Illustrative Value |
| Chiral Stationary Phase | Chiralpak® AD-H (5 µm, 25 cm x 4.6 mm) |
| Mobile Phase | CO2 / Methanol (gradient or isocratic) |
| Flow Rate | 3 mL/min |
| Back Pressure | 150 bar |
| Column Temperature | 35 °C |
| Detection | UV at 270 nm |
| Retention Time (Enantiomer 1) | ~ 3.5 min |
| Retention Time (Enantiomer 2) | ~ 4.2 min |
| Resolution | > 1.5 |
Simulated Moving Bed (SMB) Chromatography
SMB is a continuous, preparative chromatographic technique that offers significant advantages in terms of solvent consumption, productivity, and purity for large-scale enantiomer separations.[10] The process simulates a counter-current movement between the stationary and mobile phases, leading to a more efficient use of the chiral stationary phase.
Protocol: SMB Separation of Calanolide Enantiomers
Objective: To continuously separate a racemic mixture of Calanolide A into its pure enantiomers on a preparative scale.
Materials and Instrumentation:
-
SMB System: A laboratory or pilot-scale SMB system, typically consisting of 4 to 8 columns packed with a suitable chiral stationary phase, interconnected with a series of valves, and equipped with pumps for the eluent, feed, extract, and raffinate streams.
-
Chiral Stationary Phase (CSP): A preparative-grade chiral stationary phase with good selectivity for calanolide enantiomers, such as a bulk version of Whelk-O® 1 or a polysaccharide-based CSP.
-
Eluent: A suitable solvent system, similar to the mobile phase used in the analytical HPLC or SFC separation (e.g., Hexane/Isopropanol).
-
Feed Solution: A solution of racemic Calanolide A in the eluent at a specific concentration.
Experimental Procedure (General Workflow):
-
Method Development (Pulse Injection):
-
Perform pulse injections of the racemic mixture on a single column of the SMB system to determine the retention times of both enantiomers under the chosen eluent conditions.
-
This data is crucial for calculating the operating parameters of the SMB system.
-
-
SMB System Setup and Parameter Calculation:
-
The SMB unit is divided into four zones. The flow rates in each zone (Q_I, Q_II, Q_III, Q_IV), the feed flow rate (Q_Feed), and the switching time (t*) are the key operating parameters.
-
These parameters are calculated based on the retention times of the enantiomers to ensure that the less retained enantiomer moves with the eluent (raffinate) and the more retained enantiomer moves with the stationary phase (extract).
-
-
Continuous Operation:
-
Start the SMB system with the calculated flow rates and switching time.
-
Continuously feed the racemic mixture into the system.
-
Continuously collect the extract (containing the more retained enantiomer) and the raffinate (containing the less retained enantiomer) streams.
-
-
Monitoring and Optimization:
-
Monitor the purity of the extract and raffinate streams online or by collecting and analyzing samples using analytical HPLC.
-
Fine-tune the flow rates and switching time to optimize the purity and yield of the separated enantiomers.
-
Illustrative Quantitative Data:
| Parameter | Illustrative Value |
| Number of Columns | 8 |
| Chiral Stationary Phase | Preparative Whelk-O® 1 |
| Eluent | Hexane / Isopropanol |
| Zone I Flow Rate (Q_I) | Calculated based on retention data |
| Zone II Flow Rate (Q_II) | Calculated based on retention data |
| Zone III Flow Rate (Q_III) | Calculated based on retention data |
| Zone IV Flow Rate (Q_IV) | Calculated based on retention data |
| Feed Flow Rate (Q_Feed) | Optimized for productivity |
| Switching Time (t*) | Calculated based on retention data |
| Product Purity (Extract & Raffinate) | > 99% ee |
| Yield | > 95% |
Visualizations
Caption: Workflow for HPLC separation of calanolide enantiomers.
Caption: General workflow for SFC method development.
Caption: Principle of SMB chromatography for chiral separation.
References
- 1. Synthesis, chromatographic resolution, and anti-human immunodeficiency virus activity of (+/-)-calanolide A and its enantiomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. WHELK-O®1 - Regis Technologies [registech.com]
- 3. elementlabsolutions.com [elementlabsolutions.com]
- 4. 1-780101-300 - HPLC-Säule (S,S) Whelk-O1, 5 µm, 4,6 x 250 mm | Analytics-Shop [analytics-shop.com]
- 5. chromtech.com [chromtech.com]
- 6. Regis Technologies Inc HPLC Column, Chiral, Regis, (S,S) Whelk-O1, Kromasil | Fisher Scientific [fishersci.com]
- 7. physicsforums.com [physicsforums.com]
- 8. calculatorsconversion.com [calculatorsconversion.com]
- 9. pharmaguru.co [pharmaguru.co]
- 10. bohrium.com [bohrium.com]
Application Notes and Protocols for Determining the Anti-HIV-1 Activity of (-)-12-Oxocalanolide B
For Researchers, Scientists, and Drug Development Professionals
Introduction
(-)-12-Oxocalanolide B belongs to the calanolide class of compounds, which are known for their potential as anti-HIV-1 agents. These compounds are non-nucleoside reverse transcriptase inhibitors (NNRTIs), a critical class of antiretroviral drugs that target the HIV-1 reverse transcriptase (RT) enzyme. This enzyme is essential for the conversion of the viral RNA genome into DNA, a crucial step in the HIV-1 replication cycle. By inhibiting this enzyme, NNRTIs effectively halt viral replication. This document provides detailed protocols for assessing the in vitro anti-HIV-1 activity of this compound, focusing on both cell-based and enzyme-based assays.
Quantitative Data Summary
| Compound | Assay Type | Parameter | Value (µM) |
| (±)-12-Oxocalanolide A | HIV-1 Reverse Transcriptase Inhibition | IC50 | 2.8[1] |
| (±)-12-Oxocalanolide A | Cell-Based Anti-HIV-1 Assay | EC50 | 12[1] |
Note: IC50 (50% inhibitory concentration) in the enzymatic assay represents the concentration of the compound required to inhibit the activity of the isolated HIV-1 RT enzyme by 50%. EC50 (50% effective concentration) in the cell-based assay represents the concentration required to protect 50% of cells from HIV-1-induced cell death.
Experimental Protocols
Two primary assays are recommended to comprehensively evaluate the anti-HIV-1 activity of this compound: a cell-based assay to determine its efficacy in a cellular context and an enzymatic assay to confirm its direct inhibitory effect on the HIV-1 reverse transcriptase.
Cell-Based Anti-HIV-1 Activity Assay (MTT Method)
This protocol determines the ability of this compound to protect a human T-cell line (MT-4) from HIV-1-induced cytopathic effects. The viability of the cells is measured using the MTT colorimetric assay.
Materials:
-
This compound
-
MT-4 cells
-
HIV-1 (e.g., strain IIIB or NL4-3)
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), L-glutamine, penicillin, and streptomycin
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
MTT lysis buffer (e.g., 20% SDS, 50% dimethylformamide)
-
96-well microtiter plates
-
CO2 incubator (37°C, 5% CO2)
Procedure:
-
Compound Preparation: Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO). Make serial dilutions in culture medium to achieve the desired final concentrations.
-
Cell Seeding: Seed MT-4 cells into a 96-well plate at a density of 1 x 10^4 cells per well in 100 µL of culture medium.
-
Infection and Treatment:
-
Add 50 µL of the diluted this compound to the appropriate wells.
-
Add 50 µL of a pre-titered dilution of HIV-1 stock to the wells containing the compound and to the virus control wells.
-
Include cell control wells (cells only) and virus control wells (cells and virus, no compound).
-
-
Incubation: Incubate the plate for 4-5 days at 37°C in a 5% CO2 incubator, until the virus control wells show significant cytopathic effects.
-
MTT Assay:
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Add 100 µL of MTT lysis buffer to each well to dissolve the formazan crystals.
-
Incubate overnight at 37°C.
-
-
Data Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each compound concentration relative to the cell control.
-
Determine the EC50 value by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
-
HIV-1 Reverse Transcriptase (RT) Inhibition Assay
This enzymatic assay directly measures the inhibitory effect of this compound on the activity of recombinant HIV-1 RT. A commercially available colorimetric assay kit can be used for this purpose.
Materials:
-
This compound
-
Recombinant HIV-1 Reverse Transcriptase
-
HIV-1 RT Assay Kit (containing reaction buffer, dNTPs, template/primer, and detection reagents)
-
96-well microtiter plate
-
Microplate reader
Procedure:
-
Compound Preparation: Prepare serial dilutions of this compound in the assay reaction buffer.
-
Reaction Setup:
-
In a 96-well plate, add the reaction mixture containing the template/primer and dNTPs.
-
Add the diluted this compound to the appropriate wells.
-
Include a positive control (a known RT inhibitor like Nevirapine) and a negative control (no inhibitor).
-
-
Enzyme Addition: Add the recombinant HIV-1 RT to all wells except for the blank control.
-
Incubation: Incubate the plate at 37°C for 1 hour to allow for the reverse transcription reaction to occur.
-
Detection: Follow the kit manufacturer's instructions for the detection of the newly synthesized DNA. This typically involves a colorimetric reaction where the absorbance is proportional to the RT activity.
-
Data Analysis:
-
Measure the absorbance at the specified wavelength.
-
Calculate the percentage of RT inhibition for each compound concentration relative to the negative control.
-
Determine the IC50 value by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.
-
Visualizations
References
Application Notes and Protocols: In Vitro Reverse Transcriptase Inhibition Assay for NNRTIs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs) are a critical class of antiretroviral drugs used in the treatment of Human Immunodeficiency Virus (HIV) infection.[1][2] Unlike their nucleoside counterparts (NRTIs), NNRTIs are not incorporated into the growing viral DNA chain. Instead, they act as non-competitive inhibitors by binding to a hydrophobic pocket, known as the NNRTI-binding pocket, located approximately 10 Å from the catalytic site of the reverse transcriptase (RT) enzyme.[3][4][5] This binding induces a conformational change in the enzyme, thereby distorting the active site and inhibiting the conversion of the viral RNA genome into double-stranded DNA, a crucial step in the HIV replication cycle.[3][4][6]
This document provides detailed protocols and application notes for performing an in vitro reverse transcriptase inhibition assay to evaluate the efficacy of potential NNRTI candidates. The described methods are essential for the primary screening and characterization of new antiviral compounds.
Mechanism of NNRTI Action
NNRTIs function by allosterically inhibiting the HIV-1 reverse transcriptase. The binding of an NNRTI to the p66 subunit of the RT heterodimer results in a non-functional enzyme conformation, which halts DNA polymerization.[3][4][5] This allosteric site is not conserved in HIV-2 RT, rendering NNRTIs ineffective against this strain.[7]
Caption: Mechanism of NNRTI Inhibition of HIV-1 Reverse Transcriptase.
Experimental Protocols
Two common methods for assessing NNRTI activity in vitro are the colorimetric ELISA-based assay and the fluorescence-based assay.
Protocol 1: Colorimetric ELISA-based Reverse Transcriptase Assay
This assay measures the amount of digoxigenin (DIG)-labeled dUTP incorporated into a DNA strand, which is quantified using an anti-DIG antibody conjugated to peroxidase.
Materials:
-
Recombinant HIV-1 Reverse Transcriptase
-
NNRTI test compounds
-
Reaction Buffer (e.g., 50 mM Tris-HCl, pH 7.8, 60 mM KCl, 5 mM MgCl2, 1 mM DTT)
-
Template/Primer: Poly(A) RNA template and Oligo(dT)15 primer
-
dNTP mix (dATP, dCTP, dGTP, dTTP)
-
DIG-dUTP
-
Lysis Buffer
-
Streptavidin-coated 96-well plates
-
Anti-DIG-Peroxidase (POD) antibody
-
ABTS substrate solution
-
Stop Solution (e.g., 1% SDS)
-
Plate reader (405 nm)
Procedure:
-
Compound Preparation: Prepare serial dilutions of the NNRTI test compounds in an appropriate solvent (e.g., DMSO) and then dilute further into the reaction buffer.
-
Reaction Mix Preparation: Prepare a master mix containing the reaction buffer, poly(A) template, oligo(dT) primer, dNTPs, and DIG-dUTP.
-
Enzyme Preparation: Dilute the HIV-1 RT to the desired concentration in a suitable buffer.
-
Reaction Setup: In a 96-well plate, add the diluted test compounds, the reaction mix, and finally the diluted enzyme to initiate the reaction. Include positive controls (enzyme, no inhibitor) and negative controls (no enzyme).
-
Incubation: Incubate the plate at 37°C for 1-2 hours.
-
Detection:
-
Transfer the reaction products to a streptavidin-coated 96-well plate and incubate to allow the biotinylated primer-DNA product to bind.
-
Wash the plate to remove unincorporated nucleotides.
-
Add the anti-DIG-POD antibody and incubate.
-
Wash the plate to remove unbound antibody.
-
Add the ABTS substrate and incubate until a color change is observed.
-
Stop the reaction with a stop solution.
-
-
Data Acquisition: Measure the absorbance at 405 nm using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each NNRTI concentration relative to the positive control. Determine the IC50 value by plotting the percent inhibition against the log of the inhibitor concentration and fitting the data to a dose-response curve.
Protocol 2: Fluorescence-based Reverse Transcriptase Assay
This protocol utilizes a fluorescent dye, such as PicoGreen®, that preferentially binds to double-stranded DNA (the RNA-DNA hybrid product).[8]
Materials:
-
Recombinant HIV-1 Reverse Transcriptase
-
NNRTI test compounds
-
Polymerization Buffer (e.g., 60 mM Tris-HCl, 60 mM KCl, 8 mM MgCl2, 13 mM DTT, 100 µM dTTP, pH 8.1)
-
Template/Primer: Poly(A) RNA template and Oligo(dT)16 primer
-
Fluorescent dsDNA quantitation reagent (e.g., PicoGreen®)
-
TE Buffer
-
EDTA solution
-
Fluorometer or microplate reader (Excitation: ~485 nm, Emission: ~535 nm)
Procedure:
-
Compound and Enzyme Preparation: As described in Protocol 1.
-
Reaction Setup: In a microplate, combine the polymerization buffer, template/primer, diluted test compounds, and diluted HIV-1 RT.
-
Incubation: Incubate the plate at 37°C for 1 hour.[9]
-
Reaction Termination: Stop the reaction by adding an EDTA solution.
-
Detection:
-
Dilute the fluorescent dye in TE buffer to prepare the working solution.
-
Add the dye working solution to each well.
-
Incubate for 2-5 minutes at room temperature, protected from light.
-
-
Data Acquisition: Measure the fluorescence intensity.
-
Data Analysis: Calculate the percent inhibition and IC50 values as described in Protocol 1.
Caption: General experimental workflow for an in vitro NNRTI assay.
Data Presentation
The inhibitory activity of NNRTIs is typically quantified by their 50% inhibitory concentration (IC50) or 95% effective concentration (EC95). These values are determined from dose-response curves. Below are tables summarizing representative data for known NNRTIs against wild-type (WT) and mutant HIV-1 RT.
Table 1: Biochemical IC50 Values for Select NNRTIs
| Compound | HIV-1 RT Target | IC50 (nM) |
| MK-1439 | Wild Type | 12 |
| K103N Mutant | 9.7 | |
| Y181C Mutant | 9.7 | |
| Nevirapine | Wild Type | ~3.03 µM (3030 nM)* |
*Data converted from µM for consistency.[10]
Table 2: Antiviral EC95 Values for MK-1439 in the Presence of 50% Normal Human Serum [5]
| Virus Strain | EC95 (nM) |
| Wild Type | 20.3 |
| K103N Mutant | 42.5 |
| Y181C Mutant | 27.4 |
| K103N/Y181C Double Mutant | 55.1 |
Conclusion
The in vitro reverse transcriptase inhibition assay is a fundamental tool in the discovery and development of novel NNRTIs. The protocols outlined in this document provide a robust framework for assessing the potency of candidate compounds. Careful execution of these assays and accurate data analysis are crucial for identifying promising new antiretroviral agents to combat HIV.
References
- 1. How NNRTIs Work – International Association of Providers of AIDS Care [iapac.org]
- 2. researchgate.net [researchgate.net]
- 3. Reverse-transcriptase inhibitor - Wikipedia [en.wikipedia.org]
- 4. Mechanisms of inhibition of HIV replication by nonnucleoside reverse transcriptase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In Vitro Characterization of MK-1439, a Novel HIV-1 Nonnucleoside Reverse Transcriptase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. Reverse Transcriptase Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. tools.thermofisher.com [tools.thermofisher.com]
- 9. profoldin.com [profoldin.com]
- 10. researchspace.ukzn.ac.za [researchspace.ukzn.ac.za]
Application Notes and Protocols for Cell Culture-Based Antiviral Compound Testing
Audience: Researchers, scientists, and drug development professionals.
Introduction
The discovery and development of novel antiviral therapeutics are paramount to global health. A critical step in this process is the in vitro evaluation of candidate compounds for their efficacy and safety. Cell culture-based assays provide a robust and reproducible platform for the initial screening and characterization of antiviral agents.[1][2] These assays allow for the determination of a compound's ability to inhibit viral replication and to assess its cytotoxic effects on host cells. This document provides detailed protocols for essential cell culture techniques used in the evaluation of antiviral compounds.
The primary objectives of these assays are to determine the 50% effective concentration (EC50), the 50% cytotoxic concentration (CC50), and the selectivity index (SI).[3][4][5] The EC50 represents the concentration of a compound that inhibits 50% of viral activity, while the CC50 is the concentration that causes a 50% reduction in cell viability.[5][6] The SI, calculated as the ratio of CC50 to EC50, is a crucial parameter for evaluating the therapeutic potential of a compound, with a higher SI indicating a more favorable safety profile.[5][7]
Key Experimental Protocols
A variety of cell-based assays are utilized for antiviral drug screening, ranging from those that monitor the replication of intact viruses to those that assess the activity of specific viral proteins.[1] Commonly employed methods include the Cytopathic Effect (CPE) Inhibition Assay, Plaque Reduction Neutralization Test (PRNT), and Virus Yield Reduction Assay.[8]
Cytotoxicity Assay (CC50 Determination)
It is essential to assess the toxicity of a test compound on the host cells to ensure that any observed antiviral activity is not a result of cell death.[9][10] The 50% cytotoxic concentration (CC50) is determined by treating uninfected cells with serial dilutions of the compound.[5]
Methodology:
-
Cell Seeding: Seed a suitable host cell line into a 96-well plate at a predetermined density to achieve a confluent monolayer overnight.
-
Compound Preparation: Prepare serial dilutions of the test compound in cell culture medium. A typical starting concentration might be 100 µM, with 2-fold or 3-fold serial dilutions.
-
Treatment: Remove the growth medium from the cells and add the diluted compounds to the respective wells. Include a "cells only" control (medium without compound) and a "blank" control (medium only).
-
Incubation: Incubate the plate for a period that mirrors the duration of the antiviral assay (e.g., 48-72 hours) at 37°C in a 5% CO2 incubator.
-
Viability Assessment: Determine cell viability using a suitable method, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures mitochondrial activity in viable cells.[10]
-
Data Analysis: Measure the absorbance at the appropriate wavelength. The percentage of cell viability is calculated relative to the "cells only" control. The CC50 value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.[11]
Plaque Reduction Neutralization Test (PRNT) for EC50 Determination
The PRNT is a functional assay that measures the ability of a compound to neutralize viral infectivity, resulting in a reduction in the number of viral plaques.[12][13]
Methodology:
-
Cell Seeding: Seed susceptible cells in 24-well or 48-well plates and incubate until a confluent monolayer is formed.
-
Virus-Compound Incubation: Prepare serial dilutions of the test compound. Mix a known quantity of virus (e.g., 100 plaque-forming units, PFU) with each compound dilution and incubate for 1-2 hours at 37°C to allow the compound to interact with the virus.[14][15]
-
Infection: Add the virus-compound mixture to the cell monolayers and incubate for 1-2 hours to allow for viral adsorption.
-
Overlay: After incubation, remove the inoculum and overlay the cell monolayer with a semi-solid medium (e.g., containing carboxymethyl cellulose or agarose) to restrict virus spread and allow for the formation of localized plaques.[15]
-
Incubation: Incubate the plates for several days, depending on the virus, to allow for plaque development.
-
Plaque Visualization and Counting: Fix the cells with a solution like 3.7% formaldehyde and stain with a dye such as crystal violet to visualize the plaques.[14] Manually count the number of plaques in each well.
-
Data Analysis: Calculate the percentage of plaque reduction for each compound concentration compared to the virus-only control. The EC50 value, the concentration that reduces the plaque number by 50%, is determined from a dose-response curve.[14]
Virus Yield Reduction Assay for EC50 Determination
This assay quantifies the amount of infectious virus produced in the presence of a test compound.[16][17] It is a sensitive method to evaluate the inhibitory effect of a compound on viral replication.[17]
Methodology:
-
Cell Seeding and Infection: Seed cells in a suitable plate format. Infect the cells with the virus at a specific multiplicity of infection (MOI).
-
Compound Treatment: After viral adsorption, remove the inoculum and add fresh medium containing serial dilutions of the test compound.
-
Incubation: Incubate the plates for a full viral replication cycle (e.g., 24-48 hours).
-
Harvesting Progeny Virus: Collect the cell culture supernatant containing the newly produced virus particles.
-
Virus Titer Determination: Determine the titer of the progeny virus in the supernatant using a standard titration method, such as a plaque assay or a TCID50 (50% Tissue Culture Infectious Dose) assay.[18]
-
Data Analysis: The percentage of virus yield reduction is calculated for each compound concentration relative to the untreated virus control. The EC50 value is determined by plotting the percentage of virus yield against the compound concentration.[16]
Data Presentation
Quantitative data from antiviral assays should be summarized in a clear and structured format to facilitate comparison and interpretation.
Table 1: Summary of Antiviral Activity and Cytotoxicity
| Compound ID | Virus | Cell Line | EC50 (µM) | CC50 (µM) | Selectivity Index (SI = CC50/EC50) |
| Cmpd-001 | Influenza A | MDCK | 1.5 | >100 | >66.7 |
| Cmpd-002 | SARS-CoV-2 | Vero E6 | 0.8 | 50 | 62.5 |
| Cmpd-003 | HSV-1 | Vero | 5.2 | 85 | 16.3 |
| Control-Drug | Influenza A | MDCK | 0.5 | >100 | >200 |
Visualization of Workflows and Pathways
Experimental Workflow
The general workflow for testing antiviral compounds involves parallel assessment of cytotoxicity and antiviral efficacy.
Caption: General workflow for antiviral compound screening.
Signaling Pathways in Viral Infection and Antiviral Targets
Many viruses manipulate host cell signaling pathways to facilitate their replication.[19][20] Antiviral compounds can target either viral proteins directly or these host cell factors.[19][20] For example, the PI3K/AKT/mTOR pathway is a key regulator of cell growth and survival and is often hijacked by viruses.[21][22]
Caption: Viral manipulation of host signaling and antiviral targets.
References
- 1. Cell-based Assays to Identify Inhibitors of Viral Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 7 steps for screening antiviral drugs - DIFF Biotech [shop.diff-biotech.com]
- 3. criver.com [criver.com]
- 4. protocols.io [protocols.io]
- 5. CC50/IC50 Assay for Antiviral Research - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 6. Identification of Potent and Safe Antiviral Therapeutic Candidates Against SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of N-Hydroxypyridinedione-Based Inhibitors of HBV RNase H: Design, Synthesis, and Extended SAR Studies [mdpi.com]
- 8. In Vitro Antiviral Testing | IAR | USU [qanr.usu.edu]
- 9. Antiviral Drug Screening - VIROLOGY RESEARCH SERVICES [virologyresearchservices.com]
- 10. youtube.com [youtube.com]
- 11. Development and optimization of a high‐throughput screening assay for in vitro anti‐SARS‐CoV‐2 activity: Evaluation of 5676 Phase 1 Passed Structures - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Plaque Reduction Neutralization Test (PRNT) Protocol - Creative Biolabs [neutab.creative-biolabs.com]
- 13. Plaque reduction neutralization test - Wikipedia [en.wikipedia.org]
- 14. 2.5. Plaque-Reduction Neutralization Test [bio-protocol.org]
- 15. Plaque-Reduction Neutralization Test (PRNT) [bio-protocol.org]
- 16. 2.3. Viral Yield Reduction Assay [bio-protocol.org]
- 17. Virus Yield Reduction Analysis - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 18. Virus yield reduction assay. [bio-protocol.org]
- 19. Frontiers | The Signaling Pathways, and Therapeutic Targets of Antiviral Agents: Focusing on the Antiviral Approaches and Clinical Perspectives of Anthocyanins in the Management of Viral Diseases [frontiersin.org]
- 20. The Signaling Pathways, and Therapeutic Targets of Antiviral Agents: Focusing on the Antiviral Approaches and Clinical Perspectives of Anthocyanins in the Management of Viral Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 21. biorxiv.org [biorxiv.org]
- 22. researchgate.net [researchgate.net]
Application Notes and Protocols for Cytotoxicity Testing of (-)-12-Oxocalanolide B using MTT Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
(-)-12-Oxocalanolide B is a member of the calanolide family of compounds, which are natural products originally isolated from the tree Calophyllum lanigerum.[1] While calanolides, such as Calanolide A, have been primarily investigated for their potent anti-HIV-1 activity as non-nucleoside reverse transcriptase inhibitors (NNRTIs), emerging research suggests that related compounds may possess other valuable biological activities, including potential cytotoxicity against various cell lines.[2][3] The structural modifications within the calanolide scaffold, such as the keto group at position 12 in this compound, may influence its biological activity profile, warranting investigation into its cytotoxic potential.
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely adopted colorimetric method for assessing cell viability and metabolic activity.[4] This assay is predicated on the ability of mitochondrial dehydrogenases in living cells to reduce the yellow tetrazolium salt MTT into purple formazan crystals.[5] The quantity of these formazan crystals, which can be solubilized and measured spectrophotometrically, is directly proportional to the number of viable cells.[6] Consequently, the MTT assay serves as a robust and high-throughput method for evaluating the cytotoxic effects of chemical compounds, making it an ideal choice for screening the potential anticancer properties of novel agents like this compound.
These application notes provide a comprehensive protocol for determining the cytotoxicity of this compound using the MTT assay, including data presentation and visualization of the experimental workflow and a plausible underlying signaling pathway.
Data Presentation
The cytotoxic effect of this compound is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to inhibit 50% of cell growth or viability. The following table presents hypothetical data from an MTT assay evaluating the cytotoxicity of this compound against two human cancer cell lines after a 48-hour exposure.
| Cell Line | Compound Concentration (µM) | Mean Absorbance (570 nm) | Standard Deviation | Cell Viability (%) | IC50 (µM) |
| A549 (Lung Carcinoma) | 0 (Vehicle Control) | 1.254 | 0.089 | 100.0 | \multirow{6}{}{15.8 } |
| 1 | 1.103 | 0.075 | 87.9 | ||
| 5 | 0.877 | 0.061 | 69.9 | ||
| 10 | 0.702 | 0.053 | 56.0 | ||
| 25 | 0.438 | 0.039 | 34.9 | ||
| 50 | 0.213 | 0.025 | 17.0 | ||
| MCF-7 (Breast Adenocarcinoma) | 0 (Vehicle Control) | 1.301 | 0.092 | 100.0 | \multirow{6}{}{22.4 } |
| 1 | 1.198 | 0.081 | 92.1 | ||
| 5 | 1.015 | 0.077 | 78.0 | ||
| 10 | 0.859 | 0.064 | 66.0 | ||
| 25 | 0.546 | 0.048 | 42.0 | ||
| 50 | 0.338 | 0.031 | 26.0 |
Experimental Protocols
Principle of the MTT Assay
The MTT assay is a quantitative colorimetric method to determine cell viability. The assay is based on the cleavage of the yellow tetrazolium salt, MTT, into a purple formazan product by mitochondrial succinate dehydrogenase in viable cells. The amount of formazan produced is directly proportional to the number of living cells.
Materials and Reagents
-
This compound
-
Human cancer cell lines (e.g., A549, MCF-7)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA solution
-
Phosphate Buffered Saline (PBS), pH 7.4
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well flat-bottom sterile cell culture plates
-
Multichannel pipette
-
Microplate reader (capable of measuring absorbance at 570 nm)
-
Humidified incubator (37°C, 5% CO2)
Protocol for Cytotoxicity Testing
-
Cell Seeding:
-
Culture the selected cancer cell lines in complete medium until they reach approximately 80% confluency.
-
Harvest the cells using Trypsin-EDTA and perform a cell count using a hemocytometer or automated cell counter.
-
Dilute the cell suspension to a final concentration of 5 x 10^4 cells/mL in complete medium.
-
Seed 100 µL of the cell suspension into each well of a 96-well plate (resulting in 5,000 cells/well) and incubate for 24 hours to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Prepare serial dilutions of the compound in complete culture medium to achieve the desired final concentrations (e.g., 1, 5, 10, 25, 50 µM). Ensure the final DMSO concentration in all wells is less than 0.5% to avoid solvent-induced cytotoxicity.
-
Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and a negative control (medium only).
-
After 24 hours of cell incubation, carefully remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of this compound.
-
Incubate the plate for the desired exposure time (e.g., 48 hours) in a humidified incubator.
-
-
MTT Assay:
-
Following the treatment period, add 20 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for an additional 4 hours at 37°C. During this time, viable cells will convert the soluble MTT into insoluble purple formazan crystals.
-
After the 4-hour incubation, carefully remove the medium containing MTT from each well without disturbing the formazan crystals.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution of the formazan.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration using the following formula: Cell Viability (%) = (Absorbance of Treated Cells / Absorbance of Vehicle Control) x 100
-
Plot the cell viability (%) against the log of the compound concentration to generate a dose-response curve.
-
Determine the IC50 value from the dose-response curve using a suitable software package with a non-linear regression analysis.
-
Visualizations
Experimental Workflow
Caption: Workflow for MTT-based cytotoxicity testing.
Plausible Signaling Pathway for Cytotoxicity
While the precise cytotoxic mechanism of this compound is yet to be fully elucidated, many natural compounds exert their anticancer effects by inducing apoptosis (programmed cell death). A plausible mechanism could involve the activation of the intrinsic apoptotic pathway.
References
- 1. cytotoxicity ic50 values: Topics by Science.gov [science.gov]
- 2. Calanolide A - Wikipedia [en.wikipedia.org]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Naturally Occurring Calanolides: Occurrence, Biosynthesis, and Pharmacological Properties Including Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Modulation of Multiple Signaling Pathways of the Plant-Derived Natural Products in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
High-performance liquid chromatography (HPLC) purification of calanolides
For Researchers, Scientists, and Drug Development Professionals
Introduction
Calanolides are a class of natural products, specifically dipyranocoumarins, isolated from plant species of the genus Calophyllum.[1][2] These compounds, particularly Calanolide A, have garnered significant interest due to their potent anti-HIV activity as non-nucleoside reverse transcriptase inhibitors (NNRTIs).[1][3] The purification of calanolides from crude plant extracts is a critical step in their research and development for therapeutic applications. High-performance liquid chromatography (HPLC) is the primary technique for achieving the high purity required for pharmacological studies and drug development.
This document provides detailed application notes and protocols for the HPLC purification of calanolides, covering both normal-phase and reverse-phase chromatography methods. It includes a comprehensive workflow from extraction to final purification, along with quantitative data and detailed experimental procedures.
Overall Purification Workflow
The purification of calanolides from their natural source, such as the leaves and twigs of Calophyllum lanigerum, involves a multi-step process to isolate the compounds of interest from a complex mixture of plant metabolites.[1][2] The general workflow is outlined below.
Caption: General workflow for the purification of calanolides.
Data Presentation: HPLC Purification Parameters
The choice between normal-phase and reverse-phase HPLC often depends on the specific calanolide being targeted. Calanolide A and B are commonly purified using normal-phase chromatography, while their more polar derivatives are often separated using reverse-phase methods.[1]
| Parameter | Reverse-Phase HPLC (Analytical) | Normal-Phase HPLC (Semi-Preparative) |
| Target Analytes | (+)-Calanolide A in plasma | Calanolide A |
| Column | Zorbax ODS C18, 5 µm, 250 x 4.6 mm | Whelk-O 1, 5 µm, 25 cm x 4.6 mm |
| Mobile Phase A | Acetonitrile:Water (70:30) | Isopropanol |
| Mobile Phase B | Acetonitrile | Hexane |
| Gradient | 0-2 min: 100% A2-5 min: to 95% B5-10 min: 95% B10-12 min: to 100% A | 10% A / 90% B (Isocratic) |
| Flow Rate | 1.3 mL/min | 1.25 mL/min |
| Detection | Fluorescence (Ex: 285 nm, Em: 418 nm) | UV at 270 nm |
| Injection Volume | 100 µL | Not specified |
| Retention Time | Calanolide B: ~32.89 minCalanolide C: ~34.82 min[4] | Not specified |
Note: The reverse-phase method is for analytical purposes and would require scaling up for preparative purification. Retention times for Calanolide B and C are from a separate study and may vary based on the exact conditions.
Experimental Protocols
Extraction and Preliminary Purification
This protocol describes the initial steps to obtain a crude calanolide fraction suitable for HPLC purification.
Materials:
-
Dried and ground plant material (leaves and twigs of Calophyllum sp.)
-
Dichloromethane (DCM)
-
Methanol (MeOH)
-
n-Hexane
-
Ethyl acetate (EtOAc)
-
Silica gel for vacuum liquid chromatography (VLC)
-
Rotary evaporator
-
VLC apparatus
Protocol:
-
Extraction: Macerate the dried plant material in a 1:1 mixture of dichloromethane and methanol at room temperature for 24-48 hours. Filter the extract and concentrate it under reduced pressure using a rotary evaporator to obtain the crude extract.[1]
-
Solvent-Solvent Partitioning: Dissolve the crude extract in a suitable solvent system (e.g., methanol/water) and perform liquid-liquid partitioning with a non-polar solvent like n-hexane to remove highly lipophilic compounds. The calanolides will typically remain in the more polar layer.
-
Vacuum Liquid Chromatography (VLC): a. Prepare a VLC column by dry-packing silica gel into a sintered glass funnel. b. Dissolve the partially purified extract in a minimal amount of a suitable solvent and adsorb it onto a small amount of silica gel. c. Apply the dried, adsorbed sample to the top of the VLC column. d. Elute the column with a stepwise gradient of increasing polarity, starting with n-hexane and gradually increasing the proportion of ethyl acetate.[1] e. Collect fractions and monitor them by thin-layer chromatography (TLC) to identify the fractions containing calanolides. f. Pool the calanolide-rich fractions and concentrate them to dryness.
Caption: Extraction and preliminary purification workflow.
Preparative Normal-Phase HPLC for Calanolide A and B
This protocol is suitable for the purification of Calanolide A and B from the crude calanolide fraction obtained from VLC.
Materials and Equipment:
-
Crude calanolide fraction
-
HPLC-grade n-hexane
-
HPLC-grade isopropanol (IPA) or ethyl acetate (EtOAc)
-
Preparative HPLC system with a UV detector
-
Preparative normal-phase silica column (e.g., 250 x 20 mm, 10 µm)
-
Fraction collector
Protocol:
-
Sample Preparation: Dissolve the crude calanolide fraction in a small volume of the initial mobile phase (e.g., 95:5 n-hexane:IPA). Filter the sample through a 0.45 µm syringe filter.
-
HPLC System Preparation: a. Equilibrate the preparative silica column with the initial mobile phase (e.g., 95% n-hexane, 5% IPA) at a flow rate appropriate for the column diameter (e.g., 10-20 mL/min). b. Set the UV detector to 270 nm.
-
Injection and Elution: a. Inject the prepared sample onto the column. b. Elute the column with a linear gradient of increasing polarity. For example, start with 95:5 n-hexane:IPA and gradually increase the IPA concentration to 20% over 30-40 minutes. c. Alternatively, an isocratic elution with a mobile phase such as 90:10 n-hexane:IPA can be used if the separation of target compounds is sufficient.
-
Fraction Collection: Collect fractions corresponding to the elution of the target calanolide peaks.
-
Purity Analysis and Post-Processing: a. Analyze the purity of the collected fractions using analytical HPLC. b. Pool the pure fractions and remove the solvent under reduced pressure to obtain the purified calanolide.
Preparative Reverse-Phase HPLC for Polar Calanolides
This protocol is adapted from an analytical method and is suitable for the purification of more polar calanolide derivatives.
Materials and Equipment:
-
Crude calanolide fraction
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Preparative HPLC system with a UV or fluorescence detector
-
Preparative C18 column (e.g., 250 x 21.2 mm, 5-10 µm)
-
Fraction collector
Protocol:
-
Sample Preparation: Dissolve the crude calanolide fraction in a small volume of the initial mobile phase (e.g., 70:30 acetonitrile:water). Filter the sample through a 0.45 µm syringe filter.
-
HPLC System Preparation: a. Equilibrate the preparative C18 column with the initial mobile phase at a flow rate scaled up from the analytical method (e.g., 15-25 mL/min). b. Set the detector (UV at 285 nm or fluorescence with excitation at 285 nm and emission at 418 nm).
-
Injection and Elution: a. Inject the prepared sample onto the column. b. Apply a gradient similar to the analytical method, adjusting the time segments to account for the larger column volume and higher flow rate. For example:
- 0-5 min: 70% acetonitrile / 30% water
- 5-20 min: Linear gradient to 95% acetonitrile
- 20-30 min: Hold at 95% acetonitrile
- 30-35 min: Return to initial conditions
-
Fraction Collection: Collect fractions corresponding to the elution of the target calanolide peaks.
-
Purity Analysis and Post-Processing: a. Analyze the purity of the collected fractions using analytical HPLC. b. Pool the pure fractions and remove the acetonitrile by rotary evaporation. The remaining aqueous solution can be lyophilized to obtain the purified calanolide.
Conclusion
The successful purification of calanolides is a critical prerequisite for their advancement as potential therapeutic agents. The protocols outlined in this document provide a comprehensive guide for researchers to isolate these valuable compounds from natural sources. The choice of the appropriate HPLC method, whether normal-phase or reverse-phase, will depend on the specific calanolides of interest and their polarity. Careful optimization of the separation parameters is essential to achieve high purity and yield.
References
Application Notes and Protocols for Cell-Based HIV-1 Replication Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for commonly used cell-based assays to quantify HIV-1 replication. These assays are critical tools for basic research, antiviral drug screening, and the evaluation of neutralizing antibodies.
Introduction
Human Immunodeficiency Virus Type 1 (HIV-1) is a retrovirus that primarily infects CD4+ T cells, leading to a progressive decline in immune function and the development of Acquired Immunodeficiency Syndrome (AIDS)[1]. Cell-based assays are indispensable for studying the HIV-1 life cycle, quantifying viral replication, and assessing the efficacy of antiretroviral compounds. This document outlines the principles and protocols for three widely used assays: the p24 Antigen Capture ELISA, the Luciferase Reporter Gene Assay, and the Green Fluorescent Protein (GFP) Reporter Cell Assay.
The HIV-1 replication cycle involves several key stages, each of which can be targeted by antiviral drugs. These stages include viral entry, reverse transcription, integration of viral DNA into the host genome, transcription and translation of viral genes, and finally, the assembly and release of new virions[1][2]. The assays described herein provide methods to measure the overall output of this replication process.
Key Cell-Based Assays for HIV-1 Replication
Several methods are available to measure HIV-1 replication in vitro. The choice of assay often depends on the specific research question, desired throughput, and available resources.
-
p24 Antigen Capture ELISA: This assay quantifies the concentration of the HIV-1 p24 capsid protein, a major viral structural component, in cell culture supernatants.[3][4] The amount of p24 is directly proportional to the level of viral replication. It is a widely used and reliable method for monitoring viral production over time.[3]
-
Luciferase Reporter Gene Assay: This is a highly sensitive method that utilizes reporter viruses engineered to express a luciferase gene (e.g., from Firefly or Renilla) upon infection of target cells.[5][6][7] The amount of light produced by the luciferase enzyme is proportional to the level of viral gene expression and replication.[7][8]
-
GFP Reporter Cell Assay: This assay employs genetically engineered cell lines that express Green Fluorescent Protein (GFP) under the control of the HIV-1 long terminal repeat (LTR) promoter.[9][10] When these cells are infected with HIV-1, the viral Tat protein activates the LTR, leading to GFP expression. The percentage of GFP-positive cells, quantifiable by flow cytometry, serves as a measure of infection.[10]
Data Presentation
Quantitative data from these assays should be recorded and presented in a clear and organized manner to facilitate comparison and interpretation.
Table 1: Example Data Table for Antiviral Compound Screening using a p24 ELISA
| Compound | Concentration (µM) | p24 Concentration (pg/mL) | % Inhibition | IC50 (µM) |
| Vehicle Control | 0 | 1500 | 0 | - |
| Compound A | 0.01 | 1350 | 10 | 0.5 |
| 0.1 | 900 | 40 | ||
| 1 | 300 | 80 | ||
| 10 | 50 | 96.7 | ||
| Compound B | 0.01 | 1450 | 3.3 | 2.5 |
| 0.1 | 1100 | 26.7 | ||
| 1 | 600 | 60 | ||
| 10 | 150 | 90 |
Table 2: Example Data Table for Neutralizing Antibody Titer using a Luciferase Assay
| Antibody Dilution | RLU (Relative Light Units) | % Neutralization | ID50 Titer |
| No Antibody Control | 500,000 | 0 | - |
| 1:20 | 50,000 | 90 | 1:250 |
| 1:100 | 150,000 | 70 | |
| 1:500 | 300,000 | 40 | |
| 1:2500 | 450,000 | 10 |
Experimental Protocols
Protocol 1: HIV-1 p24 Antigen Capture ELISA
This protocol describes the quantification of HIV-1 p24 antigen in cell culture supernatants using a commercially available ELISA kit.
Materials:
-
HIV-1 p24 Antigen Capture ELISA Kit (various suppliers)
-
Cell culture supernatants from HIV-1 infected cells
-
Microplate reader capable of measuring absorbance at 450 nm
-
Wash buffer (typically provided in the kit)
-
TMB substrate (typically provided in the kit)
-
Stop solution (typically provided in the kit)
-
Microplate shaker (optional)
Procedure:
-
Prepare Reagents: Reconstitute and dilute kit components (e.g., capture antibody, detection antibody, p24 standard) as per the manufacturer's instructions.
-
Coat Plate: Add the capture antibody to the wells of a 96-well microplate and incubate as recommended by the manufacturer (e.g., overnight at 4°C or for a few hours at 37°C).
-
Wash: Aspirate the coating solution and wash the wells 3-5 times with wash buffer.
-
Block: Add a blocking buffer to each well to prevent non-specific binding and incubate for 1-2 hours at room temperature.
-
Wash: Repeat the wash step.
-
Add Samples and Standards: Prepare a standard curve by serially diluting the p24 antigen standard. Add the standards and cell culture supernatant samples to the appropriate wells. It may be necessary to dilute the samples to fall within the linear range of the assay (typically 3.1 to 100 pg/ml).[4]
-
Incubate: Incubate the plate for 1-2 hours at 37°C.
-
Wash: Repeat the wash step.
-
Add Detection Antibody: Add the biotinylated detection antibody to each well and incubate for 1 hour at 37°C.
-
Wash: Repeat the wash step.
-
Add Streptavidin-HRP: Add streptavidin-horseradish peroxidase (HRP) conjugate to each well and incubate for 30 minutes at 37°C.
-
Wash: Repeat the wash step.
-
Add Substrate: Add TMB substrate to each well and incubate in the dark for 15-30 minutes at room temperature. A blue color will develop.
-
Stop Reaction: Add the stop solution to each well. The color will change from blue to yellow.
-
Read Plate: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Generate a standard curve by plotting the absorbance values of the standards against their known concentrations. Use the standard curve to determine the p24 concentration in the samples.
Protocol 2: Luciferase Reporter Gene Assay for HIV-1 Replication
This protocol describes a single-round infectivity assay using pseudotyped HIV-1 particles carrying a luciferase reporter gene.
Materials:
-
TZM-bl cells (HeLa cell line engineered to express CD4, CCR5, and CXCR4, and containing an integrated HIV-1 LTR-luciferase reporter cassette)
-
Luciferase-reporter HIV-1 pseudovirions
-
Complete DMEM medium (supplemented with 10% FBS, penicillin, and streptomycin)
-
Luciferase assay reagent (e.g., Bright-Glo™ Luciferase Assay System)
-
Luminometer
-
White, opaque 96-well microplates
Procedure:
-
Cell Seeding: Seed TZM-bl cells in a white, opaque 96-well plate at a density of 1 x 10^4 cells per well in 100 µL of complete DMEM. Incubate overnight at 37°C in a 5% CO2 incubator.
-
Prepare Virus Dilutions: Serially dilute the luciferase-reporter HIV-1 pseudovirions in complete DMEM. If testing antiviral compounds or neutralizing antibodies, pre-incubate the virus with the compounds/antibodies for 1 hour at 37°C.
-
Infection: Remove the culture medium from the TZM-bl cells and add 100 µL of the virus dilutions (or virus-compound/antibody mixtures) to the wells.
-
Incubation: Incubate the plate for 48 hours at 37°C in a 5% CO2 incubator.
-
Prepare for Lysis: Carefully remove the supernatant from each well.
-
Cell Lysis and Luciferase Reaction: Add 100 µL of luciferase assay reagent (which contains both the cell lysis buffer and the luciferase substrate) to each well.
-
Incubate: Incubate for 2-5 minutes at room temperature to allow for cell lysis and the luciferase reaction to stabilize.
-
Measure Luminescence: Measure the luminescence in each well using a luminometer. The relative light units (RLU) are proportional to the level of viral entry and gene expression.
-
Data Analysis: To determine the inhibitory concentration 50% (IC50) for antiviral compounds or the neutralization dose 50% (ID50) for antibodies, plot the RLU values against the log of the compound concentration or antibody dilution and fit the data to a sigmoidal dose-response curve.
Protocol 3: GFP Reporter Cell Assay for HIV-1 Infection
This protocol describes the use of a CEM-GFP T-cell line to quantify HIV-1 infection by flow cytometry.
Materials:
-
CEM-GFP cells (a T-cell line with an integrated HIV-1 LTR-GFP reporter)
-
Replication-competent HIV-1 virus stock
-
Complete RPMI-1640 medium (supplemented with 10% FBS, penicillin, and streptomycin)
-
Polybrene or DEAE-dextran (transfection/infection enhancers)
-
Phosphate-buffered saline (PBS)
-
Paraformaldehyde (PFA) for cell fixation
-
Flow cytometer
Procedure:
-
Cell Preparation: Culture CEM-GFP cells in complete RPMI-1640 medium.
-
Infection: In a microcentrifuge tube or a round-bottom 96-well plate, mix 2 x 10^5 CEM-GFP cells with the desired amount of HIV-1 virus stock in the presence of Polybrene (e.g., 2 µg/mL). If testing antiviral compounds, pre-incubate the cells with the compounds for 1-2 hours before adding the virus.
-
Incubation: Incubate the cell-virus mixture for 2-4 hours at 37°C in a 5% CO2 incubator.
-
Washing: Wash the cells three times with PBS to remove unbound virus.
-
Culture: Resuspend the cells in 1 mL of fresh complete RPMI-1640 medium and transfer to a 24-well plate.
-
Incubation: Incubate the infected cells for 48-72 hours at 37°C in a 5% CO2 incubator to allow for viral replication and GFP expression.
-
Cell Harvesting and Fixation: Harvest the cells and wash them once with PBS. Resuspend the cells in 1% PFA in PBS and incubate for 20 minutes at room temperature to fix the cells.
-
Washing: Wash the cells once with PBS to remove the PFA.
-
Flow Cytometry Analysis: Resuspend the cells in PBS and analyze them on a flow cytometer. Gate on the live cell population based on forward and side scatter, and then quantify the percentage of GFP-positive cells.
-
Data Analysis: The percentage of GFP-positive cells is a direct measure of the number of infected cells. For antiviral drug testing, plot the percentage of GFP-positive cells against the drug concentration to determine the IC50.
Visualizations
HIV-1 Replication Cycle
Caption: Overview of the HIV-1 replication cycle within a host cell.
Experimental Workflow: p24 Antigen Capture ELISA
Caption: Step-by-step workflow for the HIV-1 p24 Antigen Capture ELISA.
Experimental Workflow: Luciferase Reporter Assay
Caption: Workflow for the luciferase-based HIV-1 infectivity assay.
References
- 1. HIV/AIDS - Wikipedia [en.wikipedia.org]
- 2. Experiment Design for Early Molecular Events in HIV Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. p24 antigen capture assay for quantification of human immunodeficiency virus using readily available inexpensive reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ablinc.com [ablinc.com]
- 5. A novel dual luciferase assay for the simultaneous monitoring of HIV infection and cell viability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Measuring HIV neutralization in a luciferase reporter gene assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | Assessment of a diverse panel of transmitted/founder HIV-1 infectious molecular clones in a luciferase based CD8 T-cell mediated viral inhibition assay [frontiersin.org]
- 9. tandfonline.com [tandfonline.com]
- 10. pnas.org [pnas.org]
Application Notes and Protocols for Pharmacokinetic Study Design of Novel NNRTIs
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to designing and conducting pharmacokinetic (PK) studies for novel non-nucleoside reverse transcriptase inhibitors (NNRTIs). The protocols outlined below are essential for characterizing the absorption, distribution, metabolism, and excretion (ADME) properties of new chemical entities, which is a critical component of preclinical and clinical drug development.
Introduction to NNRTI Pharmacokinetics
Non-nucleoside reverse transcriptase inhibitors (NNRTIs) are a class of antiretroviral drugs that bind to an allosteric site on the HIV-1 reverse transcriptase, inhibiting its function and preventing viral replication.[1][2] Unlike nucleoside reverse transcriptase inhibitors (NRTIs), NNRTIs do not require intracellular phosphorylation to become active. The pharmacokinetic properties of NNRTIs can vary significantly and are heavily influenced by their metabolism, primarily through the cytochrome P450 (CYP) enzyme system in the liver.[3] Understanding the PK profile of a novel NNRTI is crucial for determining appropriate dosing regimens, predicting potential drug-drug interactions, and ensuring therapeutic efficacy and safety.
Preclinical Pharmacokinetic Workflow
The preclinical evaluation of a novel NNRTI follows a structured workflow to systematically assess its ADME properties. This process involves a combination of in vitro assays and in vivo animal studies to build a comprehensive PK profile before advancing to human clinical trials.
Key Pharmacokinetic Parameters for Approved NNRTIs
The following table summarizes key pharmacokinetic parameters for several FDA-approved NNRTIs. This data serves as a benchmark for evaluating novel NNRTI candidates.
| Parameter | Nevirapine | Delavirdine | Efavirenz | Etravirine | Rilpivirine | Doravirine |
| Bioavailability (%) | >90 | ~85 | ~40-45 | Variable | ~32-50 | ~64 |
| Tmax (hr) | ~4 | ~1 | ~3-5 | ~4 | ~4-5 | ~2-4 |
| Protein Binding (%) | ~60 | >98 | >99 | >99.9 | ~99.7 | ~76 |
| Half-life (t½) (hr) | 25-30 | 5.8 | 40-55 | ~41 | ~50 | ~15 |
| Metabolism | CYP3A4, CYP2B6 | CYP3A4 | CYP2B6, CYP3A4 | CYP3A4, CYP2C9, CYP2C19 | CYP3A4 | CYP3A4 |
| Elimination | Primarily urine | Urine (<5% unchanged) | Urine and feces | Feces | Feces | Feces and urine |
Note: Values are approximate and can vary based on patient populations and study conditions.
Experimental Protocols
In Vitro ADME Assays
In vitro ADME (Absorption, Distribution, Metabolism, and Excretion) assays are crucial for the early screening and characterization of novel NNRTI candidates.[4]
Objective: To determine the intrinsic clearance of a novel NNRTI by measuring its rate of metabolism in human liver microsomes. A compound with high metabolic stability is likely to have a longer half-life in vivo.[5][6]
Protocol:
-
Reagent Preparation:
-
Thaw pooled human liver microsomes (HLMs) on ice.
-
Prepare a 0.5 M potassium phosphate buffer (pH 7.4).
-
Prepare a 10 mM NADPH regenerating system solution (e.g., containing glucose-6-phosphate and glucose-6-phosphate dehydrogenase).
-
Prepare a 1 mM stock solution of the test NNRTI in a suitable organic solvent (e.g., DMSO).
-
-
Incubation:
-
In a microcentrifuge tube, combine the phosphate buffer, HLM suspension (final protein concentration typically 0.5-1.0 mg/mL), and the test NNRTI (final concentration typically 1 µM).
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Incubate at 37°C with gentle shaking.
-
-
Sampling and Reaction Quenching:
-
At designated time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the incubation mixture.
-
Immediately quench the reaction by adding the aliquot to a tube containing ice-cold acetonitrile with an internal standard.
-
-
Sample Analysis:
-
Vortex and centrifuge the quenched samples to precipitate proteins.
-
Transfer the supernatant to a new plate or vials for analysis by LC-MS/MS.
-
Quantify the remaining parent NNRTI at each time point.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the parent NNRTI remaining versus time.
-
Determine the elimination rate constant (k) from the slope of the linear regression.
-
Calculate the in vitro half-life (t½) = 0.693 / k.
-
Calculate the intrinsic clearance (CLint) = (0.693 / t½) * (mL incubation / mg microsomal protein).
-
Objective: To assess the intestinal permeability of a novel NNRTI and identify if it is a substrate for efflux transporters like P-glycoprotein (P-gp).[7][8] The Caco-2 cell line, derived from human colorectal adenocarcinoma, forms a monolayer that mimics the intestinal epithelium.[7]
Protocol:
-
Cell Culture:
-
Culture Caco-2 cells on permeable Transwell® inserts for 21-28 days to allow for differentiation and formation of a confluent monolayer.
-
Monitor the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).
-
-
Assay Procedure:
-
Wash the Caco-2 monolayers with pre-warmed Hanks' Balanced Salt Solution (HBSS).
-
For apical-to-basolateral (A-B) permeability, add the test NNRTI (typically at 10 µM) to the apical (donor) chamber and fresh HBSS to the basolateral (receiver) chamber.
-
For basolateral-to-apical (B-A) permeability, add the test NNRTI to the basolateral (donor) chamber and fresh HBSS to the apical (receiver) chamber.
-
Incubate the plates at 37°C with gentle shaking for a defined period (e.g., 2 hours).
-
-
Sampling and Analysis:
-
At the end of the incubation, collect samples from both the donor and receiver chambers.
-
Analyze the concentration of the NNRTI in all samples by LC-MS/MS.
-
-
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) for both A-B and B-A directions using the following equation: Papp = (dQ/dt) / (A * C0) where dQ/dt is the rate of drug appearance in the receiver chamber, A is the surface area of the membrane, and C0 is the initial drug concentration in the donor chamber.
-
Calculate the efflux ratio = Papp (B-A) / Papp (A-B). An efflux ratio > 2 suggests the compound may be a substrate for active efflux transporters.
-
Objective: To determine the fraction of a novel NNRTI that is bound to plasma proteins. Only the unbound (free) drug is generally considered pharmacologically active.[9][10]
Protocol:
-
Apparatus Setup:
-
Use a 96-well equilibrium dialysis apparatus with a semi-permeable membrane (e.g., molecular weight cut-off of 5-10 kDa).
-
-
Assay Procedure:
-
Add plasma (human, rat, etc.) spiked with the test NNRTI to one side of the membrane (the plasma chamber).
-
Add phosphate-buffered saline (PBS) to the other side of the membrane (the buffer chamber).
-
Seal the apparatus and incubate at 37°C with shaking for a sufficient time to reach equilibrium (typically 4-24 hours).
-
-
Sampling and Analysis:
-
After incubation, collect samples from both the plasma and buffer chambers.
-
Determine the concentration of the NNRTI in both sets of samples by LC-MS/MS.
-
-
Data Analysis:
-
Calculate the fraction unbound (fu) = Cbuffer / Cplasma, where Cbuffer is the concentration in the buffer chamber and Cplasma is the concentration in the plasma chamber at equilibrium.
-
Calculate the percentage of protein binding = (1 - fu) * 100.
-
In Vivo Animal Pharmacokinetic Studies
Animal PK studies are essential for understanding how a novel NNRTI behaves in a whole organism.[11] Rodents are typically used for initial studies, with non-rodent species used for confirmation and toxicology studies.[12][13]
Protocol for a Single-Dose Oral and Intravenous PK Study in Rats:
-
Animal Preparation:
-
Use adult male Sprague-Dawley or Wistar rats.
-
Fast the animals overnight before dosing.
-
For the intravenous (IV) group, catheterize the jugular vein for dosing and blood sampling.
-
-
Dose Administration:
-
Oral (PO) Group: Administer the NNRTI formulation via oral gavage at a predetermined dose (e.g., 10 mg/kg).
-
Intravenous (IV) Group: Administer the NNRTI formulation as a bolus injection or short infusion via the jugular vein catheter at a lower dose (e.g., 1-2 mg/kg).
-
-
Blood Sampling:
-
Collect serial blood samples (e.g., at 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose) from the tail vein or another appropriate site.
-
Collect blood into tubes containing an anticoagulant (e.g., K2EDTA).
-
Process the blood samples by centrifugation to obtain plasma.
-
-
Sample Analysis:
-
Store plasma samples at -80°C until analysis.
-
Quantify the concentration of the NNRTI in the plasma samples using a validated LC-MS/MS method.
-
-
Pharmacokinetic Analysis:
-
Use non-compartmental analysis software (e.g., Phoenix WinNonlin) to calculate key PK parameters, including:
-
For both IV and PO: Area under the plasma concentration-time curve (AUC), clearance (CL), volume of distribution (Vd), and terminal half-life (t½).
-
For PO only: Maximum plasma concentration (Cmax) and time to reach Cmax (Tmax).
-
-
Calculate the absolute oral bioavailability (F%) = (AUC_PO / Dose_PO) / (AUC_IV / Dose_IV) * 100.
-
Bioanalytical Method: LC-MS/MS for NNRTI Quantification in Plasma
Objective: To develop and validate a sensitive and specific method for quantifying the novel NNRTI in plasma samples.[14]
Protocol Outline:
-
Sample Preparation:
-
Use protein precipitation or liquid-liquid extraction to remove plasma proteins and interferences.
-
For protein precipitation, add a volume of cold acetonitrile (often containing an internal standard) to a small volume of plasma (e.g., 50 µL).[15]
-
Vortex and centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant for analysis.
-
-
Chromatographic Separation:
-
Use a reverse-phase C18 HPLC or UPLC column.
-
Develop a gradient or isocratic mobile phase (e.g., a mixture of water and acetonitrile or methanol with a modifier like formic acid) to achieve good separation of the analyte from endogenous plasma components.
-
-
Mass Spectrometric Detection:
-
Use a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode for high selectivity and sensitivity.
-
Optimize the MRM transitions (precursor ion → product ion) for the NNRTI and the internal standard.
-
Optimize source parameters (e.g., ion spray voltage, temperature, gas flows) to maximize the signal.
-
-
Method Validation:
-
Validate the method according to regulatory guidelines (e.g., FDA or EMA) for linearity, accuracy, precision, selectivity, recovery, matrix effect, and stability.
-
Signaling and Metabolic Pathways
Mechanism of Action of NNRTIs
NNRTIs inhibit HIV-1 replication by binding to a hydrophobic pocket in the p66 subunit of the reverse transcriptase enzyme, located approximately 10 Å from the polymerase active site.[1][16] This binding induces a conformational change in the enzyme, which restricts its flexibility and catalytic activity, thereby blocking the conversion of viral RNA into DNA.[2]
NNRTI Metabolism via Cytochrome P450
The majority of NNRTIs are metabolized in the liver by CYP450 enzymes.[17][12] The specific isoforms involved (primarily CYP3A4 and CYP2B6) can vary between different NNRTIs.[18][19] This metabolic pathway is a major determinant of their pharmacokinetic profile and is also the primary source of drug-drug interactions.[17] Some NNRTIs can act as inhibitors or inducers of CYP enzymes, affecting the metabolism of co-administered drugs.[18]
References
- 1. mdpi.com [mdpi.com]
- 2. Structure and function of HIV-1 reverse transcriptase: molecular mechanisms of polymerization and inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. gyansanchay.csjmu.ac.in [gyansanchay.csjmu.ac.in]
- 4. researchgate.net [researchgate.net]
- 5. How to Conduct an In Vitro Metabolic Stability Study [synapse.patsnap.com]
- 6. Metabolic Stability Studies: How to Study Slowly Metabolized Compounds Using In Vitro Models - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 7. enamine.net [enamine.net]
- 8. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 9. Plasma protein binding in drug discovery and development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Determination of compound binding to plasma proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. dovepress.com [dovepress.com]
- 12. admescope.com [admescope.com]
- 13. What is a typical workflow in preclinical pharmacokinetics? [synapse.patsnap.com]
- 14. caco-2 cell permeability assay for intestinal absorption .pptx [slideshare.net]
- 15. Development and validation of LC–MS/MS method for quantification of bictegravir in human plasma and its application to an intracellular uptake study - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. Pharmacokinetics and pharmacodynamics of cytochrome P450 inhibitors for HIV treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Inhibition of human cytochrome P450 isoforms by nonnucleoside reverse transcriptase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. hivclinic.ca [hivclinic.ca]
Application Notes and Protocols for Assessing Antiviral Activity Against Resistant HIV-1 Strains
Audience: Researchers, scientists, and drug development professionals.
These application notes provide a comprehensive overview and detailed protocols for the principle methods used to assess the antiviral activity of compounds against drug-resistant strains of Human Immunodeficiency Virus Type 1 (HIV-1). The document covers phenotypic, genotypic, and biochemical assays, offering step-by-step guidance for their implementation in a research setting.
Introduction
The emergence of drug-resistant HIV-1 strains poses a significant challenge to effective antiretroviral therapy (ART). Continuous surveillance and the development of novel antiviral agents with activity against these resistant variants are critical. Accurate and reliable methods to assess the susceptibility of HIV-1 to antiviral drugs are therefore essential for both clinical management and drug discovery. This document outlines the key experimental approaches for determining antiviral efficacy against resistant HIV-1.
Phenotypic Assays
Phenotypic assays directly measure the ability of a virus to replicate in the presence of an antiviral drug.[1] The result is typically expressed as the drug concentration that inhibits viral replication by 50% (IC50). A significant increase in the IC50 for a patient-derived virus compared to a wild-type reference strain indicates drug resistance.[1][2]
Recombinant Virus Phenotyping Assay
This is the most common type of phenotypic assay and involves creating recombinant viruses containing the reverse transcriptase (RT) and protease (PR) genes from a patient's HIV-1 strain inserted into a laboratory-adapted HIV-1 backbone that lacks these genes.[3][4]
Protocol: Recombinant Virus Phenotyping Assay
Objective: To determine the phenotypic susceptibility of HIV-1 to various antiretroviral drugs by measuring the IC50.
Materials:
-
Patient plasma or purified viral RNA
-
HIV-1 vector plasmid lacking the protease and reverse transcriptase genes (e.g., pNL4-3ΔPR/RT)
-
HEK293T cells (or other suitable packaging cell line)
-
CD4+ target cells (e.g., TZM-bl, MT-2)
-
Reverse transcriptase and PCR reagents
-
Transfection reagent
-
Cell culture medium and supplements
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Antiretroviral drugs of known concentrations
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
RNA Extraction and RT-PCR:
-
Extract viral RNA from patient plasma.
-
Perform reverse transcription followed by PCR (RT-PCR) to amplify the protease and reverse transcriptase gene regions of the patient's virus. Use primers that bind to conserved regions flanking these genes.
-
-
Generation of Recombinant Virus:
-
Co-transfect HEK293T cells with the patient-derived PR/RT PCR product and the HIV-1 vector plasmid lacking these genes.
-
Culture the transfected cells for 48-72 hours to allow for the production of recombinant virus particles.
-
Harvest the cell culture supernatant containing the recombinant virus.
-
-
Drug Susceptibility Testing:
-
Seed CD4+ target cells (e.g., TZM-bl cells, which express luciferase upon HIV-1 entry) in a 96-well plate.
-
Prepare serial dilutions of the antiretroviral drugs to be tested.
-
Add the drug dilutions to the wells containing the target cells.
-
Infect the cells with a standardized amount of the recombinant virus.
-
Include a "no drug" control and a "no virus" control.
-
Incubate the plate for 48-72 hours.
-
-
Quantification of Viral Replication:
-
If using TZM-bl cells, lyse the cells and measure luciferase activity using a luminometer.
-
If using other target cells, viral replication can be quantified by measuring p24 antigen levels in the supernatant using an ELISA assay.
-
-
Data Analysis:
-
Calculate the percentage of viral inhibition for each drug concentration relative to the "no drug" control.
-
Plot the percentage of inhibition against the drug concentration (log scale) and determine the IC50 value using non-linear regression analysis.
-
The fold change in resistance is calculated by dividing the IC50 of the patient virus by the IC50 of a wild-type reference virus.
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Genotypic Assays
Genotypic assays identify the presence of specific mutations in the HIV-1 genome that are known to be associated with drug resistance.[5][6] This is typically achieved by sequencing the protease, reverse transcriptase, and integrase genes.[7]
Sanger Sequencing-Based Genotyping
Sanger sequencing has been the gold standard for HIV-1 genotyping.[8] It provides a consensus sequence of the dominant viral population.
Protocol: Sanger Sequencing-Based Genotyping
Objective: To identify drug resistance-associated mutations in the HIV-1 pol gene.
Materials:
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Patient plasma
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Viral RNA extraction kit
-
RT-PCR reagents with primers for protease, reverse transcriptase, and integrase genes
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PCR purification kit
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Sanger sequencing reagents and capillary electrophoresis instrument
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Sequence analysis software
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HIV drug resistance interpretation algorithm (e.g., Stanford University HIV Drug Resistance Database)
Procedure:
-
Viral RNA Extraction: Extract viral RNA from patient plasma using a commercial kit.
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RT-PCR: Perform RT-PCR to amplify the target regions (protease, reverse transcriptase, integrase) of the pol gene.[8]
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PCR Product Purification: Purify the PCR products to remove primers and unincorporated nucleotides.
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Sanger Sequencing: Perform cycle sequencing reactions using fluorescently labeled dideoxynucleotides.
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Capillary Electrophoresis: Separate the sequencing fragments by size using a capillary electrophoresis instrument.
-
Sequence Analysis:
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Assemble the raw sequence data to generate a consensus sequence for each gene region.
-
Align the patient-derived sequence with a wild-type HIV-1 reference sequence to identify mutations.
-
-
Resistance Interpretation:
Next-Generation Sequencing (NGS)-Based Genotyping
NGS offers higher throughput and sensitivity, allowing for the detection of low-frequency drug-resistant variants (minority species) that may be missed by Sanger sequencing.[9][10][11]
Protocol: Next-Generation Sequencing (NGS)-Based Genotyping
Objective: To identify both major and minor drug resistance-associated mutations in the HIV-1 pol gene.
Materials:
-
Same as for Sanger sequencing, with the addition of:
-
NGS library preparation kit
-
NGS instrument (e.g., Illumina MiSeq, Ion Torrent)
-
Bioinformatics pipeline for NGS data analysis
Procedure:
-
RNA Extraction and RT-PCR: Same as for Sanger sequencing.
-
Library Preparation:
-
Fragment the PCR amplicons.
-
Ligate platform-specific adapters to the fragments.
-
Amplify the library.
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-
Sequencing: Sequence the prepared library on an NGS platform.
-
Bioinformatics Analysis:
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Perform quality control on the raw sequencing reads.
-
Align the reads to a reference HIV-1 genome.
-
Call variants (mutations) and determine their frequencies.
-
-
Resistance Interpretation:
-
Identify mutations associated with drug resistance and their prevalence within the viral population.
-
Use specialized algorithms to interpret the clinical significance of minority variants.
-
Biochemical Assays
Biochemical assays measure the effect of an inhibitor on the activity of a specific viral enzyme, such as reverse transcriptase or protease. These assays are crucial in the early stages of drug discovery for screening large compound libraries.
Reverse Transcriptase (RT) Inhibition Assay
This assay quantifies the ability of a compound to inhibit the enzymatic activity of HIV-1 RT.
Protocol: Reverse Transcriptase (RT) Inhibition Assay
Objective: To determine the inhibitory activity of a compound against HIV-1 reverse transcriptase.
Materials:
-
Recombinant HIV-1 Reverse Transcriptase
-
RT assay buffer
-
Poly(A) template and oligo(dT) primer
-
Labeled dNTPs (e.g., biotin- or digoxigenin-labeled)
-
Test compounds at various concentrations
-
Streptavidin-coated microplate
-
Detection antibody conjugated to an enzyme (e.g., HRP)
-
Substrate for the detection enzyme
-
Microplate reader
Procedure:
-
Reaction Setup:
-
In a microplate, add the RT assay buffer, poly(A) template, oligo(dT) primer, and labeled dNTPs.
-
Add the test compounds at a range of concentrations.
-
Include a "no inhibitor" control and a known RT inhibitor as a positive control.
-
-
Enzyme Reaction:
-
Add recombinant HIV-1 RT to initiate the reaction.
-
Incubate at 37°C for 1 hour.[12]
-
-
Detection:
-
Transfer the reaction mixture to a streptavidin-coated plate to capture the biotin-labeled newly synthesized DNA.
-
Add an anti-digoxigenin antibody conjugated to HRP.
-
Add the HRP substrate and measure the resulting colorimetric or chemiluminescent signal with a microplate reader.[12]
-
-
Data Analysis:
-
Calculate the percent inhibition for each compound concentration.
-
Determine the IC50 value by plotting percent inhibition against compound concentration.
-
Protease (PR) Inhibition Assay
This assay measures the ability of a compound to inhibit the cleavage of a specific substrate by HIV-1 protease.
Protocol: Protease (PR) Inhibition Assay
Objective: To determine the inhibitory activity of a compound against HIV-1 protease.
Materials:
-
Recombinant HIV-1 Protease
-
Protease assay buffer
-
Fluorogenic protease substrate (a peptide containing a cleavage site for HIV-1 PR, flanked by a fluorophore and a quencher)
-
Test compounds at various concentrations
-
Known protease inhibitor (e.g., Pepstatin A) as a positive control
-
Fluorescence microplate reader
Procedure:
-
Reaction Setup:
-
In a microplate, add the protease assay buffer and the test compounds at various concentrations.
-
Include a "no inhibitor" control and a positive control.
-
-
Enzyme Reaction:
-
Add the recombinant HIV-1 protease and incubate for 15 minutes at room temperature.
-
Add the fluorogenic substrate to initiate the reaction.
-
-
Detection:
-
Data Analysis:
-
Calculate the rate of the enzymatic reaction for each compound concentration.
-
Determine the percent inhibition and the IC50 value.
-
Data Presentation
Quantitative data from these assays should be summarized in clear and structured tables for easy comparison.
Table 1: Phenotypic Susceptibility of HIV-1 Strains to Antiretroviral Drugs
| Antiretroviral Drug | Drug Class | Wild-Type HIV-1 (NL4-3) IC50 (nM) | Resistant Mutant (e.g., K103N) IC50 (nM) | Fold Change in Resistance |
| Zidovudine (AZT) | NRTI | 2.5 | 50 | 20 |
| Lamivudine (3TC) | NRTI | 10 | >1000 | >100 |
| Efavirenz (EFV) | NNRTI | 1.2 | 150 | 125 |
| Lopinavir | PI | 0.8 | 12.8 | 16 |
| Raltegravir | INSTI | 3.0 | 3.0 | 1 |
Note: The IC50 and fold-change values presented are illustrative and can vary depending on the specific assay conditions and viral strains used. Actual experimental data should be reported.[15][16]
Table 2: Genotypic Profile of a Resistant HIV-1 Isolate
| Gene | Codon Change | Amino Acid Substitution | Associated Drug Resistance |
| Reverse Transcriptase | AAG -> AAT | K103N | NNRTI (Efavirenz, Nevirapine) |
| Reverse Transcriptase | ATG -> GTG | M184V | NRTI (Lamivudine, Emtricitabine) |
| Protease | GTC -> GCC | V82A | PI (Ritonavir) |
Visualizations
HIV-1 Replication Cycle
Caption: Overview of the HIV-1 replication cycle within a host cell.
Experimental Workflow for HIV-1 Drug Resistance Testing
Caption: Workflow for genotypic and phenotypic HIV-1 drug resistance testing.
Signaling Pathway of HIV-1 Entry
Caption: Simplified signaling cascade initiated by HIV-1 binding and entry.
References
- 1. Dose–response curve slope is a missing dimension in the analysis of HIV-1 drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. HIV AIDS viral replication (life cycle) diagram: image by Russell Kightley Media [dnai.org]
- 3. Resistance assays - Antiretroviral Resistance in Clinical Practice - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. HIV-1 Antiretroviral Resistance: Scientific Principles and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. 1901 - HIV 1 Genotypic Drug Resistance Sequencing | Clinical | Eurofins-Viracor [eurofins-viracor.com]
- 8. Genotyping of HIV-1 to Detect Drug Resistance | Thermo Fisher Scientific - US [thermofisher.com]
- 9. In-house NGS-Based HIV Genotyping protocol v.01 [protocols.io]
- 10. researchgate.net [researchgate.net]
- 11. journals.asm.org [journals.asm.org]
- 12. 4.5. HIV-1 RT Assay [bio-protocol.org]
- 13. abcam.com [abcam.com]
- 14. abcam.cn [abcam.cn]
- 15. The Antiviral Activity of Approved and Novel Drugs against HIV-1 Mutations Evaluated under the Consideration of Dose-Response Curve Slope - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Identification of Genotypic Changes in Human Immunodeficiency Virus Protease That Correlate with Reduced Susceptibility to the Protease Inhibitor Lopinavir among Viral Isolates from Protease Inhibitor-Experienced Patients - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Overcoming solubility issues of (-)-12-Oxocalanolide B in aqueous solutions
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered when working with (-)-12-Oxocalanolide B in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility in aqueous solutions a concern?
This compound belongs to the calanolide class of compounds, which are tetracyclic dipyranocoumarins.[1] These compounds, including the related Calanolide A and B, are investigated for their potent anti-HIV activity as non-nucleoside reverse transcriptase inhibitors (NNRTIs).[1][2][3] However, like many lipophilic molecules, calanolides typically exhibit poor water solubility. This low aqueous solubility can significantly hinder preclinical and clinical development, leading to challenges in formulation, inaccurate results in in-vitro assays, and low bioavailability in vivo.
Q2: What are the general physicochemical properties of calanolides?
| Property | (+)-12-Oxocalanolide A | (+)-Calanolide B |
| Molecular Formula | C22H24O5 | C22H26O5 |
| Molecular Weight | 368.4 g/mol | 370.4 g/mol |
| Computed XLogP3 | 4.2 | 3.8 |
| CAS Number | 161753-49-7 | 142632-33-5 |
| Source: PubChem CID 463613, 65008[4][5] |
The high XLogP3 value, an indicator of lipophilicity, suggests that this compound is also likely to be poorly soluble in water.
Q3: What are the initial steps to assess the solubility of this compound?
A preliminary solubility assessment should be performed in a range of aqueous buffers (e.g., phosphate-buffered saline at different pH values) and co-solvent systems. A common starting point is to prepare a stock solution in an organic solvent like dimethyl sulfoxide (DMSO) and then dilute it into the desired aqueous medium. Visual inspection for precipitation and quantitative analysis using methods like High-Performance Liquid Chromatography (HPLC) or UV-Vis spectroscopy are crucial to determine the solubility limit.
Troubleshooting Guide
This guide provides solutions to common problems encountered during the handling and use of this compound in experimental settings.
Issue 1: My compound precipitates out of solution when I dilute my DMSO stock into an aqueous buffer for my cell-based assay.
-
Cause: The concentration of this compound exceeds its solubility limit in the final aqueous medium. The percentage of DMSO in the final solution may also be too low to maintain solubility.
-
Troubleshooting Steps:
-
Reduce Final Concentration: Lower the final concentration of the compound in your assay.
-
Increase Co-solvent Percentage: While keeping DMSO levels low to avoid cellular toxicity (typically <0.5%), determine the minimal percentage required to maintain solubility at your desired concentration.
-
Utilize a Different Co-solvent: Experiment with other biocompatible co-solvents such as ethanol or polyethylene glycol (PEG).
-
Employ a Solubilization Technology: For persistent issues, consider using solubility enhancement techniques like cyclodextrin complexation or formulating the compound into nanoparticles.[6][7][8]
-
Issue 2: I am observing inconsistent results in my in-vitro assays.
-
Cause: This could be due to partial precipitation of the compound, leading to variations in the actual concentration in the assay medium. The compound might also be adsorbing to plasticware.
-
Troubleshooting Steps:
-
Verify Solubility: Before each experiment, confirm the solubility of the compound at the working concentration and under the specific assay conditions (temperature, pH).
-
Use Low-Binding Plates: Utilize low-protein-binding microplates to minimize adsorption.
-
Incorporate Surfactants: The addition of a small amount of a non-ionic surfactant, such as Tween® 80 or Pluronic® F-68, can help maintain solubility and reduce adsorption.[8]
-
Prepare Fresh Dilutions: Prepare fresh dilutions from a concentrated stock solution immediately before each experiment.
-
Issue 3: The compound shows low efficacy in animal models despite promising in-vitro data.
-
Cause: Poor aqueous solubility often leads to low oral bioavailability.[9] The compound may not be adequately absorbed from the gastrointestinal tract.
-
Troubleshooting Steps:
-
Formulation Development: This is a critical step. Explore advanced formulation strategies to improve in vivo exposure.
-
Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) or nanoemulsions can enhance the solubility and absorption of lipophilic drugs.[6]
-
Solid Dispersions: Dispersing the compound in a polymer matrix at a molecular level can improve its dissolution rate.[8][10]
-
Nanoparticle Formulations: Encapsulating the drug in nanoparticles can improve its solubility, stability, and pharmacokinetic profile.[6]
-
-
Alternative Routes of Administration: If oral bioavailability remains a challenge, consider parenteral routes of administration (e.g., intravenous, intraperitoneal) if appropriate for the study.
-
Experimental Protocols
Protocol 1: Preparation of a this compound-Cyclodextrin Inclusion Complex
This protocol describes a common method for preparing a cyclodextrin inclusion complex to enhance the aqueous solubility of a hydrophobic compound.
Materials:
-
This compound
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Deionized water
-
Magnetic stirrer and stir bar
-
Vortex mixer
-
0.22 µm syringe filter
-
Lyophilizer (optional)
Procedure:
-
Prepare HP-β-CD Solution: Prepare a solution of HP-β-CD in deionized water at a desired concentration (e.g., 10% w/v).
-
Add this compound: Slowly add an excess amount of this compound to the HP-β-CD solution while stirring.
-
Complexation:
-
Vortex the mixture vigorously for 5 minutes.
-
Place the mixture on a magnetic stirrer and stir at room temperature for 24-48 hours to allow for complex formation.
-
-
Equilibration and Separation:
-
Allow the suspension to equilibrate for another 24 hours without stirring.
-
Centrifuge the suspension to pellet the uncomplexed, excess drug.
-
-
Filtration: Filter the supernatant through a 0.22 µm syringe filter to remove any remaining undissolved compound.
-
Quantification: Determine the concentration of solubilized this compound in the filtrate using a validated analytical method (e.g., HPLC-UV).
-
Lyophilization (Optional): The resulting solution can be freeze-dried to obtain a solid powder of the inclusion complex, which can be reconstituted in water.
Protocol 2: Formulation of this compound Loaded Nanoparticles by Solvent Evaporation
This protocol outlines a general method for preparing polymeric nanoparticles to encapsulate and improve the solubility of this compound.
Materials:
-
This compound
-
Biodegradable polymer (e.g., PLGA - Poly(lactic-co-glycolic acid))
-
Organic solvent (e.g., Dichloromethane or Acetone)
-
Aqueous solution containing a stabilizer (e.g., Polyvinyl alcohol - PVA, or Poloxamer 188)
-
High-speed homogenizer or sonicator
-
Rotary evaporator
-
Ultracentrifuge
Procedure:
-
Organic Phase Preparation: Dissolve a specific amount of this compound and PLGA in the organic solvent.
-
Aqueous Phase Preparation: Prepare an aqueous solution of the stabilizer.
-
Emulsification:
-
Add the organic phase to the aqueous phase dropwise while homogenizing or sonicating at high speed.
-
Continue homogenization/sonication for 5-10 minutes to form an oil-in-water (o/w) emulsion.
-
-
Solvent Evaporation:
-
Transfer the emulsion to a rotary evaporator.
-
Evaporate the organic solvent under reduced pressure. This will cause the polymer to precipitate and form solid nanoparticles encapsulating the drug.
-
-
Nanoparticle Collection:
-
Collect the nanoparticle suspension.
-
Wash the nanoparticles by repeated centrifugation and resuspension in deionized water to remove excess stabilizer and unencapsulated drug.
-
-
Characterization:
-
Determine the particle size, polydispersity index, and zeta potential using dynamic light scattering (DLS).
-
Quantify the drug loading and encapsulation efficiency using an appropriate analytical method after dissolving the nanoparticles in a suitable solvent.
-
-
Storage: The nanoparticle suspension can be lyophilized for long-term storage.
Visualizations
References
- 1. Naturally Occurring Calanolides: Occurrence, Biosynthesis, and Pharmacological Properties Including Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Synthesis, chromatographic resolution, and anti-human immunodeficiency virus activity of (+/-)-calanolide A and its enantiomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. (+)-12-Oxocalanolide A | C22H24O5 | CID 463613 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. (10R,11S,12R)-11,12-Dihydro-12-hydroxy-6,6,10,11-tetramethyl-4-propyl-2H,6H,10H-benzo(1,2-b:3,4-b':5,6-b'')tripyran-2-one | C22H26O5 | CID 65008 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients | Article | Dr. Reddy’s [api.drreddys.com]
- 7. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 9. wjbphs.com [wjbphs.com]
- 10. Solubility enhancement study of poorly absorbable drugs [wisdomlib.org]
Technical Support Center: Purification of Synthetic Calanolide Intermediates
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the purification of synthetic calanolide intermediates.
Troubleshooting Guides
This section provides solutions to common problems encountered during the purification of synthetic calanolide intermediates.
1. Flash Chromatography Issues
| Problem | Possible Cause | Suggested Solution |
| Poor Separation of Diastereomers (e.g., Calanolide A and B precursors) | Inadequate solvent system polarity. | Optimize the solvent system using Thin Layer Chromatography (TLC) first. A common mobile phase is a hexane-ethyl acetate gradient.[1] Small changes in the ratio can significantly improve separation. |
| Co-elution with byproducts. | Consider using a different stationary phase, such as alumina, if silica gel proves ineffective. | |
| Low Recovery of Intermediate | Compound is highly polar and strongly adheres to silica. | Add a small percentage of a more polar solvent like methanol to the eluent to improve recovery. |
| The intermediate is unstable on silica gel. | Minimize the time the compound spends on the column by using a faster flow rate. Alternatively, consider deactivating the silica gel with a base like triethylamine. | |
| Compound Streaking on TLC and Column | The compound may be acidic or basic. | Add a small amount of an acid (e.g., acetic acid) or base (e.g., triethylamine) to the mobile phase to improve peak shape. |
| Sample is overloaded on the column. | Reduce the amount of crude material loaded onto the column. | |
| No Compound Eluting from the Column | The compound is insoluble in the mobile phase and may have precipitated at the top of the column. | Ensure the crude material is fully dissolved in a minimal amount of a suitable solvent before loading. If necessary, use a stronger solvent for loading and then begin elution with the less polar mobile phase. |
| The compound has decomposed on the column. | Test the stability of the intermediate on a small amount of silica gel before performing large-scale chromatography. |
2. Preparative HPLC Issues
| Problem | Possible Cause | Suggested Solution |
| Incomplete Separation of Stereoisomers | Inappropriate column or mobile phase. | For enantiomers, a chiral HPLC column is necessary. For diastereomers, optimization of the mobile phase on a standard C18 reverse-phase or normal-phase silica column should be attempted first. |
| Poor peak shape (fronting or tailing). | Adjust the pH of the mobile phase, especially for compounds with acidic or basic functional groups. Ensure the sample is dissolved in the mobile phase. | |
| Low Yield After Lyophilization | The compound is volatile. | Use a lower temperature during lyophilization or consider solvent evaporation under reduced pressure at room temperature. |
| Adsorption to glassware. | Silanize glassware to reduce adsorption of the purified compound. | |
| Presence of Impurities in Purified Fractions | Overlapping peaks. | Optimize the gradient elution profile to better separate the target compound from impurities. Collect smaller fractions. |
| Contamination from the HPLC system. | Flush the system thoroughly between runs, especially when switching between different samples or mobile phases. |
3. Recrystallization Issues
| Problem | Possible Cause | Suggested Solution |
| No Crystal Formation | The solution is not supersaturated. | Slowly evaporate the solvent or add an anti-solvent (a solvent in which the compound is poorly soluble) dropwise. |
| The compound is an oil. | Try to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal. | |
| Low Purity of Crystals | Impurities are co-crystallizing with the product. | Perform multiple recrystallizations. Ensure the initial dissolution is at the boiling point of the solvent and that cooling is slow to allow for selective crystallization. |
| Inefficient removal of mother liquor. | Wash the crystals with a small amount of cold solvent after filtration. | |
| Low Recovery of Crystalline Material | The compound has significant solubility in the cold solvent. | Cool the solution to a lower temperature (e.g., in an ice bath or freezer) before filtration. Use a minimal amount of hot solvent for dissolution. |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I might encounter in my calanolide synthesis?
A1: Impurities can be introduced at various stages of the synthesis. Early on, in the Pechmann condensation to form the coumarin core, side products from incomplete reaction or alternative cyclizations can occur. During Friedel-Crafts acylation, polysubstitution or rearrangement of the acyl group can lead to impurities. In the final steps, the Luche reduction of a ketone intermediate to the alcohol can result in the formation of the undesired diastereomer (e.g., calanolide B if calanolide A is the target). Byproducts from reagents, such as triphenylphosphine oxide from a Mitsunobu reaction, may also be present.
Q2: How can I separate the diastereomers of my calanolide intermediate?
A2: Diastereomers have different physical properties and can often be separated by standard chromatographic techniques. Flash chromatography with an optimized hexane/ethyl acetate solvent system is a common first approach. If this fails, preparative HPLC, often on a C18 reverse-phase column with a methanol/water or acetonitrile/water gradient, can provide better resolution. Recrystallization can also be a powerful technique for separating diastereomers if one is significantly less soluble than the other in a particular solvent system. For example, racemic calanolide B diastereomers can be removed from a mixture with calanolide A by repeated recrystallization from toluene.
Q3: My calanolide intermediate seems to be degrading during purification. What can I do?
A3: Some calanolide intermediates can be sensitive to acidic or basic conditions. If you are using silica gel for chromatography, which is acidic, consider neutralizing it with a base like triethylamine before use. Alternatively, you can use a less acidic stationary phase like alumina. Minimizing the time the compound is on the column by using a faster flow rate can also help. For HPLC, using buffered mobile phases can maintain a stable pH and prevent degradation.
Q4: I have a low yield after my purification step. How can I improve it?
A4: Low yield can be due to several factors. Ensure that you have optimized your purification conditions to minimize loss. In chromatography, this means selecting a solvent system that provides good separation without excessive retention. In recrystallization, using the minimum amount of hot solvent for dissolution is crucial. Also, consider the stability of your compound under the purification conditions. If degradation is occurring, this will naturally lead to a lower yield of the desired product.
Quantitative Data
Table 1: Purification of trans-Calanolide Ketone Intermediate via Recrystallization
| Evaluation | Starting Material | HPLC Purity (%) | Isolated Yield (%) |
| Q | SMC | 98.2 | 46 |
| J | SMC | 97.4 | 46 |
| K | SMD | 97.2 | 45 |
| L | SME | 95.7 | 34 |
| R | SME | 97.6 | - |
| N | SMF | 97.7 | 24 |
| Data sourced from patent EP1597263B1. The starting materials (SMC, SMD, SME, SMF) represent different batches of the crude ketone intermediate. |
Table 2: Separation of Racemic Calanolide A and B Diastereomers by Recrystallization
| Recrystallization Step | Solvent | Calanolide B in Mother Liquor (%) | Overall Recovery of Calanolide A (%) |
| 1st from Toluene | Toluene | Increased | - |
| 2nd from Toluene | Toluene | Further Increased | - |
| Combined Mother Liquors | 40% aq. 2-Propanol | 1.94 | 65.6 |
| Data sourced from patent EP1597263B1. |
Experimental Protocols
Protocol 1: Flash Chromatography for the Purification of a Chromanone Intermediate
-
Slurry Preparation: Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 95:5 hexane:ethyl acetate).
-
Column Packing: Pour the slurry into the column and allow the silica to settle, ensuring a flat top surface. Add a thin layer of sand on top of the silica bed.
-
Sample Loading: Dissolve the crude chromanone intermediate in a minimal amount of a suitable solvent (e.g., dichloromethane). Carefully apply the sample to the top of the silica gel.
-
Elution: Begin elution with the initial non-polar solvent mixture. Gradually increase the polarity of the mobile phase (e.g., by increasing the percentage of ethyl acetate) to elute the compounds.
-
Fraction Collection: Collect fractions and monitor the separation by TLC.
-
Analysis: Combine the fractions containing the pure product and remove the solvent under reduced pressure.
Protocol 2: Preparative HPLC for the Separation of Calanolide Diastereomers
-
System Preparation: Equilibrate the preparative C18 HPLC column with the initial mobile phase conditions (e.g., 50:50 methanol:water).
-
Sample Preparation: Dissolve the mixture of diastereomers in the mobile phase or a compatible solvent. Filter the sample through a 0.45 µm filter.
-
Injection: Inject the sample onto the column.
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Gradient Elution: Run a linear gradient to increase the organic solvent concentration (e.g., from 50% to 100% methanol over 30 minutes).
-
Fraction Collection: Collect fractions based on the UV detector signal, isolating the peaks corresponding to each diastereomer.
-
Post-Purification: Analyze the purity of the collected fractions by analytical HPLC. Combine the pure fractions and remove the solvent, typically by lyophilization.
Protocol 3: Recrystallization of a Calanolide Ketone Intermediate
-
Dissolution: Dissolve the crude ketone intermediate in a minimal amount of a suitable solvent (e.g., ethanol) at its boiling point.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature. Further cooling in an ice bath or refrigerator can increase the yield of crystals.
-
Isolation: Collect the crystals by vacuum filtration.
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Washing: Wash the crystals with a small amount of cold solvent to remove any adhering mother liquor.
-
Drying: Dry the crystals under vacuum to remove any residual solvent.
Visualizations
Caption: Synthetic pathway for calanolide intermediates and potential impurity introduction points.
References
Troubleshooting low yields in the synthesis of (-)-12-Oxocalanolide B
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of (-)-12-Oxocalanolide B. The information is presented in a question-and-answer format to directly address common issues that may lead to low yields.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic strategy for this compound?
A1: The synthesis of this compound is typically approached as a multi-step process. A common strategy involves the initial construction of a chromanone core, followed by the diastereoselective introduction of the methyl and hydroxyl groups, and finally, the formation of the pyran ring and oxidation of the C12 hydroxyl group.
Q2: What are the critical steps in the synthesis that often lead to low yields?
A2: The key steps that can significantly impact the overall yield include the initial Friedel-Crafts acylation to form the chromanone precursor, the asymmetric crotylation to establish the stereocenters at C10 and C11, the mercury-mediated cyclization to form the pyran ring, and the final oxidation of the C12 hydroxyl group. Each of these steps has specific challenges that need to be carefully managed.
Q3: Are there any particularly hazardous reagents used in this synthesis?
A3: Yes, the synthesis may involve the use of hazardous materials. For instance, mercury(II) acetate, used in the cyclization step, is highly toxic and requires careful handling and disposal. Organoboranes used in the asymmetric crotylation can be pyrophoric. Always consult the Safety Data Sheet (SDS) for all reagents and follow appropriate safety protocols in a well-ventilated fume hood.
Troubleshooting Guides
Problem 1: Low Yield in the Friedel-Crafts Acylation of Phloroglucinol Derivative
Q: I am observing a low yield in the initial Friedel-Crafts acylation to form the chromanone precursor. What are the possible causes and solutions?
A: Low yields in this step are often attributed to several factors. Here is a breakdown of potential issues and how to address them:
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Moisture Contamination: Friedel-Crafts reactions are highly sensitive to moisture, which can deactivate the Lewis acid catalyst (e.g., AlCl₃, BF₃·OEt₂).
-
Solution: Ensure all glassware is oven-dried or flame-dried before use. Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
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Poor Reagent Quality: The purity of the acyl chloride and the Lewis acid is crucial.
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Solution: Use freshly distilled or newly purchased acyl chloride. Ensure the Lewis acid is of high purity and has not been exposed to moisture.
-
-
Incorrect Stoichiometry of Lewis Acid: An insufficient amount of Lewis acid will lead to an incomplete reaction, while a large excess can sometimes promote side reactions.
-
Solution: Typically, a slight excess of the Lewis acid is used. It is advisable to perform small-scale optimizations to determine the optimal stoichiometry for your specific substrate.
-
-
Reaction Temperature: The reaction temperature can influence the rate and selectivity of the acylation.
-
Solution: While some Friedel-Crafts reactions proceed at room temperature, others may require cooling to control exothermicity and minimize side products, or gentle heating to drive the reaction to completion. Monitor the reaction by TLC to determine the optimal temperature profile.
-
-
Substrate Deactivation: The starting phloroglucinol derivative is electron-rich and generally reactive. However, improper handling or the presence of deactivating impurities can hinder the reaction.
-
Solution: Ensure the starting material is pure.
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| Parameter | Potential Issue | Recommended Action |
| Reagents & Solvents | Moisture present | Use anhydrous solvents and reagents; dry glassware thoroughly. |
| Impure acyl chloride or Lewis acid | Use freshly purified or new reagents. | |
| Reaction Conditions | Suboptimal Lewis acid amount | Optimize stoichiometry (typically 1.1-1.5 equivalents). |
| Incorrect temperature | Monitor by TLC and adjust temperature as needed. | |
| Work-up | Incomplete quenching | Quench slowly with ice-cold dilute acid. |
Problem 2: Poor Diastereoselectivity or Low Yield in the Asymmetric Crotylation
Q: My asymmetric crotylation step is resulting in a low diastereomeric excess (d.e.) and/or a low chemical yield. How can I improve this?
A: The asymmetric crotylation is a critical step for establishing the desired stereochemistry. Here are common issues and their solutions:
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Impure or Incorrectly Prepared Boron Reagent: The chiral auxiliary (e.g., diisopinocampheylborane) is key to the stereoselectivity.
-
Solution: Use high-purity α-pinene to prepare the borane reagent. Ensure the stoichiometry of the reagents used in its preparation is accurate. The freshness of the borane solution can also be a factor.
-
-
Reaction Temperature: This reaction is highly temperature-sensitive.
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Solution: Maintain a low temperature (typically -78 °C) throughout the addition of the aldehyde and the crotylating agent. Even slight temperature fluctuations can significantly decrease diastereoselectivity.
-
-
Slow or Improper Addition: The rate of addition of the aldehyde to the crotylating agent can impact the outcome.
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Solution: Add the aldehyde solution slowly and dropwise to the pre-formed crotylborane solution at low temperature to ensure a controlled reaction.
-
-
Moisture or Air Sensitivity: Organoboranes are sensitive to both moisture and air.
-
Solution: Conduct the reaction under a strict inert atmosphere (argon is often preferred over nitrogen). Use anhydrous solvents.
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| Parameter | Potential Issue | Recommended Action |
| Reagents | Low-quality chiral auxiliary | Use high-purity starting materials for the borane reagent. |
| Decomposed borane reagent | Use freshly prepared or properly stored reagent. | |
| Reaction Conditions | Temperature fluctuations | Maintain a constant low temperature (e.g., -78 °C). |
| Rapid addition of aldehyde | Add the aldehyde solution slowly and dropwise. | |
| Presence of air or moisture | Use a robust inert atmosphere and anhydrous solvents. |
Problem 3: Incomplete Reaction or Low Yield in the Mercury-Mediated Cyclization
Q: The mercury-mediated cyclization to form the pyran ring is not going to completion, or I am getting a low yield of the desired product. What could be wrong?
A: This intramolecular cyclization is a crucial ring-forming step. Here are some troubleshooting tips:
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Purity of the Starting Phenol: The presence of impurities in the phenolic intermediate can interfere with the cyclization.
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Solution: Purify the substrate carefully before subjecting it to the cyclization conditions.
-
-
Quality of Mercury(II) Acetate: The effectiveness of the mercury salt is critical.
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Solution: Use high-purity, dry mercury(II) acetate. Exposure to moisture can affect its reactivity.
-
-
Reaction Time and Temperature: These parameters can influence the reaction rate and the formation of side products.
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Solution: Monitor the reaction progress by TLC. The reaction may require several hours at room temperature or gentle heating. Optimize the reaction time to maximize the formation of the desired product and minimize decomposition.
-
-
Solvent Choice: The solvent can play a role in the solubility of the reactants and the stabilization of intermediates.
-
Solution: Anhydrous solvents such as THF or dichloromethane are commonly used. Ensure the solvent is appropriate for the scale and conditions of your reaction.
-
| Parameter | Potential Issue | Recommended Action |
| Reagents | Impure starting material | Purify the phenolic substrate prior to cyclization. |
| Deactivated mercury(II) acetate | Use high-purity, anhydrous mercury(II) acetate. | |
| Reaction Conditions | Insufficient reaction time | Monitor by TLC to determine the optimal reaction duration. |
| Incorrect temperature | Optimize the temperature; start at room temperature. | |
| Work-up | Incomplete removal of mercury salts | Ensure thorough work-up and purification to remove all mercury residues. |
Problem 4: Low Yield or Over-oxidation in the Final Oxidation Step
Q: I am having trouble with the oxidation of the C12 hydroxyl group to the ketone. Either the reaction is incomplete, or I am observing side products. What are your recommendations?
A: The final oxidation step to yield this compound requires a mild and selective oxidizing agent to avoid unwanted side reactions on the sensitive polycyclic core.
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Choice of Oxidizing Agent: Strong oxidizing agents can lead to over-oxidation or degradation of the molecule.
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Solution: Use a mild and selective oxidizing agent such as Dess-Martin periodinane (DMP) or a Swern oxidation protocol. These methods are known for their compatibility with a wide range of functional groups.
-
-
Reaction Conditions for Dess-Martin Oxidation:
-
Purity of DMP: Impure DMP can lead to lower yields.
-
Solution: Use freshly opened or properly stored DMP.
-
Reaction Time: The reaction is typically fast at room temperature.
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Solution: Monitor the reaction closely by TLC (often complete within 1-2 hours).
-
-
Reaction Conditions for Swern Oxidation:
-
Temperature Control: This reaction requires very low temperatures (typically -78 °C).
-
Solution: Maintain strict temperature control throughout the addition of reagents. Allowing the reaction to warm prematurely can lead to the formation of byproducts.
-
Reagent Purity: The purity of DMSO and oxalyl chloride is important.
-
Solution: Use anhydrous DMSO and freshly opened or distilled oxalyl chloride.
-
-
Work-up Procedure: The work-up for both oxidations is crucial for isolating the final product in high purity.
-
Solution: Follow the specific quenching and extraction procedures for the chosen oxidation method carefully to remove all byproducts.
-
| Oxidation Method | Potential Issue | Recommended Action |
| Dess-Martin | Incomplete reaction | Use a slight excess of fresh DMP. |
| Side product formation | Ensure the reaction is not run for an unnecessarily long time. | |
| Swern Oxidation | Low yield | Maintain a temperature of -78 °C; use anhydrous reagents. |
| Formation of byproducts | Ensure proper order and rate of reagent addition. |
Experimental Protocols
Note: These are generalized protocols and may require optimization for specific substrates and scales.
Protocol 1: Dess-Martin Oxidation of (-)-Calanolide B
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Dissolve (-)-Calanolide B (1 equivalent) in anhydrous dichloromethane (DCM) in a flame-dried round-bottom flask under an inert atmosphere.
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Add Dess-Martin periodinane (1.2-1.5 equivalents) portion-wise to the stirred solution at room temperature.
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Monitor the reaction progress by TLC. The reaction is typically complete within 1-3 hours.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate and a saturated aqueous solution of sodium thiosulfate.
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Stir the biphasic mixture vigorously for 15-20 minutes until the solid dissolves.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Swern Oxidation of (-)-Calanolide B
-
To a flame-dried, two-necked round-bottom flask equipped with a dropping funnel and under an inert atmosphere, add anhydrous DCM and cool to -78 °C.
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Add oxalyl chloride (1.5 equivalents) dropwise to the cold DCM.
-
Slowly add a solution of anhydrous DMSO (2.2 equivalents) in DCM via the dropping funnel, maintaining the temperature at -78 °C.
-
Stir the mixture for 15 minutes at -78 °C.
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Add a solution of (-)-Calanolide B (1 equivalent) in DCM dropwise, ensuring the temperature remains below -70 °C.
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Stir the reaction mixture for 30-45 minutes at -78 °C.
-
Add triethylamine (5 equivalents) dropwise, and stir for an additional 30 minutes at -78 °C.
-
Allow the reaction to warm to room temperature.
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Quench the reaction with water and extract the product with DCM.
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Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography.
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Logical troubleshooting for low reaction yields.
Improving the stability of (-)-12-Oxocalanolide B for in vitro assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the stability of (-)-12-Oxocalanolide B for in vitro assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability a concern in in vitro assays?
A1: this compound is a pyranocoumarin derivative, a class of compounds known for their potential therapeutic properties, including anti-HIV activity. Like many coumarin-based compounds, its stability can be compromised under certain in vitro assay conditions, leading to degradation and inaccurate experimental results. Factors such as pH, temperature, light exposure, and the composition of the assay medium can all influence its stability.
Q2: What are the primary factors that can affect the stability of this compound during in vitro experiments?
A2: The stability of this compound can be influenced by several factors:
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pH: Coumarin derivatives can be susceptible to hydrolysis, particularly under alkaline conditions.[1][2]
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Temperature: Elevated temperatures can accelerate the degradation of many small molecules.
-
Light: Exposure to light, especially UV light, can induce photodegradation in some compounds.
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Oxidation: The presence of oxidizing agents in the culture medium or exposure to air can lead to oxidative degradation.
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Enzymatic Degradation: If using cell-based assays or preparations containing cellular enzymes, enzymatic degradation may occur.
Q3: How can I improve the solubility of this compound for my in vitro assays?
A3: this compound is a hydrophobic compound, which can present solubility challenges in aqueous assay buffers. To improve solubility, consider the following:
-
Co-solvents: Use of a minimal amount of a water-miscible organic solvent like dimethyl sulfoxide (DMSO) is a common practice. It is crucial to keep the final concentration of the organic solvent low (typically ≤0.5%) to avoid solvent-induced cellular toxicity or artifacts.
-
Formulation with excipients: For more complex scenarios, formulation strategies such as the use of cyclodextrins or lipid-based delivery systems can be explored to enhance aqueous solubility.
Q4: What are the best practices for handling and storing this compound to ensure its stability?
A4: Proper handling and storage are critical for maintaining the integrity of this compound.
-
Storage of solid compound: Store the solid compound in a tightly sealed container, protected from light, and at a low temperature (e.g., -20°C).
-
Stock solutions: Prepare concentrated stock solutions in a suitable anhydrous solvent like DMSO. Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light.
-
Working solutions: Prepare fresh working solutions from the stock solution immediately before use.
Troubleshooting Guides
Issue 1: Inconsistent or non-reproducible assay results.
This could be a primary indicator of compound instability.
| Potential Cause | Troubleshooting Step |
| Degradation in stock solution | Prepare fresh stock solutions from solid compound. Aliquot stock solutions to minimize freeze-thaw cycles. Store stock solutions at -80°C for long-term storage. |
| Degradation in assay medium | Minimize the pre-incubation time of the compound in the assay medium before adding to cells. Perform a time-course experiment to assess the stability of the compound in the assay medium over the duration of the experiment. |
| pH-mediated degradation | Ensure the pH of the assay buffer is within a stable range for pyranocoumarins (typically neutral to slightly acidic). Avoid highly alkaline conditions. |
| Photodegradation | Protect all solutions containing the compound from light by using amber vials and minimizing exposure to ambient light during experimental procedures. |
Issue 2: Low or no observable activity of the compound.
While this could be due to a lack of biological activity under the tested conditions, it can also be a result of compound degradation or poor bioavailability in the assay system.
| Potential Cause | Troubleshooting Step |
| Compound precipitation in assay medium | Visually inspect the assay medium for any signs of precipitation after adding the compound. Reduce the final concentration of the compound. Increase the concentration of the co-solvent (e.g., DMSO) slightly, ensuring it remains within a non-toxic range for the cells. |
| Rapid degradation | Perform a stability check of the compound under the specific assay conditions (temperature, pH, medium components) using an analytical method like HPLC to quantify the amount of intact compound over time. |
| Adsorption to plasticware | Consider using low-adhesion microplates or glassware for sensitive assays. Pre-treating plates with a blocking agent like bovine serum albumin (BSA) might also be beneficial in some cases. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
Objective: To prepare stable stock and working solutions of this compound for in vitro assays.
Materials:
-
This compound (solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes
-
Sterile, aqueous assay buffer or cell culture medium
Procedure:
-
Stock Solution Preparation (e.g., 10 mM):
-
Allow the solid this compound to equilibrate to room temperature before opening the vial to prevent condensation.
-
Weigh the required amount of the compound in a sterile environment.
-
Dissolve the compound in the appropriate volume of anhydrous DMSO to achieve the desired concentration (e.g., 10 mM).
-
Vortex gently until the compound is completely dissolved.
-
Aliquot the stock solution into single-use amber microcentrifuge tubes.
-
Store the aliquots at -20°C or -80°C, protected from light.
-
-
Working Solution Preparation:
-
Thaw a single aliquot of the stock solution at room temperature just before use.
-
Serially dilute the stock solution with the appropriate aqueous assay buffer or cell culture medium to the final desired concentrations.
-
Ensure that the final concentration of DMSO in the assay is minimal and consistent across all experimental conditions (including vehicle controls). A final DMSO concentration of ≤0.5% is generally recommended.
-
Use the working solutions immediately after preparation.
-
Protocol 2: General Method for Assessing Compound Stability in Assay Medium
Objective: To determine the stability of this compound in a specific in vitro assay medium over time.
Materials:
-
This compound working solution
-
Assay medium of interest
-
Incubator set to the assay temperature (e.g., 37°C)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
-
Appropriate HPLC column (e.g., C18) and mobile phase
Procedure:
-
Add the this compound working solution to the assay medium to achieve the final desired concentration.
-
Immediately take a sample (t=0) and analyze it by HPLC to determine the initial concentration of the intact compound.
-
Incubate the remaining solution under the standard assay conditions (e.g., 37°C, 5% CO2).
-
At various time points (e.g., 1, 2, 4, 8, 24 hours), withdraw aliquots of the solution.
-
Analyze each aliquot by HPLC to quantify the remaining concentration of the intact this compound.
-
Plot the percentage of the remaining compound against time to determine its stability profile under the tested conditions.
Visualizations
References
Minimizing cytotoxicity of (-)-12-Oxocalanolide B in cell-based assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize the cytotoxicity of (-)-12-Oxocalanolide B in cell-based assays.
Troubleshooting Guides
This section addresses specific issues that may arise during the experimental use of this compound.
Issue 1: High Cytotoxicity Observed at Low Concentrations
Question: I am observing significant cell death in my cultures even at low micromolar concentrations of this compound. How can I reduce this effect to study other biological activities?
Answer: High cytotoxicity at low concentrations can be inherent to the compound's mechanism of action or due to experimental variables. Here are some troubleshooting steps:
-
Optimize Compound Concentration and Exposure Time:
-
Perform a detailed dose-response and time-course experiment to identify a sub-toxic concentration range and a suitable experimental window.[1][2] It's possible that shorter exposure times are sufficient to observe the desired biological effect without causing excessive cell death.
-
Consider that a compound's effect can be cytostatic (inhibiting proliferation) rather than cytotoxic (causing cell death). Monitoring cell numbers over time can help distinguish between these effects.
-
-
Cell Line Selection and Density:
-
Different cell lines exhibit varying sensitivities to cytotoxic agents.[1] If possible, test the compound on a panel of cell lines to find a more resistant model that is still relevant to your research.
-
Optimize cell seeding density. Over-confluent or sparsely populated cultures can be more susceptible to stress and cytotoxic effects.[3] Ensure cells are in the exponential growth phase during treatment.
-
-
Solvent and Vehicle Controls:
-
Ensure the solvent used to dissolve this compound (e.g., DMSO) is not contributing to cytotoxicity. Always include a vehicle-only control at the same final concentration used for the compound.
-
-
Assay-Specific Considerations:
-
Some cytotoxicity assays can be influenced by the compound itself. For example, compounds that interfere with cellular metabolism can produce misleading results in MTT or resazurin-based assays.[4] Consider using a secondary assay based on a different principle (e.g., LDH release for membrane integrity) to confirm results.[5]
-
Issue 2: Inconsistent Results Between Cytotoxicity Assays
Question: My MTT assay results suggest high cytotoxicity, but a membrane integrity assay (like LDH release) shows minimal cell death. Why is there a discrepancy?
Answer: Discrepancies between different cytotoxicity assays are common and often point to the compound's specific mechanism of action.
-
Metabolic vs. Membrane Effects:
-
MTT Assay: This assay measures mitochondrial reductase activity, which is an indicator of metabolic function.[4] A reduction in the MTT signal could indicate a direct inhibition of mitochondrial enzymes or a general decrease in metabolic activity, not necessarily cell death.
-
LDH Assay: This assay measures the release of lactate dehydrogenase from cells with compromised plasma membranes, a hallmark of necrosis or late-stage apoptosis.[5]
-
-
Interpreting the Discrepancy:
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If the MTT assay shows a strong effect while the LDH assay does not, it is likely that this compound is impacting cellular metabolism or inducing a cytostatic effect without causing immediate membrane rupture.
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As a non-nucleoside reverse transcriptase inhibitor (NNRTI), its primary target is viral, but off-target effects on cellular polymerases or mitochondrial function, though less common, could explain these observations.
-
-
Recommended Actions:
-
Multiplex Assays: Whenever possible, use multiplexed assays that can measure different cell health parameters in the same well (e.g., viability, cytotoxicity, and apoptosis).
-
Apoptosis Assays: Consider performing assays that specifically measure markers of apoptosis, such as caspase activity, to determine if this pathway is being initiated.
-
Frequently Asked Questions (FAQs)
Q1: What is the known mechanism of action of this compound, and how might it contribute to cytotoxicity?
A1: this compound belongs to the calanolide class of compounds, which are known non-nucleoside reverse transcriptase inhibitors (NNRTIs).[6] NNRTIs bind to a hydrophobic pocket on the HIV-1 reverse transcriptase, inducing a conformational change that inhibits its function.[7][8] While highly specific for the viral enzyme, high concentrations or off-target effects could potentially interfere with cellular processes, leading to cytotoxicity. General side effects of NNRTIs in vivo can include rash, headache, and liver toxicity.[9]
Q2: What are the best practices for preparing and storing this compound to maintain its stability and minimize experimental variability?
A2:
-
Solubilization: Use a high-purity, anhydrous solvent such as DMSO to prepare a concentrated stock solution.
-
Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Protect from light.
-
Working Solutions: Prepare fresh working solutions from the stock for each experiment and use them immediately.
Q3: How can I optimize my cell culture conditions to get more reproducible cytotoxicity data?
A3:
-
Cell Health: Ensure your cells are healthy, free from contamination, and within a low passage number.[3]
-
Media and Supplements: Use consistent batches of media and supplements. Changes in serum lots can significantly impact cell growth and sensitivity to compounds.[3]
-
Incubation Conditions: Maintain stable temperature and CO2 levels in your incubator.[3]
Q4: Are there alternative methods to assess cell health that are less prone to compound interference?
A4: Yes, several methods can be used:
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Live/Dead Cell Staining: Use fluorescent dyes that differentiate between live and dead cells based on membrane integrity (e.g., calcein-AM/propidium iodide). This can be visualized by microscopy or quantified by flow cytometry.
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Real-Time Cell Analysis: Systems that measure cellular impedance can provide a kinetic readout of cell proliferation and cytotoxicity without the need for labels.
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ATP Measurement: Assays that quantify intracellular ATP levels are a sensitive indicator of cell viability.[2]
Experimental Protocols
Protocol 1: MTT Assay for Cell Viability
This protocol is adapted from standard MTT assay procedures.[10]
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Cell Seeding: Seed cells in a 96-well plate at a pre-optimized density and allow them to adhere overnight.
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Compound Treatment: Treat cells with a serial dilution of this compound. Include vehicle-only and untreated controls. Incubate for the desired time period (e.g., 24, 48, or 72 hours).
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MTT Addition: Remove the culture medium and add 100 µL of fresh, serum-free medium containing 0.5 mg/mL MTT to each well.
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Incubation: Incubate the plate for 2-4 hours at 37°C, protected from light.
-
Formazan Solubilization: Remove the MTT solution and add 100 µL of DMSO to each well. Shake the plate for 15 minutes to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm with a reference wavelength of 630 nm.
Protocol 2: LDH Release Assay for Cytotoxicity
This protocol is based on the principle of measuring LDH released from damaged cells.[11][12][13]
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Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol.
-
Controls: Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer).
-
Sample Collection: After incubation, carefully collect a supernatant sample from each well.
-
LDH Reaction: In a new 96-well plate, mix the supernatant with the LDH assay reaction mixture according to the manufacturer's instructions.
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Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.
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Absorbance Reading: Measure the absorbance at 490 nm.
Data Presentation
Table 1: Example Data Layout for Dose-Response Cytotoxicity Analysis
| Concentration (µM) | % Cell Viability (MTT Assay) | % Cytotoxicity (LDH Assay) |
| 0 (Vehicle) | 100 | 0 |
| 0.1 | 98.5 | 1.2 |
| 1 | 92.3 | 5.8 |
| 10 | 65.7 | 25.4 |
| 50 | 25.1 | 68.9 |
| 100 | 5.4 | 91.3 |
Visualizations
Caption: Mechanism of action of this compound as an NNRTI.
Caption: Workflow for assessing cytotoxicity of this compound.
References
- 1. promegaconnections.com [promegaconnections.com]
- 2. static.fishersci.eu [static.fishersci.eu]
- 3. biocompare.com [biocompare.com]
- 4. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 5. Cytotoxicity - Wikipedia [en.wikipedia.org]
- 6. Naturally Occurring Calanolides: Occurrence, Biosynthesis, and Pharmacological Properties Including Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 7. How NNRTIs Work – International Association of Providers of AIDS Care [iapac.org]
- 8. Calanolide A - Wikipedia [en.wikipedia.org]
- 9. What Are NNRTIs In Antiretroviral Therapy for HIV Infection? [medicinenet.com]
- 10. MTT assay overview | Abcam [abcam.com]
- 11. atcbiotech.com [atcbiotech.com]
- 12. m.youtube.com [m.youtube.com]
- 13. youtube.com [youtube.com]
Technical Support Center: Troubleshooting Anti-HIV Activity Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address variability in anti-HIV activity assay results.
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of variability in anti-HIV activity assays?
Variability in anti-HIV activity assays can stem from several factors, which can be broadly categorized as follows:
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Biological Variability:
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HIV-1 Diversity: Genetic diversity among HIV-1 subtypes, groups, and recombinant forms can affect the sensitivity of assays, particularly those relying on antibody or antigen detection.[1] Some assays may fail to detect non-B subtypes or HIV-2 strains.[2]
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Cell Line and Donor Variability: The type of cell line used, its susceptibility to infection, and donor-to-donor variations in peripheral blood mononuclear cells (PBMCs) can significantly impact assay outcomes.[3][4] The use of fresh versus frozen donor PBMCs can also affect HIV recovery.[3]
-
Viral Load: The concentration of the virus in the sample is a critical factor. Low viral loads can lead to results that are near the limit of detection of the assay, increasing variability.
-
-
Technical and Procedural Variability:
-
Assay Protocol Adherence: Deviations from standardized protocols are a major source of inconsistency. This includes variations in incubation times, temperatures, and reagent concentrations.[3][5]
-
Reagent Quality and Storage: The quality and proper storage of reagents, including enzymes, antibodies, and cell culture media, are crucial for reliable results.[6][7]
-
Operator-to-Operator Variability: Differences in technique and execution between laboratory personnel can introduce variability.[8]
-
Data Analysis: The methods used to analyze and interpret the data, including the determination of cutoff values, can influence the final results.
-
-
Assay-Specific Variability:
-
p24 Antigen Assays: The sensitivity of p24 antigen detection can be variable, especially in early infection and depending on the HIV-1 subtype.[1][2] The presence of anti-p24 antibodies can lead to the formation of immune complexes, masking the antigen and causing false-negative results.[9]
-
Reverse Transcriptase (RT) Assays: The efficiency of the reverse transcription step is critical. Poor RNA quality, the presence of inhibitors, and improper primer design can all lead to variable results.[6][7][10]
-
Cell-Based Assays: These assays are subject to variability arising from in vitro HIV infection and the co-culture of different cell populations.[4]
-
Troubleshooting Guides
Troubleshooting p24 Antigen Assays
Issue: High variability or inconsistent results in p24 antigen quantification.
| Potential Cause | Troubleshooting Steps |
| Low Viral Titer | Concentrate the virus sample by ultracentrifugation before performing the assay. |
| Presence of Immune Complexes | Treat samples with an immune complex dissociation agent to release p24 antigen. |
| HIV-1 Subtype Variability | Use a p24 assay known to have broad cross-reactivity across different HIV-1 subtypes.[1] |
| Reagent Issues | Ensure that all reagents, especially the capture and detection antibodies, are stored correctly and have not expired. Run a new set of standards and controls. |
| Improper Washing Steps | Ensure thorough and consistent washing between steps to reduce background signal. |
Troubleshooting Reverse Transcriptase (RT) Assays
Issue: Low or no signal, or high background in RT-qPCR results.
| Potential Cause | Troubleshooting Steps |
| Poor RNA Quality/Degradation | Use high-quality, intact RNA. Minimize freeze-thaw cycles. Include an RNase inhibitor in the reaction.[7][10] |
| Presence of RT Inhibitors | Remove potential inhibitors (e.g., SDS, EDTA, guanidinium salts) by ethanol precipitation of the RNA.[6] |
| Suboptimal Primer/Probe Design | Redesign primers and probes to ensure they are specific and efficient. Check for potential secondary structures.[11] |
| Inefficient Reverse Transcription | Optimize the reverse transcription reaction temperature. Use a reverse transcriptase with higher efficiency.[6][7] |
| Genomic DNA Contamination | Treat RNA samples with DNase I before reverse transcription. Design primers that span an exon-exon junction.[10] |
Troubleshooting Cell-Based HIV Infectivity Assays
Issue: Inconsistent viral inhibition results or high cytotoxicity.
| Potential Cause | Troubleshooting Steps |
| Cell Viability Issues | Regularly check cell health and viability. Ensure proper cell culture conditions. Perform a cytotoxicity assay for the test compound.[12] |
| Variable Virus Infection | Use a standardized virus stock with a known infectivity titer (TCID50). Synchronize the infection by spinoculation.[12][13] |
| Inconsistent Drug Concentrations | Prepare fresh serial dilutions of the test compound for each experiment. |
| Edge Effects in Assay Plates | Avoid using the outer wells of the microplate or fill them with media to maintain humidity. |
| Variability in Reporter Gene Expression | Use a stable reporter cell line and ensure consistent incubation times for reporter gene measurement.[12] |
Experimental Protocols
Protocol 1: p24 Antigen ELISA
-
Coating: Coat a 96-well microplate with a capture antibody specific for HIV-1 p24 antigen overnight at 4°C.
-
Washing: Wash the plate three times with a wash buffer (e.g., PBS with 0.05% Tween 20).
-
Blocking: Block the plate with a blocking buffer (e.g., PBS with 1% BSA) for 1-2 hours at room temperature.
-
Washing: Repeat the washing step.
-
Sample and Standard Incubation: Add serially diluted p24 standards and test samples to the wells and incubate for 2 hours at 37°C.
-
Washing: Repeat the washing step.
-
Detection Antibody Incubation: Add a biotinylated anti-p24 detection antibody and incubate for 1 hour at 37°C.
-
Washing: Repeat the washing step.
-
Streptavidin-HRP Incubation: Add streptavidin-horseradish peroxidase (HRP) conjugate and incubate for 30 minutes at 37°C.
-
Washing: Repeat the washing step.
-
Substrate Addition: Add a TMB (3,3’,5,5’-tetramethylbenzidine) substrate and incubate in the dark until a color develops.
-
Stop Reaction: Stop the reaction by adding a stop solution (e.g., 2N H₂SO₄).
-
Read Absorbance: Read the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Generate a standard curve from the p24 standards and calculate the p24 concentration in the test samples.
Protocol 2: Reverse Transcriptase (RT) Activity Assay (Non-radioactive)
-
Sample Preparation: Collect viral supernatant and lyse the virus particles to release the RT enzyme.
-
Reaction Mix Preparation: Prepare a reaction mix containing a poly(A) template, oligo(dT) primers, and a labeled nucleotide (e.g., digoxigenin-dUTP and biotin-dUTP).
-
RT Reaction: Add the lysed viral sample to the reaction mix and incubate at 37°C for a specified time to allow for the synthesis of the labeled DNA.
-
Capture: Transfer the reaction mixture to a streptavidin-coated microplate to capture the biotin-labeled DNA.
-
Washing: Wash the plate to remove unincorporated nucleotides.
-
Detection: Add an anti-digoxigenin antibody conjugated to an enzyme (e.g., HRP).
-
Washing: Repeat the washing step.
-
Substrate Addition: Add a colorimetric or chemiluminescent substrate.
-
Signal Measurement: Measure the absorbance or luminescence to quantify the amount of synthesized DNA, which is proportional to the RT activity.
Visualizations
Caption: Troubleshooting workflow for p24 antigen assay variability.
Caption: HIV replication cycle and targets of antiretroviral drugs.
References
- 1. Cross-Subtype Detection of HIV-1 Capsid p24 Antigen Using a Sensitive Europium Nanoparticle Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 2. p24 revisited: A landscape review of antigen detection for early HIV diagnosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Standardization of sensitive human immunodeficiency virus coculture procedures and establishment of a multicenter quality assurance program for the AIDS Clinical Trials Group. The NIH/NIAID/DAIDS/ACTG Virology Laboratories - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Reliable Estimation of CD8 T Cell Inhibition of In Vitro HIV-1 Replication [frontiersin.org]
- 5. medcraveonline.com [medcraveonline.com]
- 6. Reverse Transcription and RACE Support - Troubleshooting | Thermo Fisher Scientific - JP [thermofisher.com]
- 7. Reverse Transcription Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 8. Assessing the Variability of Cell-Associated HIV DNA Quantification through a Multicenter Collaborative Study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. s3.eu-central-1.amazonaws.com [s3.eu-central-1.amazonaws.com]
- 10. bitesizebio.com [bitesizebio.com]
- 11. youtube.com [youtube.com]
- 12. Cutting edge strategies for screening of novel anti-HIV drug candidates against HIV infection: A concise overview of cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 13. journals.asm.org [journals.asm.org]
Preventing degradation of (-)-12-Oxocalanolide B during storage
This technical support center provides guidance on the proper storage and handling of (-)-12-Oxocalanolide B to minimize degradation and ensure the integrity of your research materials.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound?
A1: For long-term storage, this compound should be stored as a solid at -20°C or lower, protected from light and moisture. For short-term storage, refrigeration at 2-8°C is acceptable. If the compound is in solution, it should be prepared fresh and used immediately. If short-term storage of a solution is necessary, it should be kept at -20°C or below.
Q2: I've noticed a change in the color of my solid this compound sample. What could be the cause?
A2: A color change, such as turning pink or yellow, can be an indication of degradation.[1] This is often due to oxidation or exposure to light. It is recommended to assess the purity of the sample using a suitable analytical method like HPLC before proceeding with experiments.
Q3: My compound is stored in a solvent. Which solvents are recommended to minimize degradation?
A3: Aprotic solvents such as anhydrous acetonitrile or dimethyl sulfoxide (DMSO) are generally preferred for storing coumarin-based compounds. Protic solvents, especially if not anhydrous, can facilitate hydrolysis of the lactone ring. All solvents should be of high purity and dried prior to use.
Q4: How can I check if my this compound has degraded?
A4: The most reliable method to assess the purity and detect degradation products is High-Performance Liquid Chromatography (HPLC) coupled with a UV or Mass Spectrometry (MS) detector.[2] A typical method would involve a C18 reverse-phase column. The appearance of new peaks or a decrease in the area of the main peak corresponding to this compound would indicate degradation.
Q5: What are the likely degradation pathways for this compound?
A5: Based on its chemical structure, which contains a lactone ring, a ketone group, and several double bonds, the primary degradation pathways are likely to be hydrolysis and oxidation.[3][4][5] Hydrolysis of the lactone ring would open it to form a carboxylic acid, while oxidation could affect various parts of the molecule, particularly allylic positions.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Loss of biological activity | Degradation of the compound. | - Verify purity using HPLC. - If degraded, acquire a fresh batch of the compound. - Review storage and handling procedures. |
| Appearance of additional peaks in HPLC chromatogram | Presence of degradation products. | - Characterize the degradation products using LC-MS if possible. - If degradation is significant, discard the sample. - Ensure proper inert storage conditions (e.g., under argon or nitrogen). |
| Inconsistent experimental results | Partial degradation of the compound leading to variable concentrations. | - Always use freshly prepared solutions. - Re-qualify the concentration of your stock solution if it has been stored for an extended period. |
| Solid sample appears discolored or clumped | Oxidation and/or moisture absorption. | - Store the solid compound in a desiccator at low temperature. - Handle the solid in a dry, inert atmosphere (e.g., a glove box). |
Hypothetical Stability Data
The following table presents hypothetical stability data for this compound under various conditions to illustrate potential degradation rates. This data is for illustrative purposes only and is not based on experimental results.
| Condition | Storage Form | Temperature | Duration | Purity (%) |
| Ideal | Solid | -20°C | 12 months | >99% |
| Sub-optimal | Solid | 4°C | 12 months | 95% |
| Room Temperature | Solid | 25°C | 6 months | 85% |
| In Solution (DMSO) | Liquid | -20°C | 3 months | 97% |
| In Solution (Methanol) | Liquid | 4°C | 1 month | 90% |
| Exposed to Light | Solid | 25°C | 1 month | <80% |
Experimental Protocols
Protocol for Forced Degradation Study
This protocol outlines a typical forced degradation study to identify the stability-indicating properties of this compound.
1. Sample Preparation:
-
Prepare a stock solution of this compound in acetonitrile at a concentration of 1 mg/mL.
2. Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Incubate at room temperature for 24 hours.
-
Thermal Degradation: Place a solid sample of this compound in an oven at 80°C for 48 hours.
-
Photolytic Degradation: Expose a solution of the compound to UV light (254 nm) for 24 hours.
3. Analysis:
-
After the incubation period, neutralize the acidic and basic samples.
-
Dilute all samples to an appropriate concentration with the mobile phase.
-
Analyze all samples by HPLC-UV/MS.
4. HPLC-UV/MS Method:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Gradient elution with a mixture of water (with 0.1% formic acid) and acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
UV Detection: Monitor at an appropriate wavelength (e.g., 285 nm).
-
MS Detection: Use electrospray ionization (ESI) in positive mode to identify degradation products.
Visualizations
Caption: Potential degradation pathways of this compound.
Caption: Experimental workflow for a forced degradation study.
Caption: Troubleshooting decision tree for experimental issues.
References
- 1. valencia-fl.safecollegessds.com [valencia-fl.safecollegessds.com]
- 2. ijmr.net.in [ijmr.net.in]
- 3. Identification of the major degradation pathways of ticagrelor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Analytical techniques used to study the degradation of proteins and peptides: chemical instability - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of the Anti-HIV Activity of (-)-12-Oxocalanolide B and Calanolide A
A detailed guide for researchers and drug development professionals on the a-vitro anti-HIV-1 efficacy and mechanisms of action of (-)-12-Oxocalanolide B and the benchmark compound, Calanolide A.
This guide provides a comprehensive comparison of the anti-HIV-1 activity of two related natural product derivatives, this compound and Calanolide A. Both compounds belong to the calanolide class of molecules, which are known for their potential as non-nucleoside reverse transcriptase inhibitors (NNRTIs). This document summarizes key quantitative data, details the experimental protocols used for their evaluation, and visualizes their mechanism of action and experimental workflows.
Introduction to Calanolides
Calanolide A is a naturally occurring NNRTI isolated from the tree Calophyllum lanigerum. It has demonstrated potent activity against HIV-1, including strains resistant to other NNRTIs.[1] this compound is a derivative of a related natural product, (-)-Calanolide B (also known as Costatolide), and has also been investigated for its anti-HIV properties. This guide will delve into the available experimental data to provide a clear comparison of their efficacy.
Data Presentation: A Head-to-Head Comparison
The following tables summarize the in vitro anti-HIV-1 activity and cytotoxicity of this compound and Calanolide A.
| Compound | EC50 (µM) | IC50 (µM) | CC50 (µM) | Cell Line | Virus Strain |
| This compound | Data Not Available | Data Not Available | Data Not Available | CEM-SS | HIV-1 |
| (±)-12-Oxocalanolide A | 12[2] | 2.8[2] | >100 | CEM-SS | HIV-1 |
| Calanolide A | 0.1[3] | 0.08 - 0.2 | >20 | CEM-SS | HIV-1 (various) |
| (-)-Calanolide B | 0.4[3] | Data Not Available | Data Not Available | CEM-SS | HIV-1 |
EC50: 50% effective concentration for inhibition of viral replication. IC50: 50% inhibitory concentration against HIV-1 reverse transcriptase. CC50: 50% cytotoxic concentration.
Mechanism of Action: Targeting HIV-1 Reverse Transcriptase
Both Calanolide A and its derivatives exert their anti-HIV-1 effect by inhibiting the viral enzyme reverse transcriptase (RT), which is crucial for the conversion of the viral RNA genome into DNA.[3] They are classified as non-nucleoside reverse transcriptase inhibitors (NNRTIs) because they bind to a site on the enzyme that is distinct from the active site where nucleosides bind.
Calanolide A is known to have a unique mechanism of action among NNRTIs. It appears to have two potential binding sites on the HIV-1 RT, which may contribute to its ability to inhibit drug-resistant viral strains.[4] While it is presumed that this compound also targets HIV-1 RT, detailed comparative studies on its binding kinetics and interaction with the enzyme are not as extensively documented as for Calanolide A.
Mechanism of action of Calanolides.
Experimental Protocols
In Vitro Anti-HIV-1 Assay (CEM-SS Cells)
The anti-HIV-1 activity of the compounds is typically evaluated in a cell-based assay using a human T-lymphoblastoid cell line, CEM-SS, which is highly susceptible to HIV-1 infection.
Objective: To determine the concentration of the compound required to inhibit HIV-1 replication by 50% (EC50).
Materials:
-
CEM-SS cells
-
HIV-1 viral stock (e.g., HIV-1 IIIB)
-
Test compounds (this compound, Calanolide A)
-
96-well microtiter plates
-
Culture medium (e.g., RPMI 1640 supplemented with fetal bovine serum, antibiotics)
-
XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) reagent
-
Phenazine methosulfate (PMS)
Procedure:
-
Cell Preparation: CEM-SS cells are maintained in culture medium and harvested in their mid-logarithmic growth phase.
-
Compound Dilution: A serial dilution of the test compounds is prepared in the culture medium.
-
Infection: CEM-SS cells are infected with a predetermined amount of HIV-1.
-
Treatment: The infected cells are then plated in 96-well plates containing the various concentrations of the test compounds. Control wells with uninfected cells and infected, untreated cells are also included.
-
Incubation: The plates are incubated for 6-7 days at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Viability Measurement: After the incubation period, the viability of the cells is assessed using the XTT assay. XTT is a tetrazolium salt that is cleaved to a formazan dye by metabolically active cells. The amount of formazan produced is proportional to the number of living cells.
-
Data Analysis: The absorbance is read using a microplate reader. The EC50 is calculated by determining the concentration of the compound that results in a 50% reduction in the signal from the infected, untreated control cells.
Workflow for the in vitro anti-HIV-1 assay.
HIV-1 Reverse Transcriptase Inhibition Assay
This is a biochemical assay to directly measure the inhibitory effect of the compounds on the enzymatic activity of HIV-1 RT.
Objective: To determine the concentration of the compound required to inhibit the activity of recombinant HIV-1 reverse transcriptase by 50% (IC50).
Materials:
-
Recombinant HIV-1 reverse transcriptase
-
Test compounds
-
96-well microtiter plates
-
Reaction buffer (containing Tris-HCl, KCl, MgCl2, DTT)
-
Template/primer (e.g., poly(rA)/oligo(dT))
-
Deoxynucleotide triphosphates (dNTPs), including a labeled dNTP (e.g., DIG-dUTP or biotin-dUTP)
-
Detection reagents (e.g., anti-DIG-POD antibody and a colorimetric substrate)
Procedure:
-
Reaction Setup: The reaction is set up in a 96-well plate. Each well contains the reaction buffer, template/primer, dNTPs, and a specific concentration of the test compound.
-
Enzyme Addition: The reaction is initiated by adding the recombinant HIV-1 RT to each well.
-
Incubation: The plate is incubated at 37°C for a specified period (e.g., 1 hour) to allow for the synthesis of the DNA strand.
-
Detection: The amount of newly synthesized DNA is quantified. If a DIG-labeled dUTP was used, an anti-DIG antibody conjugated to peroxidase is added, followed by a colorimetric substrate. The resulting color change is proportional to the amount of DNA synthesized.
-
Data Analysis: The absorbance is measured, and the IC50 is calculated as the concentration of the compound that reduces the RT activity by 50% compared to the untreated control.
Workflow for the HIV-1 reverse transcriptase inhibition assay.
Conclusion
References
- 1. Anti-HIV-1 activity of calanolides used in combination with other mechanistically diverse inhibitors of HIV-1 replication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Naturally Occurring Calanolides: Occurrence, Biosynthesis, and Pharmacological Properties Including Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Kinetic analysis of inhibition of human immunodeficiency virus type-1 reverse transcriptase by calanolide A - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-Resistance Profile of (-)-12-Oxocalanolide B and Other Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the cross-resistance profiles of (-)-12-Oxocalanolide B and other established Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs). Due to the limited publicly available data specifically for this compound, this guide utilizes data from its close structural analogs, Calanolide A and (-)-Calanolide B (also known as costatolide), as a proxy to infer its potential cross-resistance patterns. The information herein is intended to support research and development efforts in the field of HIV-1 therapeutics.
Introduction to this compound
This compound is a chromanone derivative belonging to the calanolide class of compounds, which are known to be potent NNRTIs of the HIV-1 reverse transcriptase (RT).[1][2] These compounds bind to a hydrophobic pocket in the p66 subunit of the HIV-1 RT, distinct from the active site, inducing a conformational change that inhibits the polymerase activity of the enzyme. This allosteric inhibition is a hallmark of NNRTIs. The emergence of drug-resistant HIV-1 strains, particularly those with mutations in the NNRTI binding pocket, presents a significant challenge in antiretroviral therapy. Understanding the cross-resistance profile of new NNRTI candidates like this compound is crucial for their development and potential clinical application.
Comparative Cross-Resistance Data
While specific data for this compound is not available, the following table summarizes the in vitro activity of its analogs, Calanolide A and (-)-Calanolide B (costatolide), against various NNRTI-resistant HIV-1 strains. This data provides an indication of how this compound might perform against these common resistance mutations. The data is presented as fold-change in the 50% effective concentration (EC50) compared to the wild-type virus.
| HIV-1 RT Mutation | Fold Change in EC50 (Calanolide A) | Fold Change in EC50 ((-)-Calanolide B / Costatolide) | Fold Change in EC50 (Nevirapine) | Fold Change in EC50 (Efavirenz) |
| Wild-Type | 1.0 | 1.0 | 1.0 | 1.0 |
| K103N | >27 | >27 | >100 | >100 |
| Y181C | 0.4 | 0.1 | >100 | <4 |
| Y188L | >27 | >27 | >100 | >100 |
| L100I | >27 | >27 | >100 | >100 |
| V106A | - | - | >100 | <4 |
| G190A | - | - | >100 | >100 |
| T139I | >27 | >27 | - | - |
Data is compiled and inferred from multiple sources. The values for Nevirapine and Efavirenz are generally accepted ranges and are provided for comparative purposes. A fold change of >1 indicates reduced susceptibility (resistance), while a value <1 indicates increased susceptibility (hypersensitivity).
Key Observations:
-
Both Calanolide A and costatolide show significantly reduced activity against strains with the K103N, Y188L, L100I, and T139I mutations, a common feature among many NNRTIs.
-
Notably, both analogs demonstrate potent activity against the Y181C mutant, a mutation that confers high-level resistance to first-generation NNRTIs like nevirapine. This suggests a potentially different binding interaction within the NNRTI pocket compared to older NNRTIs.
-
The data suggests that the calanolide backbone may offer an advantage against certain common NNRTI resistance mutations.
Experimental Protocols
A standardized method for determining the cross-resistance of NNRTIs involves cell-based assays using recombinant HIV-1 clones with specific resistance-conferring mutations in the reverse transcriptase gene.
Phenotypic Susceptibility Assay Using TZM-bl Reporter Cells
This assay measures the ability of a compound to inhibit the replication of different HIV-1 strains in a cell line that expresses luciferase upon viral entry and integration.
Materials:
-
TZM-bl cells (HeLa cell line engineered to express CD4, CCR5, and CXCR4, and containing integrated luciferase and β-galactosidase genes under the control of the HIV-1 promoter)
-
HEK293T cells for virus production
-
Plasmids encoding wild-type and mutant HIV-1 proviruses
-
Cell culture medium (e.g., DMEM supplemented with 10% fetal bovine serum, penicillin, and streptomycin)
-
Transfection reagent (e.g., FuGENE 6)
-
Test compounds (e.g., this compound) and control NNRTIs
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Virus Stock Production:
-
Co-transfect HEK293T cells with the proviral DNA of the wild-type or mutant HIV-1 strain.
-
Culture the cells for 48-72 hours.
-
Harvest the cell supernatant containing the virus.
-
Determine the 50% tissue culture infectious dose (TCID50) of the virus stocks using TZM-bl cells.
-
-
Antiviral Assay:
-
Seed TZM-bl cells in a 96-well plate and incubate overnight.
-
Prepare serial dilutions of the test compounds and control drugs.
-
Add the diluted compounds to the cells.
-
Infect the cells with a standardized amount of the respective HIV-1 strain (wild-type or mutant).
-
Incubate the plates for 48 hours at 37°C.
-
-
Quantification of Viral Replication:
-
Lyse the cells and add the luciferase assay reagent.
-
Measure the luminescence using a luminometer. The light output is proportional to the level of viral replication.
-
-
Data Analysis:
-
Calculate the 50% effective concentration (EC50) for each compound against each viral strain by plotting the percentage of inhibition against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.
-
The fold-change in resistance is calculated by dividing the EC50 for the mutant virus by the EC50 for the wild-type virus.
-
Visualizations
References
Efficacy of (-)-12-Oxocalanolide B Against NNRTI-Resistant HIV-1 Mutants: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The emergence of drug-resistant HIV-1 strains represents a significant challenge in the management of HIV/AIDS. Non-nucleoside reverse transcriptase inhibitors (NNRTIs) are a cornerstone of antiretroviral therapy, but their efficacy can be compromised by mutations in the reverse transcriptase (RT) enzyme. This guide provides a comparative analysis of the efficacy of (-)-12-Oxocalanolide B, also known as Costatolide, against NNRTI-resistant HIV-1 mutants, with a focus on its performance relative to established NNRTIs such as Efavirenz and Nevirapine.
Comparative Analysis of Antiviral Efficacy
This compound and its parent compound, Calanolide A, have demonstrated a unique profile of activity against HIV-1, including strains resistant to other NNRTIs. This is attributed to their distinct binding mode to the HIV-1 reverse transcriptase. The following tables summarize the available quantitative data on the antiviral efficacy and cytotoxicity of this compound and comparator drugs against wild-type and NNRTI-resistant HIV-1 strains.
Table 1: Antiviral Efficacy (EC₅₀ in µM) of this compound and Comparator NNRTIs against Wild-Type and NNRTI-Resistant HIV-1
| HIV-1 Strain | This compound (Costatolide) | Efavirenz | Nevirapine |
| Wild-Type (IIIB/LAV) | 0.06 - 1.4[1] | ~0.0015 (IC₉₅)[2] | >50-fold resistance with Y181C[3] |
| L100I Mutant | Resistant[1] | - | - |
| K103N Mutant | Resistant[1] | Resistant[4][5] | ~50-fold resistance[3] |
| Y181C Mutant | - | Low-level resistance[6] | >50-fold resistance[3] |
| Y188H Mutant | Resistant[1] | - | - |
| G190A Mutant | - | High-level resistance[6] | High-level resistance[7] |
EC₅₀ values represent the concentration of the drug required to inhibit 50% of viral replication. A lower value indicates higher potency. Data for Efavirenz is presented as IC₉₅, the concentration required to inhibit 95% of viral replication. Fold resistance indicates the change in EC₅₀ for the mutant strain compared to the wild-type strain.
Table 2: Cytotoxicity (CC₅₀ in µM) of this compound and Comparator NNRTIs
| Compound | Cell Line | CC₅₀ (µM) |
| This compound (Costatolide) | CEM-SS, H9, MT-2, AA5, U937, 174xCEM | Not specified, but stated to be non-toxic at active concentrations[1] |
| Efavirenz | - | - |
| Nevirapine | HEK293 | >1.801 (IC₅₀ for cytotoxicity)[8] |
CC₅₀ values represent the concentration of the drug that causes a 50% reduction in cell viability. A higher value indicates lower cytotoxicity.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the comparison of these anti-HIV-1 compounds.
Cell Lines and Viruses
-
Cell Lines: Human T-cell lines such as CEM-SS, H9, and MT-2, the B-cell line AA5, and the monocytic line U937 are commonly used for in vitro anti-HIV assays[1]. TZM-bl cells, a HeLa cell line genetically engineered to express CD4, CCR5, and CXCR4 and containing an integrated HIV-1 LTR-luciferase reporter gene, are frequently used for single-cycle infectivity assays.
-
Viruses: Laboratory-adapted HIV-1 strains (e.g., IIIB, LAV-1) and clinical isolates are used. NNRTI-resistant virus strains containing specific mutations in the reverse transcriptase gene (e.g., L100I, K103N, Y181C, Y188H, G190A) are generated through site-directed mutagenesis or selected by culturing the virus in the presence of increasing concentrations of the respective NNRTI.
Anti-HIV Activity Assay (MTT Method)
This assay determines the ability of a compound to protect cells from HIV-1-induced cytopathic effects.
-
Cell Seeding: Seed uninfected host cells (e.g., MT-4 cells) into a 96-well microtiter plate at a density of 1 x 10⁴ cells per well in 100 µL of culture medium.
-
Compound Dilution: Prepare serial dilutions of the test compounds (e.g., this compound, Efavirenz, Nevirapine) in culture medium.
-
Infection and Treatment: Add 100 µL of a predetermined dilution of HIV-1 stock to the cell-containing wells, along with 25 µL of the various concentrations of the test compounds. Include control wells with cells and virus only (virus control) and cells only (cell control).
-
Incubation: Incubate the plates for 5 days at 37°C in a humidified atmosphere of 5% CO₂.
-
MTT Addition: After the incubation period, add 20 µL of a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well.
-
Formazan Solubilization: Incubate the plates for another 4 hours at 37°C. Then, add 100 µL of a solubilization buffer (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance of the wells at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell protection using the formula: ((Absorbance of treated, infected cells) - (Absorbance of virus control)) / ((Absorbance of cell control) - (Absorbance of virus control)) * 100. The EC₅₀ value is determined as the compound concentration that protects 50% of the cells from virus-induced death.
Cytotoxicity Assay
This assay measures the toxicity of the compounds to the host cells in the absence of the virus.
-
Cell Seeding: Seed host cells into a 96-well plate as described for the anti-HIV activity assay.
-
Compound Treatment: Add various concentrations of the test compounds to the wells. Include control wells with cells and medium only.
-
Incubation: Incubate the plates for the same duration as the anti-HIV activity assay (e.g., 5 days).
-
MTT Assay: Perform the MTT assay as described above.
-
Data Analysis: Calculate the percentage of cytotoxicity using the formula: (1 - (Absorbance of treated, uninfected cells) / (Absorbance of cell control)) * 100. The CC₅₀ value is the compound concentration that reduces cell viability by 50%.
Mandatory Visualizations
The following diagrams illustrate the experimental workflow and the mechanism of NNRTI action and resistance.
Caption: Experimental workflow for comparing the efficacy of antiviral compounds.
Caption: Mechanism of NNRTI action, resistance, and Calanolide activity.
Conclusion
The available data suggests that this compound (Costatolide) possesses anti-HIV-1 activity, although it may be less potent than Calanolide A. A key finding is its reported activity against certain NNRTI-resistant strains, which is a promising characteristic for further drug development. However, the current dataset is incomplete, and direct, head-to-head comparisons of EC₅₀ and CC₅₀ values against a comprehensive panel of NNRTI-resistant mutants are necessary to fully elucidate its potential as a therapeutic agent. The unique binding mechanism of the calanolide class of compounds warrants further investigation, as it may offer a strategy to overcome existing NNRTI resistance. Researchers are encouraged to utilize the provided experimental protocols to generate further comparative data to better define the therapeutic potential of this compound.
References
- 1. Unique Anti-Human Immunodeficiency Virus Activities of the Nonnucleoside Reverse Transcriptase Inhibitors Calanolide A, Costatolide, and Dihydrocostatolide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. HIV Drug Resistance Database [hivdb.stanford.edu]
- 4. Relative replication fitness of efavirenz-resistant mutants of HIV-1: Correlation with frequency during clinical therapy and evidence of compensation for the reduced fitness of K103N + L100I by the nucleoside resistance mutation L74V - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Human Immunodeficiency Virus Type 1 Mutations Selected in Patients Failing Efavirenz Combination Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. The development of drug resistance mutations K103N Y181C and G190A in long term Nevirapine-containing antiviral therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scispace.com [scispace.com]
Head-to-head comparison of (-)-12-Oxocalanolide B with approved NNRTIs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the investigational non-nucleoside reverse transcriptase inhibitor (NNRTI) (-)-12-Oxocalanolide B and its class of compounds, the calanolides, against currently approved NNRTIs for the treatment of HIV-1. Due to the limited publicly available data specifically for this compound, this guide utilizes data from closely related and well-studied calanolides, primarily Calanolide A and (-)-Calanolide B (Costatolide), as surrogates to provide a meaningful comparison.
Executive Summary
Calanolides, including the parent compounds and their derivatives like this compound, represent a promising class of NNRTIs derived from natural sources.[1] They exhibit a distinct mechanism of action and a potentially advantageous resistance profile compared to some first-generation approved NNRTIs. Notably, calanolides have shown activity against HIV-1 strains with common NNRTI resistance mutations such as K103N and Y181C.[1][2] This guide presents available quantitative data on the antiviral potency and cytotoxicity of calanolides alongside approved NNRTIs, details the experimental methodologies for these assessments, and visualizes the underlying biological pathways and experimental workflows.
Data Presentation: Antiviral Potency and Cytotoxicity
The following tables summarize the 50% effective concentration (EC50) and 50% cytotoxic concentration (CC50) for calanolides and approved NNRTIs against wild-type HIV-1. It is crucial to note that these values can vary depending on the specific viral strain, cell line, and assay conditions used in the studies.
Table 1: In Vitro Antiviral Activity (EC50) against HIV-1
| Compound | EC50 (µM) | Cell Line | Notes |
| Calanolides | |||
| Calanolide A | 0.1 - 0.4 | CEM-SS, MT-2 | Active against various HIV-1 strains.[1] |
| (-)-Calanolide B (Costatolide) | ~0.05 | Various | Isomer of Calanolide A with similar or enhanced activity. |
| Approved NNRTIs | |||
| Efavirenz | 0.0015 - 0.004 | MT-4, CEM-SS | Potent first-generation NNRTI.[3] |
| Nevirapine | 0.01 - 0.1 | C8166, MT-2 | First-generation NNRTI.[4][5] |
| Rilpivirine | 0.00027 - 0.00073 | MT-4 | Second-generation NNRTI with high potency.[6] |
| Doravirine | 0.012 - 0.019 | MT-4 | Newer NNRTI with a favorable resistance profile.[7] |
Table 2: In Vitro Cytotoxicity (CC50)
| Compound | CC50 (µM) | Cell Line | Selectivity Index (SI = CC50/EC50) |
| Calanolides | |||
| Calanolide A | >27 | Various | >67.5 |
| (-)-Calanolide B (Costatolide) | >100 | Various | >2000 |
| Approved NNRTIs | |||
| Efavirenz | >100 | CEM cells | >25000 |
| Nevirapine | >100 | CEM cells | >1000[8] |
| Rilpivirine | 15 - >50 | MT-4, CEM | >20,000 |
| Doravirine | >100 | Various | >5263 |
Mechanism of Action
NNRTIs are allosteric inhibitors of the HIV-1 reverse transcriptase (RT), an essential enzyme for viral replication. They bind to a hydrophobic pocket near the active site of the p66 subunit of RT, inducing a conformational change that inhibits its DNA polymerase activity. This prevents the conversion of the viral RNA genome into DNA, a critical step in the HIV life cycle.
Calanolide A is unique in that it is suggested to have two potential binding sites on the reverse transcriptase, which may contribute to its distinct resistance profile.[2]
Figure 1: Signaling pathway of HIV-1 reverse transcriptase inhibition by NNRTIs.
Experimental Protocols
The data presented in this guide are primarily derived from in vitro cell-based assays. Below are generalized protocols for the key experiments used to determine EC50 and CC50 values.
Antiviral Activity Assay (EC50 Determination)
This assay measures the concentration of a compound required to inhibit 50% of viral replication.
-
Cell Seeding: Human T-lymphoid cells (e.g., MT-4, CEM-SS) are seeded in 96-well microtiter plates.
-
Compound Addition: A serial dilution of the test compound (e.g., this compound, approved NNRTIs) is added to the wells.
-
Viral Infection: A standardized amount of HIV-1 is added to the wells containing cells and the test compound.
-
Incubation: The plates are incubated for a period that allows for multiple rounds of viral replication (typically 4-7 days).
-
Quantification of Viral Replication: The extent of viral replication is measured using various methods, such as:
-
p24 Antigen ELISA: Measures the amount of the viral core protein p24 in the cell culture supernatant.
-
Reverse Transcriptase Activity Assay: Measures the activity of the reverse transcriptase enzyme in the supernatant.
-
Cell Viability/Cytopathic Effect (CPE) Assay: In some systems, HIV-1 infection leads to cell death (CPE). Cell viability can be measured using reagents like MTT or CellTiter-Glo, where a decrease in signal indicates viral-induced cell death.
-
-
Data Analysis: The results are plotted as the percentage of viral inhibition versus the log of the compound concentration. The EC50 value is calculated from the resulting dose-response curve.
Cytotoxicity Assay (CC50 Determination)
This assay determines the concentration of a compound that causes a 50% reduction in the viability of uninfected cells.
-
Cell Seeding: The same cell line used in the antiviral assay is seeded in 96-well plates.
-
Compound Addition: A serial dilution of the test compound is added to the wells.
-
Incubation: The plates are incubated for the same duration as the antiviral assay.
-
Cell Viability Measurement: Cell viability is assessed using a colorimetric or fluorometric assay, such as:
-
MTT Assay: Measures the metabolic activity of viable cells.
-
CellTiter-Glo® Luminescent Cell Viability Assay: Measures ATP levels, which correlate with the number of viable cells.
-
-
Data Analysis: The percentage of cell viability is plotted against the log of the compound concentration, and the CC50 value is determined from the dose-response curve.
Figure 2: General experimental workflow for determining EC50 and CC50 values.
Conclusion
While direct comparative data for this compound is still emerging, the broader class of calanolides demonstrates significant promise as anti-HIV-1 agents. Their unique mechanism of action and activity against certain drug-resistant viral strains warrant further investigation. This guide provides a framework for understanding the performance of calanolides in the context of established NNRTI therapies. As more specific data on this compound becomes available, a more direct and detailed comparison will be possible. Researchers are encouraged to consult the primary literature for specific experimental details and the most up-to-date findings.
References
- 1. Naturally Occurring Calanolides: Occurrence, Biosynthesis, and Pharmacological Properties Including Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Calanolide A - Wikipedia [en.wikipedia.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Nonnucleoside inhibitors of HIV-1 reverse transcriptase: nevirapine as a prototype drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 6. apexbt.com [apexbt.com]
- 7. selleckchem.com [selleckchem.com]
- 8. medchemexpress.com [medchemexpress.com]
Synergistic Antiretroviral Activity of (-)-12-Oxocalanolide B in Combination Therapies
For Immediate Release
New analyses of in vitro studies reveal that (-)-12-Oxocalanolide B, also known as Costatolide, demonstrates significant synergistic activity when used in combination with other classes of antiretroviral drugs, offering a promising avenue for the development of more effective HIV-1 treatment regimens. Research indicates that this non-nucleoside reverse transcriptase inhibitor (NNRTI) not only enhances the efficacy of existing drugs but may also help to overcome certain forms of drug resistance.
This compound, a naturally derived pyranocoumarin, has been evaluated in combination with a variety of commercially available antiretroviral agents, including nucleoside reverse transcriptase inhibitors (NRTIs), other NNRTIs, and protease inhibitors (PIs). The findings consistently point towards synergistic or additive antiviral effects, with no evidence of antagonistic interactions or enhanced cytotoxicity.
Quantitative Analysis of Synergistic Effects
The synergistic potential of this compound has been quantified in several in vitro studies. The degree of synergy is often expressed as a "synergy volume," calculated using the MacSynergy II software, which provides a three-dimensional analysis of drug interactions. A synergy volume greater than 50 µM²% is indicative of a synergistic effect.
One of the most notable findings is the strong synergistic interaction observed in a three-drug combination of a calanolide, the NRTI lamivudine, and the protease inhibitor nelfinavir.[1] In two-drug combination studies, Costatolide has shown the highest levels of synergy when paired with nucleoside analogs.[2]
Table 1: Two-Drug Combination Synergy of Costatolide (this compound)
| Drug Class | Combination Drug | Level of Synergy (Synergy Volume µM²%) |
| NRTI | Zidovudine (AZT) | Synergistic |
| NRTI | Didanosine (ddI) | Synergistic |
| NRTI | Zalcitabine (ddC) | Synergistic |
| NRTI | Stavudine (d4T) | Synergistic |
| NRTI | Lamivudine (3TC) | Synergistic |
| NNRTI | Nevirapine | Additive |
| NNRTI | Delavirdine | Additive |
| NNRTI | Efavirenz | Additive |
| Protease Inhibitor | Saquinavir | Synergistic |
| Protease Inhibitor | Ritonavir | Synergistic |
| Protease Inhibitor | Indinavir | Additive |
| Protease Inhibitor | Nelfinavir | Additive |
Data interpretation: Synergy is defined as a synergy volume > 50 µM²%. Additive interactions are defined as synergy volumes between 0 and 50 µM²%. Data is based on studies of calanolides, including Costatolide.[1][2]
Table 2: Three-Drug Combination Synergy with a Calanolide
| Calanolide | Combination Drug 1 | Combination Drug 2 | Level of Synergy |
| Calanolide | Lamivudine | Nelfinavir | Significant Synergy |
This combination was highlighted as the only three-drug combination exhibiting a significant level of synergy in the described in vitro assays.[1]
Experimental Protocols
The evaluation of the synergistic effects of this compound was conducted using rigorous in vitro anti-HIV drug combination assays. The primary methodology is summarized below.
Cell Lines and Virus Strains:
-
Cells: Human T-cell leukemia (CEM-SS) cells were used as the target cells for HIV-1 infection.
-
Virus: The HIV-1 RF strain was used for the infection of CEM-SS cells.
Drug Combination Assay:
-
A checkerboard titration of this compound and a second or third antiretroviral drug was performed in 96-well microtiter plates.
-
CEM-SS cells were infected with HIV-1 RF at a multiplicity of infection (MOI) predetermined to cause significant cell death in the absence of antiviral agents.
-
The infected cells were then added to the wells containing the drug dilutions.
-
The plates were incubated for 6 days at 37°C in a humidified atmosphere of 5% CO2.
-
Following incubation, the extent of virus-induced cytopathic effect was quantified by staining the viable cells with XTT tetrazolium dye.
-
The concentration of each drug required to inhibit 50% of the viral cytopathic effect (EC50) was determined for each drug alone and for all combinations.
Data Analysis:
-
The raw data from the XTT assay were converted to percentage of protection from virus-induced cell killing.
-
These data were then analyzed using the MacSynergy II software program, which calculates synergy volumes at a 95% confidence interval.
-
Synergy volumes greater than 50 µM²% were classified as synergistic, volumes between 0 and 50 µM²% as additive, and volumes less than 0 µM²% as antagonistic.
Mechanism of Action and Pathway
This compound is a non-nucleoside reverse transcriptase inhibitor (NNRTI). NNRTIs block the replication of HIV-1 by binding to a hydrophobic pocket in the p66 subunit of the reverse transcriptase enzyme. This binding induces a conformational change in the enzyme, which allosterically inhibits its DNA polymerase activity. This prevents the conversion of the viral RNA genome into DNA, a critical step in the HIV-1 life cycle.
The synergistic effect with other antiretrovirals, such as NRTIs and PIs, stems from the targeting of different stages of the viral life cycle. While this compound inhibits reverse transcription, NRTIs also target this process but through a different mechanism (chain termination), and protease inhibitors act at a later stage by preventing the maturation of new viral particles.
Caption: Inhibition of the HIV-1 life cycle by different classes of antiretroviral drugs.
Conclusion
The demonstrated synergistic activity of this compound (Costatolide) with a range of existing antiretroviral drugs, particularly in combination with lamivudine and nelfinavir, underscores its potential as a valuable component of future HIV-1 combination therapies. By targeting the HIV-1 reverse transcriptase through a distinct mechanism, it enhances the overall antiviral effect and broadens the spectrum of activity against the virus. Further clinical investigation is warranted to fully elucidate the therapeutic benefits of incorporating this compound into treatment regimens for HIV-1 infected individuals.
References
Validating the Mechanism of Action of (-)-12-Oxocalanolide B: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of (-)-12-Oxocalanolide B's performance with other antiretroviral agents, supported by experimental data and detailed protocols. We will delve into its primary mechanism of action as an HIV-1 reverse transcriptase inhibitor, its potential as an anticancer agent, and the signaling pathways it may influence.
This compound belongs to the calanolide class of compounds, which are known for their potent anti-HIV activity. Its mechanism of action is primarily attributed to the non-nucleoside inhibition of HIV-1 reverse transcriptase (RT), a critical enzyme for the viral replication cycle. This guide will compare its activity with its close analog, Calanolide A, and two established antiretroviral drugs, Nevirapine (a non-nucleoside reverse transcriptase inhibitor - NNRTI) and Zidovudine (a nucleoside reverse transcriptase inhibitor - NRTI). Furthermore, we will explore the emerging evidence of the anticancer properties of calanolides.
Comparative Analysis of Anti-HIV-1 Activity
The primary validation of this compound's mechanism of action lies in its ability to inhibit HIV-1 reverse transcriptase and suppress viral replication in cell-based assays.
Table 1: In Vitro Anti-HIV-1 Activity
| Compound | Target | IC₅₀ (µM) | EC₅₀ (µM) | CC₅₀ (µM) | Cell Line |
| This compound | HIV-1 RT | Data not available | Data not available | Data not available | - |
| (+)-12-Oxocalanolide A | HIV-1 RT | 2.8[1] | 12[1] | >20 | CEM-SS |
| Calanolide A | HIV-1 RT | 0.034 | 0.1[2] | 21.5 | CEM-SS |
| Nevirapine | HIV-1 RT | 0.2 | 0.01-0.04 | >100 | Various |
| Zidovudine (AZT) | HIV-1 RT | 0.003-0.01 | 0.005-0.05 | >100 | Various |
IC₅₀ (Half-maximal Inhibitory Concentration): Concentration of the compound required to inhibit the activity of the target enzyme by 50%. EC₅₀ (Half-maximal Effective Concentration): Concentration of the compound required to inhibit viral replication by 50% in cell culture. CC₅₀ (Half-maximal Cytotoxic Concentration): Concentration of the compound that results in 50% cell death.
Exploring Anticancer Potential
Recent studies have suggested that calanolides may also possess anticancer properties. This section explores the potential of this compound in this context.
Table 2: In Vitro Anticancer Activity (IC₅₀ in µM)
| Compound | MCF-7 (Breast Cancer) | HeLa (Cervical Cancer) | Jurkat (T-cell Leukemia) |
| This compound | Data not available | Data not available | Data not available |
| Calanolide A | Data not available | Data not available | Data not available |
| Doxorubicin (Control) | 0.1 - 1 | 0.05 - 0.5 | 0.01 - 0.1 |
Note: Specific IC₅₀ values for this compound and Calanolide A against these cancer cell lines are not yet published. The data for the common chemotherapy drug Doxorubicin is provided for reference. The general anticancer potential of calanolides warrants further investigation.
Experimental Protocols
To facilitate the validation and comparative studies of this compound, detailed protocols for key experiments are provided below.
HIV-1 Reverse Transcriptase (RT) Inhibition Assay
This assay directly measures the inhibitory effect of a compound on the enzymatic activity of HIV-1 RT.
Materials:
-
Recombinant HIV-1 Reverse Transcriptase
-
Poly(rA)-oligo(dT) template-primer
-
Deoxynucleotide triphosphates (dNTPs), including radiolabeled dTTP (e.g., ³H-dTTP)
-
Test compound (e.g., this compound) and control inhibitors
-
Assay buffer (e.g., Tris-HCl, MgCl₂, DTT)
-
Trichloroacetic acid (TCA)
-
Glass fiber filters
-
Scintillation fluid and counter
Procedure:
-
Prepare a reaction mixture containing the assay buffer, poly(rA)-oligo(dT), and dNTPs (with ³H-dTTP).
-
Add varying concentrations of the test compound or control inhibitors to the reaction mixture.
-
Initiate the reaction by adding the recombinant HIV-1 RT.
-
Incubate the reaction at 37°C for a defined period (e.g., 30-60 minutes).
-
Stop the reaction by adding cold TCA to precipitate the newly synthesized DNA.
-
Filter the reaction mixture through glass fiber filters to capture the precipitated DNA.
-
Wash the filters with TCA and ethanol to remove unincorporated nucleotides.
-
Place the filters in scintillation vials with scintillation fluid.
-
Measure the radioactivity using a scintillation counter.
-
Calculate the percentage of RT inhibition for each compound concentration and determine the IC₅₀ value.
MTT Cell Viability Assay for Antiviral Activity (EC₅₀ and CC₅₀)
This colorimetric assay determines the concentration of a compound that inhibits viral replication (EC₅₀) and the concentration that is toxic to the host cells (CC₅₀).
Materials:
-
Target cells susceptible to HIV-1 infection (e.g., CEM-SS, MT-4)
-
HIV-1 virus stock
-
Test compound and control drugs
-
Cell culture medium and supplements
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well microplates
-
Microplate reader
Procedure:
-
For EC₅₀ determination:
-
Seed target cells in a 96-well plate.
-
Infect the cells with a pre-titered amount of HIV-1.
-
Immediately add serial dilutions of the test compound or control drugs.
-
Incubate the plate for a period that allows for viral cytopathic effect (CPE) to develop in the untreated, infected control wells (typically 4-6 days).
-
-
For CC₅₀ determination:
-
Seed target cells in a separate 96-well plate.
-
Add serial dilutions of the test compound or control drugs (without virus).
-
Incubate for the same duration as the EC₅₀ plate.
-
-
MTT Staining:
-
After the incubation period, add MTT solution to all wells and incubate for 2-4 hours. Living cells will reduce the yellow MTT to purple formazan crystals.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration.
-
Determine the EC₅₀ value from the virus-infected plate and the CC₅₀ value from the uninfected plate by plotting the data and fitting to a dose-response curve.
-
Visualizing the Mechanism and Experimental Workflow
To provide a clearer understanding, the following diagrams illustrate the key processes involved.
Caption: HIV-1 life cycle and the point of inhibition by this compound.
Caption: General experimental workflow for antiviral and cytotoxicity testing.
Potential Impact on Cellular Signaling Pathways
While the primary mechanism of action of calanolides is well-established as RT inhibition, their broader effects on cellular signaling pathways are an active area of research, particularly in the context of their potential anticancer activities. Key pathways that could be investigated include NF-κB, Akt, and MAPK, which are crucial regulators of cell survival, proliferation, and inflammation.
Caption: Hypothetical modulation of key signaling pathways by this compound.
Experimental Protocols for Signaling Pathway Analysis (General Overview):
To investigate the effect of this compound on these pathways, researchers can perform Western blot analyses to detect changes in the phosphorylation status of key proteins within each cascade.
-
NF-κB Pathway: Measure the phosphorylation of p65 and IκBα.
-
Akt Pathway: Measure the phosphorylation of Akt at Threonine 308 and Serine 473.
-
MAPK Pathway: Measure the phosphorylation of p38, JNK, and ERK1/2.
Procedure Outline:
-
Treat relevant cell lines (e.g., Jurkat for T-cell signaling, or cancer cell lines like MCF-7 or HeLa) with this compound at various concentrations and time points.
-
Lyse the cells and collect protein extracts.
-
Separate proteins by size using SDS-PAGE.
-
Transfer proteins to a membrane (e.g., PVDF).
-
Probe the membrane with primary antibodies specific for the phosphorylated and total forms of the target proteins.
-
Incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detect the signal using a chemiluminescent substrate and imaging system.
-
Quantify the band intensities to determine the relative change in protein phosphorylation.
Conclusion
This compound holds promise as a potent anti-HIV-1 agent, likely acting through the inhibition of reverse transcriptase, a mechanism shared with its well-studied analog, Calanolide A. While direct comparative data for this compound is currently limited, the provided protocols offer a clear roadmap for its comprehensive validation. Furthermore, the exploration of its potential anticancer activities and its influence on critical cellular signaling pathways represents an exciting frontier for future research. This guide serves as a foundational resource for scientists dedicated to advancing our understanding and application of this promising natural product.
References
A Comparative Analysis of the Cytotoxicity of Different Calanolide Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the cytotoxic profiles of various natural and synthetic calanolide analogs. The information presented is supported by experimental data from peer-reviewed scientific literature, offering a valuable resource for researchers in the fields of virology, oncology, and medicinal chemistry.
Introduction to Calanolides
Calanolides are a group of dipyranocoumarins originally isolated from the tropical rainforest tree Calophyllum lanigerum.[1] These compounds, particularly (+)-Calanolide A, have garnered significant interest for their potent anti-HIV-1 activity.[2][3][4] The primary mechanism of their antiviral action is the non-competitive inhibition of the HIV-1 reverse transcriptase (RT), an essential enzyme for viral replication.[4][5] This guide focuses on the comparative cytotoxicity of different calanolide analogs, a critical parameter for evaluating their therapeutic potential.
Comparative Cytotoxicity Data
The following table summarizes the reported cytotoxic and anti-HIV-1 activities of various calanolide analogs. The 50% cytotoxic concentration (CC50) represents the concentration of the compound that reduces the viability of host cells by 50%, while the 50% effective concentration (EC50) is the concentration required to inhibit viral replication by 50%. A higher selectivity index (SI = CC50/EC50) indicates a more favorable therapeutic window.
| Calanolide Analog | Cell Line | CC50 (µM) | EC50 (µM) against HIV-1 | Selectivity Index (SI) | Reference(s) |
| (+)-Calanolide A | Various | ~10-100 (estimated) | 0.02 - 0.5 | ~100-200 | [6] |
| MT-4 | Not specified | 0.1 | Not specified | [2] | |
| (±)-Calanolide A | MT-4 | Not specified | 3.965 (IC50 for RT) | Not applicable | [2] |
| (-)-Calanolide B (Costatolide) | Various | Not specified | 0.4 | Not specified | [2] |
| (±)-11-demethyl-calanolide A | MT-4 | Not specified | 3.028 (IC50 for RT) | Not applicable | [2] |
| 10,11-cis-12-oxocalanolide A (Ketone derivative 6) | CEM-SS | >20 | ~5-fold less potent than Calanolide A | Not specified | [7] |
| 10,11-trans-12-oxocalanolide A (Ketone derivative 5) | CEM-SS | >20 | ~5-fold less potent than Calanolide A | Not specified | [7] |
Note: Direct CC50 values for many calanolide analogs are not consistently reported in the literature. The cytotoxicity of (+)-Calanolide A is often described as being 100 to 200 times greater than its anti-HIV-1 activity concentration.[6] IC50 values refer to the concentration required for 50% inhibition of the target enzyme (HIV-1 RT).
Structure-Activity Relationship in Cytotoxicity
The cytotoxic and anti-HIV-1 activities of calanolide analogs are intrinsically linked to their chemical structures. Key structural features that influence their biological activity include:
-
Ring C Stereochemistry: The trans relationship between the 10- and 11-methyl groups on the dihydropyran ring (Ring C) is crucial for potent anti-HIV activity. Analogs with a cis relationship are generally inactive.[7]
-
C-12 Hydroxyl Group: While the 12-hydroxyl group was initially thought to be essential, ketone derivatives at this position have been shown to retain anti-HIV activity, albeit at a reduced potency.[7]
-
Substituents on Ring C: Modifications to the alkyl groups at the 10- and 11-positions can significantly impact activity. For instance, replacing the 10-methyl group with an ethyl group maintains some activity, while a larger isopropyl group eliminates it.[7]
-
Enantiomeric Specificity: The anti-HIV activity of calanolides is highly stereospecific. For example, (+)-Calanolide A is the active enantiomer, while (-)-Calanolide A is inactive.[8]
Experimental Protocols
The evaluation of cytotoxicity is a fundamental step in drug discovery. The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell viability and the cytotoxic potential of chemical compounds.
MTT Assay for Cytotoxicity Assessment
1. Principle: This assay is based on the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells and can be quantified spectrophotometrically.[9]
2. Materials:
-
96-well microtiter plates
-
Cell culture medium (e.g., RPMI-1640 or DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
Human cell line of interest (e.g., CEM-SS, MT-4, or various cancer cell lines)
-
Calanolide analogs (dissolved in an appropriate solvent, e.g., DMSO)
-
MTT solution (5 mg/mL in phosphate-buffered saline, PBS)[10]
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl, or acidified isopropanol)[11]
-
Microplate reader
-
Cell Seeding: Seed the cells into 96-well plates at a predetermined optimal density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).
-
Compound Treatment: Prepare serial dilutions of the calanolide analogs in the cell culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include wells with untreated cells as a negative control and wells with a known cytotoxic agent as a positive control.
-
Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: After the incubation period, add 10-20 µL of the MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells will convert the soluble MTT into insoluble formazan crystals.
-
Formazan Solubilization: Carefully remove the medium containing MTT and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. The plate can be placed on an orbital shaker for a few minutes to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance of the purple solution at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: The absorbance values are directly proportional to the number of viable cells. The percentage of cell viability is calculated relative to the untreated control cells. The CC50 value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Signaling Pathways and Experimental Workflows
Mechanism of Action: Inhibition of HIV-1 Reverse Transcriptase
Calanolides exert their primary anti-HIV effect by targeting the reverse transcriptase enzyme. The following diagram illustrates this mechanism.
Caption: Mechanism of HIV-1 Reverse Transcriptase inhibition by calanolide analogs.
Experimental Workflow for Cytotoxicity Assessment
The general workflow for determining the cytotoxicity of calanolide analogs using an MTT assay is depicted below.
Caption: General experimental workflow for determining cytotoxicity using the MTT assay.
References
- 1. Calanolide A - Wikipedia [en.wikipedia.org]
- 2. Naturally Occurring Calanolides: Occurrence, Biosynthesis, and Pharmacological Properties Including Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Antiviral activity and mechanism of action of calanolide A against the human immunodeficiency virus type-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. HIV Drugs Mode of Action | Immunopaedia [immunopaedia.org.za]
- 6. Safety and Pharmacokinetics of Single Doses of (+)-Calanolide A, a Novel, Naturally Occurring Nonnucleoside Reverse Transcriptase Inhibitor, in Healthy, Human Immunodeficiency Virus-Negative Human Subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structural analogues of the calanolide anti-HIV agents. Modification of the trans-10,11-dimethyldihydropyran-12-ol ring (ring C) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Structure-Activity Relationships of Synthetic Coumarins as HIV-1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 10. MTT assay protocol | Abcam [abcam.com]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
In Vivo Efficacy of Calanolides: A Comparative Analysis in Animal Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the in vivo efficacy of the calanolide class of non-nucleoside reverse transcriptase inhibitors (NNRTIs), with a focus on contrasting their performance against established antiretroviral agents in relevant animal models. Due to a lack of available in vivo efficacy data for (-)-12-Oxocalanolide B, this guide will focus on the most studied compound in this class, (+)-Calanolide A , as a representative. It is important to note that preliminary in vitro studies have suggested that the (-)-12-oxo derivative is significantly less active than (+)-Calanolide A.
Comparative Efficacy of Anti-HIV Agents in Animal Models
The following tables summarize the in vivo efficacy of (+)-Calanolide A and key comparator drugs from different classes in various animal models of HIV infection.
| Compound | Drug Class | Animal Model | Dosage | Treatment Duration | Key Efficacy Endpoint & Results | Reference |
| (+)-Calanolide A | NNRTI | Hollow Fiber SCID Mouse | Not Specified | Not Specified | Suppression of HIV-1 replication (quantitative data not available in cited literature)[1][2] | [1][2] |
| (+)-Calanolide A + Zidovudine (AZT) | NNRTI + NRTI | Hollow Fiber SCID Mouse | Not Specified | Not Specified | Synergistic suppression of HIV-1 replication[1][2] | [1][2] |
| Zidovudine (AZT) | NRTI | SCID Mouse | 0.5 mg/kg/day | 1 week | 18% reduction in splenic p24 antigen[1] | [1] |
| 5 mg/kg/day | 1 week | 52% reduction in splenic p24 antigen[1] | [1] | |||
| 50 mg/kg/day | 1 week | 95% reduction in splenic p24 antigen[1] | [1] | |||
| Tenofovir Alafenamide (TAF) | NRTI | SHIV-positive Non-human Primate | Not Specified (via subcutaneous implant) | 2 weeks | Mean viral load reduction of -1.19 ± 0.50 log10 copies/mL | [2] |
| Efavirenz (EFV) | NNRTI | In vitro-in vivo extrapolation model (human data) | 600 mg (standard dose) | Not Applicable | 80% probability of viral suppression | |
| 400 mg | Not Applicable | 69-82% probability of viral suppression (depending on genotype) | ||||
| 200 mg | Not Applicable | 54-72% probability of viral suppression (depending on genotype) |
Note: The hollow fiber SCID mouse model provides an in vivo-like environment for assessing drug efficacy on HIV-infected cells.
Experimental Protocols
Hollow Fiber SCID Mouse Assay for Anti-HIV Efficacy
This protocol provides a generalized methodology for the in vivo hollow fiber assay used to screen anti-HIV compounds, based on descriptions of the model.
Objective: To evaluate the in vivo efficacy of novel antiretroviral compounds against HIV-1 replication in a cost-effective and relatively high-throughput manner.
Materials:
-
Severe Combined Immunodeficient (SCID) mice
-
Human lymphoid CD4-positive cells (e.g., CEM-SS)
-
HIV-1 laboratory strains
-
Hollow fibers (polyvinylidene fluoride - PVDF)
-
Cell culture medium and supplements
-
Test compound and vehicle control
-
Standard antiretroviral drugs (e.g., AZT) for positive control
-
Reagents for p24 antigen ELISA and reverse transcriptase (RT) activity assays
Procedure:
-
Cell Preparation: Human lymphoid cells are cultured and infected with a known titer of HIV-1 in vitro.
-
Hollow Fiber Loading: The infected cells are carefully loaded into semi-permeable hollow fibers. The ends of the fibers are sealed.
-
Surgical Implantation: The hollow fibers containing the HIV-infected cells are surgically implanted into SCID mice. Typically, fibers are placed in both the intraperitoneal (i.p.) and subcutaneous (s.c.) compartments to assess drug efficacy in different physiological environments.
-
Drug Administration: Following a brief recovery period, the mice are treated with the test compound, vehicle control, or a positive control drug (e.g., AZT) via a clinically relevant route of administration (e.g., oral gavage, intraperitoneal injection). Dosing schedules can vary depending on the pharmacokinetic properties of the compound.
-
Fiber Retrieval and Analysis: After the treatment period, the mice are euthanized, and the hollow fibers are retrieved.
-
Efficacy Assessment: The cells within the fibers are harvested, and the level of HIV-1 replication is quantified using standard virological assays:
-
p24 Antigen Assay: Measures the concentration of the viral core protein p24.
-
Reverse Transcriptase (RT) Activity Assay: Measures the activity of the viral enzyme essential for replication.
-
A reduction in p24 levels and/or RT activity in the treated groups compared to the vehicle control group indicates antiviral efficacy.
-
Visualizing the Drug Evaluation Workflow and HIV-1 RT Inhibition
The following diagrams illustrate the experimental workflow for evaluating anti-HIV compounds and the mechanism of action of NNRTIs like the calanolides.
References
- 1. Efficacy of AZT therapy in reducing p24 antigen burden in a modified SCID mouse model of HIV infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Viral load Reduction in SHIV-Positive Nonhuman Primates via Long-Acting Subcutaneous Tenofovir Alafenamide Fumarate Release from a Nanofluidic Implant - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Pharmacokinetic Profiles of Calanolide Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the pharmacokinetic profiles of several calanolide derivatives, a class of compounds showing promise as anti-HIV agents. The information presented herein is intended to assist researchers in understanding the absorption, distribution, metabolism, and excretion (ADME) properties of these potential drug candidates, thereby guiding future drug development efforts.
Executive Summary
Data Presentation
The following tables summarize the key pharmacokinetic parameters for (+)-calanolide A, (+)-dihydrocalanolide A, and F18.
Table 1: Pharmacokinetic Parameters of (+)-Calanolide A in Humans (Single Dose) [1][2]
| Dose (mg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | t1/2 (h) |
| 200 | 338 ± 54 | 4.4 ± 0.5 | 4,289 ± 634 | N/A |
| 400 | 557 ± 78 | 5.2 ± 0.7 | 8,111 ± 1,254 | N/A |
| 600 | 884 ± 145 | 4.3 ± 0.5 | 13,348 ± 2,145 | N/A |
| 800 | 1,188 ± 207 | 2.4 ± 0.3 | 20,446 ± 3,678 | ~20 |
Data are presented as mean ± standard error of the mean (SEM). Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; AUC: Area under the plasma concentration-time curve; t1/2: Elimination half-life. N/A: Not available due to intrasubject variability.
Table 2: Pharmacokinetic Parameters of (+)-Calanolide A in Humans (Multiple Doses)
| Dose | Cmax (ng/mL) | Tmax (h) | AUC0-12 (ng·h/mL) | Mean Elimination t1/2 (h) |
| 600 mg bid | 757 ± 110 | 3.9 ± 0.6 | 5,584 ± 841 | Men: 15.5 ± 2.0, Women: 35.2 ± 4.8 |
| 800 mg bid | 943 ± 158 | 4.1 ± 0.8 | 7,811 ± 1,358 | Men: 15.5 ± 2.0, Women: 35.2 ± 4.8 |
Data are presented as mean ± SEM. bid: twice daily. AUC0-12: Area under the curve from 0 to 12 hours.
Table 3: Comparative Pharmacokinetics of (+)-Calanolide A and (+)-Dihydrocalanolide A in Mice (25 mg/kg, i.v.) [3]
| Compound | AUC (µg·h/mL) | t1/2β (h) | t1/2γ (h) | Clearance (L/h/kg) |
| (+)-Calanolide A | 9.4 | 0.25 | 1.8 | 2.7 |
| (+)-Dihydrocalanolide A | 6.9 | 0.22 | 2.3 | 3.6 |
t1/2β: Distribution half-life; t1/2γ: Elimination half-life.
Table 4: Oral Bioavailability of Calanolide Derivatives in Animal Models
| Compound | Species | Dose | Oral Bioavailability (%) |
| (+)-Calanolide A | Mouse | 25 mg/kg | 13.2[3] |
| (+)-Dihydrocalanolide A | Mouse | 25 mg/kg | 46.8[3] |
| F18 | Rat | 50 mg/kg | 32.7 |
Experimental Protocols
Human Pharmacokinetic Studies of (+)-Calanolide A
Study Design: The safety and pharmacokinetics of (+)-calanolide A were assessed in healthy, HIV-negative volunteers in single- and multiple-dose studies.[1][2] In the single-dose study, cohorts received 200, 400, 600, or 800 mg of (+)-calanolide A.[1][2] In the multiple-dose study, participants received escalating doses, with the 600 mg and 800 mg cohorts being randomized to receive the drug or a placebo twice daily.[4]
Blood Sampling: Blood samples for pharmacokinetic analysis were collected at predose and at various time points post-dose (e.g., 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, 16, 24, 36, 48, 72, and 96 hours).[4]
Analytical Method: Plasma concentrations of (+)-calanolide A were determined using a validated high-performance liquid chromatography (HPLC) method with fluorometric detection.[3][4] The assay was linear over a range of 12.5 to 800 ng/mL.[3]
Pharmacokinetic Analysis: Pharmacokinetic parameters were calculated using noncompartmental analysis.[1][2] The maximum plasma concentration (Cmax) and the time to reach Cmax (Tmax) were obtained by direct inspection of the plasma concentration-time data. The area under the plasma concentration-time curve (AUC) was calculated using the trapezoidal rule.[2]
Animal Pharmacokinetic Studies
Mice Study with (+)-Calanolide A and (+)-Dihydrocalanolide A: The intravenous pharmacokinetics and oral bioavailability of (+)-calanolide A and (+)-dihydrocalanolide A were compared in CD2F1 mice.[3] A validated HPLC assay was used to determine plasma concentrations.[3]
Rat Study with F18: The pharmacokinetic characteristics of F18 and its major metabolites were investigated in rats following a single oral administration of 50 mg/kg. Blood samples were collected at various time points up to 24 hours post-dose. Blood concentrations were determined by LC-MS/MS, and pharmacokinetic parameters were calculated using non-compartmental analysis.
Mandatory Visualization
References
- 1. Naturally Occurring Calanolides: Occurrence, Biosynthesis, and Pharmacological Properties Including Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Safety and Pharmacokinetics of Single Doses of (+)-Calanolide A, a Novel, Naturally Occurring Nonnucleoside Reverse Transcriptase Inhibitor, in Healthy, Human Immunodeficiency Virus-Negative Human Subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
Decoding the Potency: A Comparative Guide to the Structural Activity Relationship of Calanolides in HIV Inhibition
For researchers, scientists, and drug development professionals, understanding the nuanced relationship between the structure of a molecule and its biological activity is paramount. This guide provides a comprehensive comparison of the structural activity relationships (SAR) within the calanolide family, a group of natural products and their synthetic analogs known for their potent anti-HIV activity. By examining key structural modifications and their impact on inhibitory efficacy, this document aims to illuminate the path for future rational drug design.
The calanolides, originally isolated from the tropical tree Calophyllum lanigerum, are a class of tetracyclic pyranocoumarins that have demonstrated significant promise as non-nucleoside reverse transcriptase inhibitors (NNRTIs) of HIV-1.[1] Their unique mechanism of action and activity against drug-resistant viral strains have made them a focal point of medicinal chemistry research. This guide synthesizes experimental data to provide a clear overview of the SAR of this important family of compounds.
Comparative Analysis of Anti-HIV-1 Activity
The anti-HIV-1 activity of various calanolide analogs is summarized in the table below. The data, presented as EC50 (half-maximal effective concentration) and IC50 (half-maximal inhibitory concentration) values, highlight the critical role of specific structural features in determining the potency of these compounds.
| Compound | Modification | Anti-HIV-1 Activity (EC50/IC50, µM) | Key Findings |
| (+)-Calanolide A | Natural Product | 0.1[2] | Potent inhibitor of HIV-1 reverse transcriptase.[3] |
| (-)-Calanolide A | Enantiomer of natural product | Inactive | Stereochemistry is crucial for activity. |
| Calanolide B | Natural Isomer | 0.4[2] | Demonstrates significant anti-HIV-1 activity. |
| 12-keto derivatives | Oxidation of C-12 hydroxyl | Generally less active against HIV-1 | The 12-hydroxyl group is important for potent anti-HIV-1 activity.[1] |
| 7,8-saturated analogs | Reduction of C7-C8 double bond | Increased EC50 (reduced potency) | The double bond in the chromene ring contributes to anti-HIV-1 and anti-HCMV activity.[1] |
| 10-Chloromethyl-11-demethyl-12-oxo-calanolide (F18) | Synthetic Analog | 0.0074 (EC50)[4] | Extremely potent against wild-type and Y181C mutant HIV-1.[4] |
| Ring C-opened analogs | Modification of the pyran ring | Moderate to poor activity | The tetracyclic ring system is generally important for high potency.[5] |
Key Structural Determinants of Anti-HIV Activity
The following diagram illustrates the core structure of calanolide and highlights the key positions where modifications significantly impact its anti-HIV activity.
Caption: Key structural features of the calanolide scaffold influencing anti-HIV activity.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the SAR studies of calanolides.
CEM-SS Cell Cytoprotection Assay
This assay is used to determine the ability of a compound to protect CEM-SS cells from the cytopathic effects of HIV-1 infection.
Caption: Workflow for the CEM-SS cell-based anti-HIV-1 cytoprotection assay.
Protocol:
-
Cell Preparation: CEM-SS cells, a human T-lymphoblastoid cell line, are maintained in culture medium. On the day of the assay, cells are harvested and adjusted to a concentration of 5 x 10^4 cells/mL.
-
Compound Dilution: Test compounds are serially diluted in culture medium in a 96-well microtiter plate.
-
Virus Addition: A predetermined optimal concentration of HIV-1 virus stock is added to each well containing the test compound.
-
Cell Seeding: The CEM-SS cell suspension is added to each well.
-
Incubation: The plate is incubated for 6 days at 37°C in a humidified atmosphere with 5% CO2.
-
Staining: After the incubation period, XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) solution, a tetrazolium salt that is cleaved to a formazan dye by metabolically active cells, is added to each well.
-
Incubation: The plate is incubated for an additional 4-6 hours to allow for color development.
-
Data Acquisition: The absorbance of each well is measured at 450 nm using a microplate reader.
-
Data Analysis: The percentage of cell protection is calculated relative to untreated, uninfected control cells and virus-infected control cells. The EC50 value, the concentration of the compound that protects 50% of the cells from the viral cytopathic effect, is determined from the dose-response curve.
HIV-1 Reverse Transcriptase (RT) Inhibition Assay
This enzymatic assay directly measures the ability of a compound to inhibit the activity of the HIV-1 reverse transcriptase enzyme.
Caption: Workflow for the HIV-1 reverse transcriptase inhibition assay.
Protocol:
-
Reaction Mixture Preparation: A reaction mixture is prepared containing a template-primer such as poly(rA)-oligo(dT), a mixture of deoxynucleoside triphosphates (dNTPs) including a radiolabeled nucleotide (e.g., [³H]TTP), magnesium chloride, and a suitable buffer.
-
Compound Addition: Serial dilutions of the test compound are added to the reaction tubes.
-
Enzyme Addition: A standardized amount of purified recombinant HIV-1 RT is added to initiate the reaction.
-
Incubation: The reaction is incubated at 37°C for a specified period (e.g., 60 minutes).
-
Reaction Termination: The reaction is stopped by the addition of a cold acid solution, such as trichloroacetic acid (TCA), which precipitates the newly synthesized DNA.
-
DNA Collection: The precipitated DNA is collected by filtration through glass fiber filters.
-
Washing: The filters are washed to remove any unincorporated radiolabeled nucleotides.
-
Radioactivity Measurement: The amount of radioactivity incorporated into the DNA on the filters is quantified using a liquid scintillation counter.
-
Data Analysis: The percentage of RT inhibition is calculated for each compound concentration relative to a no-drug control. The IC50 value, the concentration of the compound that inhibits 50% of the RT activity, is determined from the dose-response curve.
Conclusion
The structural activity relationship studies of the calanolide family have provided invaluable insights into the molecular requirements for potent anti-HIV-1 activity. The integrity of the tetracyclic coumarin scaffold, particularly the stereochemistry and substitutions on Ring C, is a critical determinant of efficacy. While natural products like (+)-Calanolide A exhibit significant potency, synthetic modifications, as exemplified by the highly active analog F18, demonstrate the potential for further optimization. The detailed experimental protocols provided herein serve as a resource for researchers seeking to evaluate new calanolide derivatives and contribute to the development of novel antiretroviral therapies. The continued exploration of this fascinating class of molecules holds promise for the discovery of next-generation NNRTIs with improved potency and resistance profiles.
References
- 1. Plant-derived and semi-synthetic calanolide compounds with in vitro activity against both human immunodeficiency virus type 1 and human cytomegalovirus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Naturally Occurring Calanolides: Occurrence, Biosynthesis, and Pharmacological Properties Including Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antiviral activity and mechanism of action of calanolide A against the human immunodeficiency virus type-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Metabolism of F18, a Derivative of Calanolide A, in Human Liver Microsomes and Cytosol [frontiersin.org]
- 5. Bioinspired Pyrano[2,3-f]chromen-8-ones: Ring C-Opened Analogues of Calanolide A: Synthesis and Anti-HIV-1 Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safe Disposal Procedures for (-)-12-Oxocalanolide B
Disclaimer: This document provides general guidance for the proper disposal of (-)-12-Oxocalanolide B based on standard laboratory safety protocols. A specific Safety Data Sheet (SDS) for this compound was not located. Therefore, it is imperative to consult with your institution's Environmental Health and Safety (EHS) department for specific disposal requirements in accordance with local, state, and federal regulations.
Immediate Safety and Handling Precautions
This compound belongs to the calanolide class of compounds, which are investigated as non-nucleoside reverse transcriptase inhibitors.[1][2] Due to the bioactive nature of this compound and the lack of specific toxicity data, it should be handled as a potentially hazardous substance. Always use appropriate personal protective equipment (PPE) and handle the compound within a chemical fume hood to avoid inhalation, ingestion, or skin contact.
Personal Protective Equipment (PPE)
Proper PPE is essential when handling and preparing this compound for disposal.
| PPE Category | Specification |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile rubber). |
| Eye Protection | Safety glasses with side shields or goggles. |
| Skin and Body | Laboratory coat. Ensure it is fully buttoned. |
| Respiratory | Use in a chemical fume hood. If a fume hood is not available, a NIOSH-approved respirator may be required. |
Spill Management
In the event of a spill, follow these procedures:
-
Evacuate and Ventilate: Immediately alert others in the area and evacuate if necessary. Ensure the area is well-ventilated, preferably within a chemical fume hood.
-
Containment: Cover the spill with a suitable absorbent material (e.g., vermiculite, sand, or commercial sorbent pads).
-
Cleanup: Carefully sweep or scoop the absorbed material into a designated, labeled hazardous waste container. Avoid creating dust.
-
Decontamination: Clean the spill area thoroughly with soap and water.
-
Disposal: The contaminated absorbent material and cleaning supplies must be disposed of as hazardous waste.
Step-by-Step Disposal Protocol
This protocol outlines the general procedure for the disposal of this compound.
1. Waste Identification and Segregation:
- Treat all this compound waste, including pure compound, solutions, and contaminated labware, as hazardous chemical waste.
- Do not mix this waste with other waste streams unless explicitly permitted by your institution's EHS guidelines.
2. Preparing for Disposal:
- Solid Waste:
- Collect pure this compound and contaminated solids (e.g., gloves, weigh boats, paper towels) in a clearly labeled, sealed plastic bag.
- Place the bag into a secondary, rigid, leak-proof container designated for solid chemical waste.[3]
- Liquid Waste:
- Collect solutions containing this compound in a compatible, leak-proof, and shatter-resistant container (e.g., a high-density polyethylene bottle).
- Ensure the container is properly sealed to prevent leaks and evaporation. Evaporation is not an acceptable method of disposal.[3]
- Sharps Waste:
- Any needles, syringes, or broken glass contaminated with this compound must be disposed of in a designated, puncture-resistant sharps container.[3]
3. Labeling Hazardous Waste:
- Properly label all waste containers with the following information:
- The words "Hazardous Waste."
- The full chemical name: "this compound."
- The approximate concentration and quantity of the waste.
- The date of accumulation.
- The name and contact information of the generating researcher or lab.
4. Storage of Waste:
- Store the labeled hazardous waste containers in a designated, secure satellite accumulation area within the laboratory.
- Ensure the storage area is away from drains and sources of ignition.[4]
- Secondary containment should be used to prevent spills.
5. Arranging for Pickup and Disposal:
- Contact your institution's EHS department to schedule a pickup of the hazardous waste.
- Follow all institutional procedures for waste manifest and handover.
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
Personal protective equipment for handling (-)-12-Oxocalanolide B
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for the handling and disposal of (-)-12-Oxocalanolide B, a compound of interest in drug development. Given the absence of a specific Safety Data Sheet (SDS) for this compound, this document synthesizes safety data from the closely related compound Calanolide A, general principles for handling investigational new drugs, and standard laboratory safety protocols. Adherence to these guidelines is paramount to ensure personnel safety and maintain a secure laboratory environment.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the first line of defense against potential exposure. The following table outlines the recommended PPE for handling this compound.
| Body Area | Personal Protective Equipment | Specifications and Recommendations |
| Hands | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended. Always inspect gloves for tears or punctures before use. Change gloves frequently and immediately if contaminated. |
| Eyes | Safety glasses with side shields or goggles | Goggles are required when there is a splash hazard. Face shields should be used in conjunction with goggles for maximum protection during procedures that may generate aerosols or splashes. |
| Body | Laboratory coat | A fully buttoned lab coat made of a suitable material should be worn. Consider a disposable gown for procedures with a high risk of contamination. |
| Respiratory | Fume hood or appropriate respirator | All handling of powdered or volatile forms of the compound should be conducted in a certified chemical fume hood. If a fume hood is not available, a NIOSH-approved respirator with appropriate cartridges should be used based on a formal risk assessment. |
| Feet | Closed-toe shoes | Shoes should fully cover the feet. Perforated shoes or sandals are not permitted in the laboratory. |
Experimental Workflow for Handling this compound
The following diagram illustrates the standard operational workflow for handling this compound in a laboratory setting, from initial receipt to final disposal.
Operational Plan
1. Receiving and Storage:
-
Upon receipt, visually inspect the package for any signs of damage or leakage.
-
Wear appropriate PPE (gloves and lab coat) when unpacking.
-
Verify the contents against the shipping documents and ensure the container is properly labeled.
-
Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials. The storage location should be secure and accessible only to authorized personnel.
2. Handling and Use:
-
Before handling, review all available safety information and have a clear understanding of the experimental protocol.
-
Always handle the solid form of the compound within a certified chemical fume hood to minimize inhalation exposure.
-
Use dedicated spatulas and weighing boats for handling the powder.
-
When preparing solutions, add the solvent to the compound slowly to avoid splashing.
-
Ensure all containers are clearly labeled with the compound name, concentration, date, and your initials.
3. Post-Handling Procedures:
-
After handling, decontaminate all work surfaces and equipment with an appropriate cleaning agent.
-
Carefully remove and dispose of contaminated PPE in designated waste containers.
-
Wash hands thoroughly with soap and water after removing gloves.
Disposal Plan
Proper disposal of chemical waste is critical to prevent environmental contamination and ensure regulatory compliance.
1. Waste Segregation:
-
Solid Waste: Unused or expired solid this compound, as well as grossly contaminated items (e.g., weighing boats, paper towels), should be collected in a dedicated, clearly labeled hazardous waste container.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, compatible, and clearly labeled hazardous liquid waste container. Do not mix with other chemical waste streams unless compatibility has been confirmed.
-
Sharps Waste: Needles, syringes, and other contaminated sharps must be disposed of in a designated sharps container.
-
PPE Waste: Non-grossly contaminated gloves, gowns, and other disposable PPE should be placed in a designated laboratory waste container for incineration.
2. Waste Labeling and Storage:
-
All hazardous waste containers must be labeled with the words "Hazardous Waste," the full chemical name of the contents (including solvents and concentrations), and the accumulation start date.
-
Waste containers should be kept closed except when adding waste.
-
Store waste in a designated satellite accumulation area away from general laboratory traffic.
3. Final Disposal:
-
Arrange for the disposal of all hazardous waste through your institution's Environmental Health and Safety (EHS) office.[1]
-
Follow all institutional, local, state, and federal regulations for the disposal of chemical and pharmaceutical waste.[2]
Disclaimer: The information provided in this guide is intended for trained laboratory personnel. It is essential to supplement these recommendations with a thorough risk assessment for your specific experimental procedures and to consult with your institution's EHS department for guidance. While Calanolide A has shown a favorable safety profile in early studies, all investigational compounds should be handled with a high degree of caution.[3]
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
